molecular formula C11H10N2O B184643 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-48-9

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B184643
CAS No.: 21487-48-9
M. Wt: 186.21 g/mol
InChI Key: CVCOOKQWHMGEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOOKQWHMGEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357267
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21487-48-9
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a "biologically privileged" five-membered N-heteroaromatic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. The incorporation of a formyl group at the 4-position, as seen in this compound, provides a reactive handle for extensive chemical modifications, making it a valuable intermediate in the synthesis of a wide array of functionalized molecules.[2][3] This versatility has established pyrazole-4-carbaldehydes as crucial precursors in the development of anti-inflammatory, analgesic, and antimicrobial agents, as well as advanced materials.[4][5][6]

Physicochemical and Structural Properties

This compound is a solid, typically appearing as white to light yellow crystals.[7] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O[8]
Molecular Weight186.21 g/mol [8]
IUPAC Name3-methyl-1-phenylpyrazole-4-carbaldehyde[8]
CAS Number21487-48-9[8]
Melting Point105°C[7]
Boiling Point356.4±30.0 °C (Predicted)[7]
Density1.13±0.1 g/cm³ (Predicted)[7]

The molecular structure consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen), and a carbaldehyde (formyl) group at the 4-position.

Caption: Molecular structure of this compound.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Reaction Precursors and Mechanism

The synthesis typically starts from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The Vilsmeier reagent, a halomethyleniminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9] The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10]

Vilsmeier_Haack_Workflow start 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one intermediate Iminium Salt Intermediate start->intermediate Electrophilic Attack reagents DMF + POCl₃ (Vilsmeier Reagent) reagents->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde hydrolysis->product

Caption: Simplified workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of the title compound.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium carbonate or sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

  • Once the addition of POCl₃ is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition of the pyrazolone, remove the ice bath and allow the reaction mixture to stir at room temperature. Then, heat the mixture in an oil bath at 60-80 °C for several hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). A singlet for the methyl group (CH₃) protons will appear in the upfield region (around 2.5 ppm). The aromatic protons of the phenyl group will resonate in the aromatic region (7-8 ppm), and a singlet for the pyrazole ring proton at the 5-position will also be present.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group at a low field (around 180-190 ppm). Signals for the carbons of the pyrazole and phenyl rings, as well as the methyl carbon, will also be observed in their respective expected regions.

  • IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the rings, will also be present.

Chemical Reactivity: A Versatile Synthetic Intermediate

The aldehyde functionality of this compound is the primary site of its reactivity, allowing for a variety of chemical transformations.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (aldimines), which are themselves valuable intermediates for the synthesis of more complex heterocyclic systems.[12] It can also participate in aldol-type condensation reactions with compounds containing active methylene groups.[13]

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[13] This provides a route to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, another important synthetic precursor.

start 3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde product1 Schiff Base (Aldimine) start->product1 + R-NH₂ (Condensation) product2 3-methyl-1-phenyl-1H- pyrazole-4-carboxylic acid start->product2 + [O] (Oxidation)

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a highly sought-after intermediate in several fields.

  • Pharmaceutical Development: It serves as a key building block for the synthesis of a wide range of compounds with potential therapeutic activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5][6][12] The pyrazole scaffold is a common feature in many marketed drugs, and this aldehyde allows for the systematic exploration of structure-activity relationships.

  • Agrochemicals: Derivatives of this compound are used in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[5]

  • Materials Science: The pyrazole core and its derivatives are being investigated for their potential in creating novel materials with specific electronic and optical properties, with applications in the development of sensors and organic light-emitting diodes (OLEDs).[2][5]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich and versatile chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its formyl group make it an invaluable tool for chemists in both academic and industrial settings. Its role as a precursor to a multitude of biologically active molecules and functional materials ensures its continued relevance in the advancement of science and technology.

References

physical properties of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In-Depth Technical Guide: Physicochemical Characterization of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Foreword

Within the realms of medicinal chemistry and materials science, the pyrazole scaffold is a fundamental heterocyclic structure. Its derivatives are crucial in creating a wide range of pharmacologically active compounds and functional materials. Among these, this compound is a key intermediate in synthesis. Its aldehyde group allows for various chemical changes, leading to more complex molecular designs. A thorough grasp of its physical properties is essential for its effective use in synthesis, development, and formulation. This guide offers a detailed look at the main physicochemical traits of this compound, based on established analytical methods and data.

Molecular Structure and Spectroscopic Profile

The definitive confirmation of a chemical's molecular structure is the first step in its characterization. For this compound, this is accomplished by a blend of spectroscopic methods, each contributing a distinct piece to the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are vital for determining the connectivity of atoms in a molecule. The chemical shifts, multiplicities, and integration of proton signals, along with the chemical shifts of carbon signals, offer a detailed map of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)
9.96s1H-CHO186.2
7.79s1HPyrazole-H5151.2
7.53 - 7.05m5HPhenyl-H138.1
2.49s3H-CH₃129.5
126.3
123.1
13.8

Note: Data is a representative compilation from various sources and may vary slightly based on the solvent and instrument used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a potent technique for identifying the functional groups in a molecule. The vibrational frequencies of specific bonds create a unique "fingerprint." For this compound, the most significant absorption band is from the carbonyl group (C=O) of the aldehyde, which is typically observed in the 1650-1700 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight. For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is about 186.0793 g/mol .[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with great precision.

Fundamental Physical Properties

The bulk physical properties of a compound are essential for its handling, storage, and use in different processes.

Physical State and Appearance

At room temperature, this compound is usually a solid.[3] It is often described as a white to off-white or pale yellow crystalline powder.

Melting Point

The melting point is a key measure of purity. For this compound, the reported melting point is generally between 57-61 °C .[3] A narrow melting range indicates high purity.

Solubility Profile

Knowing a compound's solubility is vital for reaction setup, purification, and formulation.

Table 2: General Solubility Characteristics

Solvent Solubility
Dimethyl SulfoxideSoluble
MethanolSoluble
Polar aprotic solvents (e.g., acetonitrile)Good solubility
Alcohols (e.g., ethanol)Moderate solubility
WaterLimited solubility

This solubility profile indicates that the compound has moderate polarity, which is consistent with its molecular structure.[4]

Experimental Methodologies for Physical Property Determination

The following section details standard procedures for determining the key physical properties discussed.

Melting Point Determination Workflow

Determining the melting point is a basic method for checking the purity of a crystalline solid.

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Reporting prep1 Finely powder the crystalline sample. prep2 Pack into a capillary tube to a height of 2-3 mm. prep1->prep2 analysis1 Place the capillary tube in the melting point apparatus. prep2->analysis1 analysis2 Heat at a controlled rate (e.g., 1-2 °C/min). analysis1->analysis2 analysis3 Record the temperature at which the first liquid appears. analysis2->analysis3 analysis4 Record the temperature at which the entire sample is liquid. analysis3->analysis4 report1 Report the melting point as a range. analysis4->report1

Caption: Workflow for Melting Point Determination.

Solubility Assessment Protocol

A qualitative yet systematic method for determining solubility is key for initial process development.

solubility_assessment start Start: Select a solvent. add_compound Add a small, known amount of the compound to a known volume of solvent. start->add_compound agitate Agitate the mixture (e.g., vortex, sonicate). add_compound->agitate observe Observe for dissolution. agitate->observe soluble Record as 'Soluble'. observe->soluble Complete dissolution insoluble Record as 'Insoluble'. observe->insoluble No dissolution partially_soluble Record as 'Partially Soluble'. observe->partially_soluble Partial dissolution

Caption: Protocol for Qualitative Solubility Assessment.

Crystallography and Solid-State Characterization

While not always done, single-crystal X-ray diffraction can reveal the exact three-dimensional structure of the molecule in its solid state, including bond lengths, angles, and intermolecular forces. This information is crucial for understanding crystal packing and possible polymorphism, which can affect properties like solubility and dissolution rate.

Conclusion

The are well-established and match its molecular structure. Its characterization through various analytical methods provides the basis for its use as a flexible building block in organic synthesis. The methods described in this guide are standard in the field, ensuring reliable and consistent data for researchers and professionals in drug development. A solid understanding of these properties is vital for optimizing reaction conditions, creating effective purification methods, and advancing the synthesis of new chemical compounds.

References

Unveiling the Solid-State Architecture of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide Based on Crystallographic Analysis of Key Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the probable crystal structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this paper leverages high-resolution crystallographic data from its closely related derivatives to offer critical insights into its molecular conformation, supramolecular assembly, and the influence of substituent effects on its solid-state properties. This document is intended for researchers, scientists, and drug development professionals engaged in the rational design of pyrazole-based therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone in the development of novel pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[1] this compound serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. A comprehensive understanding of its solid-state conformation is therefore paramount for predicting the spatial orientation of functional groups and their potential interactions with biological targets.

This guide will provide a detailed examination of the crystal structures of key derivatives of this compound to extrapolate the structural characteristics of the parent compound. By analyzing the impact of substitutions at the 5-position of the pyrazole ring, we can infer the likely bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of the title molecule.

Methodology: Elucidating Crystal Structures through Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides unparalleled detail about molecular geometry and intermolecular interactions. The general workflow for SC-XRD is outlined below.

SC-XRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Obtain single crystal Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Raw diffraction data Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Validation Structure Validation Structure_Refinement->Validation Analysis Data Analysis & Visualization Validation->Analysis Final structure

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation of the steps involved in determining the crystal structures of the pyrazole derivatives discussed in this guide.[1][3]

1. Crystal Growth:

  • Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the derivative 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, colorless plate-like crystals were obtained from a dioxane-water mixture (3:1 v/v) followed by recrystallization from acetic acid.[3]

2. Data Collection:

  • A carefully selected single crystal is mounted on a goniometer head.

  • The crystal is cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[1][3]

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3][4] A series of diffraction images are recorded as the crystal is rotated.[3]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[3]

Comparative Crystallographic Analysis of this compound Derivatives

The following sections present a comparative analysis of the crystallographic data for three key derivatives of this compound. This analysis will focus on the geometry of the core pyrazole ring and the influence of the substituent at the 5-position on the overall molecular conformation and crystal packing.

Crystallographic Data Summary
Parameter3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[3][5]3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[4]3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[6][7]
Formula C₁₅H₁₃N₃OC₁₇H₁₄N₂O₂C₁₈H₁₆N₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.5807 (8)8.6207 (1)Not Reported
b (Å) 15.1720 (13)7.1695 (1)Not Reported
c (Å) 8.7370 (8)22.9228 (3)Not Reported
β (°) 93.6180 (11)99.168 (1)Not Reported
V (ų) 1267.46 (19)1398.67 (3)Not Reported
Z 44Not Reported
Molecular Geometry and Conformation

In all analyzed derivatives, the central 1H-pyrazole ring is essentially planar.[4] The planarity of this core is a critical feature, as it influences the overall shape of the molecule and its potential to engage in π-stacking interactions.

The orientation of the phenyl ring at the 1-position and the substituent at the 5-position relative to the pyrazole core is described by dihedral angles. These angles provide insight into the steric and electronic effects of the substituents.

Dihedral_Angles cluster_substituents Substituent Orientations Pyrazole Pyrazole Ring (Planar) Phenyl 1-Phenyl Ring Pyrazole->Phenyl Dihedral Angle Substituent_5 5-Substituent Pyrazole->Substituent_5 Dihedral Angle

Figure 2: Relationship between the pyrazole ring and its substituents.

  • In 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde , the phenyl and pyrrolyl rings are twisted with respect to the central pyrazole ring, exhibiting dihedral angles of 34.95 (5)° and 58.99 (5)°, respectively.[3][5]

  • For 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde , the dihedral angles between the pyrazole ring and the adjacent phenyl and phenoxy rings are 45.99 (4)° and 73.67 (4)°, respectively.[4]

  • In the case of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde , the phenyl and pyrazole rings are twisted by a dihedral angle of 22.68 (8)°.[6][7]

This variation in dihedral angles highlights the conformational flexibility of the molecule, which is influenced by the steric bulk and electronic nature of the substituent at the 5-position. It is reasonable to infer that in the unsubstituted this compound, the phenyl ring would also adopt a twisted conformation relative to the pyrazole core to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

  • The crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde reveals the presence of weak C—H⋯O and C—H⋯N interactions.[3][5] The C—H⋯O interactions form dimers, which are further connected into corrugated sheets by the C—H⋯N interactions.[3][5]

  • In contrast, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lacks classical hydrogen bonds, and its crystal packing is stabilized by weak C—H⋯π interactions.[4]

  • The crystal packing of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde is characterized by aromatic π–π stacking and weak C—H⋯π interactions.[6][7]

The presence of different intermolecular interactions in these derivatives underscores the significant role of the 5-substituent in directing the supramolecular assembly. For the title compound, this compound, it is likely that C—H⋯O interactions involving the carbaldehyde group and potential C—H⋯π or π–π stacking interactions involving the aromatic rings would be the primary drivers of the crystal packing.

Conclusion and Future Directions

This technical guide has provided a comprehensive analysis of the probable solid-state structure of this compound based on the crystallographic data of its closely related derivatives. The core pyrazole ring is expected to be planar, with the 1-phenyl group adopting a twisted conformation. The supramolecular architecture is likely to be governed by a combination of weak hydrogen bonds and π-stacking interactions.

The insights presented herein are valuable for computational modeling studies, such as molecular docking and dynamics simulations, where an accurate initial conformation of the ligand is essential. Furthermore, this understanding of the solid-state properties can aid in the development of new synthetic strategies and the design of novel pyrazole-based compounds with enhanced therapeutic potential.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction remains a key objective for future research. Such a study would provide a valuable benchmark for the computational and comparative analyses presented in this guide and would further enrich our understanding of this important class of heterocyclic compounds.

References

IUPAC name for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in medicinal chemistry and drug discovery programs.[1][3] Within this important class of compounds, this compound emerges as a pivotal synthetic intermediate. The presence of a reactive aldehyde group on the pyrazole ring makes it a versatile building block for constructing more complex molecular architectures with significant therapeutic potential.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, synthesis, characterization, and its critical role as a precursor in the development of novel therapeutic agents. The narrative emphasizes the causality behind synthetic choices and provides validated protocols, grounding the discussion in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 3-methyl-1-phenylpyrazole-4-carbaldehyde .[5] It is a solid at room temperature and possesses the chemical properties summarized below.

PropertyValueSource
IUPAC Name 3-methyl-1-phenylpyrazole-4-carbaldehydePubChem[5]
Molecular Formula C₁₁H₁₀N₂OPubChem[5]
Molecular Weight 186.21 g/mol Sigma-Aldrich
CAS Number 21487-48-9Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 57-61 °CSigma-Aldrich
InChI Key CVCOOKQWHMGEDQ-UHFFFAOYSA-NPubChem[5]
SMILES Cc1nn(cc1C=O)-c2ccccc2Sigma-Aldrich

Below is a diagram representing the core chemical structure of the molecule.

G Core 3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Schiff Schiff Bases (Aldimines) Core->Schiff + R-NH₂ Chalcones Chalcones & Enones Core->Chalcones + Ketone/CH₂X₂ Acids Carboxylic Acids Core->Acids [Oxidation] Fused Fused Heterocycles (e.g., Pyrazolopyridines) Core->Fused + Dinucleophile App1 Analgesic & Anxiolytic Schiff->App1 App2 Anti-inflammatory & Antimicrobial Chalcones->App2 Acids->Fused App3 Anticancer & Antiviral Fused->App3

References

The Genesis of a Privileged Scaffold: A Technical History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Modern Medicine

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyrazole nucleus, a deceptively simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this principle.[1][2] Recognized as a "privileged scaffold," its structural versatility is evidenced by its presence in a multitude of FDA-approved drugs, treating conditions from inflammation and cancer to viral infections.[1][3] The unique physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, underpin its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide delves into the historical discovery of pyrazole, tracing its journey from a serendipitous laboratory synthesis to its current status as a linchpin in drug discovery.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and a New Synthetic Era

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[4][5] While investigating quinine-related compounds, Knorr conducted a reaction that would lay the foundation for a new class of heterocycles.[6][7] His work involved the condensation of a β-ketoester, ethyl acetoacetate, with a hydrazine derivative, phenylhydrazine.[4] This seminal reaction, now universally known as the Knorr pyrazole synthesis, yielded the first synthetic pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[4][5] It was Knorr himself who coined the term 'pyrazole' in the very same year to describe this novel ring system.[5][8]

This initial discovery was not merely an academic curiosity. The synthesized pyrazolone was a precursor to one of the world's first synthetic drugs, Antipyrine (phenazone).[6][9] Following its synthesis and subsequent methylation, Antipyrine was found to possess remarkable analgesic and antipyretic properties.[7] Patented by Knorr in 1883, it quickly became the most widely used drug for pain and fever relief until the advent of Aspirin.[6] This early success cemented the therapeutic potential of the pyrazole scaffold and catalyzed further exploration into its chemistry.

The Knorr Pyrazole Synthesis: A Foundational Protocol

The enduring legacy of Knorr's work lies in the versatility and simplicity of the pyrazole synthesis he developed. The reaction remains a fundamental strategy for constructing the pyrazole core.[1][10]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr's 1883 Publication)

  • Reactants:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)[4]

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

    • Melting point apparatus[4]

  • Procedure:

    • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[4]

    • Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.[4]

    • Separation of Water: The water formed during the initial condensation was separated from the oily product.[4]

    • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, resulting in the formation of the crude pyrazolone product.[4]

This foundational experiment paved the way for the synthesis of a vast array of substituted pyrazoles by modifying the starting β-ketoester and hydrazine components.[4]

Visualizing the Genesis: The Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Intermediates Phenylhydrazine Phenylhydrazine Mix Mixing at Ambient Temperature Phenylhydrazine->Mix EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Mix CondensationProduct Oily Condensation Product Mix->CondensationProduct Initial Condensation Separate Separation of Water Heat Heating on Water Bath Separate->Heat Cyclization FinalProduct 1-Phenyl-3-methyl-5-pyrazolone Heat->FinalProduct CondensationProduct->Separate

Caption: Workflow of the original Knorr Pyrazole Synthesis.

The Evolution of Pyrazole Synthesis and its Expansion into Modern Drug Discovery

While the Knorr synthesis remains a cornerstone, the 20th and 21st centuries have witnessed a significant evolution in the synthetic methodologies for creating pyrazole derivatives.[1] Modern approaches offer improved yields, regioselectivity, and access to a wider chemical space.[1] A particularly powerful strategy that has gained prominence is the [3+2] dipolar cycloaddition reaction, which typically involves the reaction of a diazo compound with an alkyne or alkene.[1][5]

The true impact of Knorr's discovery, however, is most evident in the field of medicinal chemistry. The pyrazole nucleus is now a key component in a diverse array of therapeutic agents.[2][3] The initial success of Antipyrine was a harbinger of the broad biological activities that pyrazole-containing compounds would exhibit, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][11]

A landmark moment in the modern history of pyrazole-based drugs was the discovery of Celecoxib, a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor for the treatment of inflammation and pain.[1] This discovery highlighted the ability of the pyrazole scaffold to be finely tuned to achieve target-specific interactions. More recently, pyrazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, such as Ruxolitinib, which inhibits JAK1 and JAK2.[1]

Timeline of Key Milestones in Pyrazole History
YearMilestoneSignificance
1883 Ludwig Knorr synthesizes the first pyrazole derivative.[4][5]Laid the foundation for pyrazole chemistry.
1883 Knorr patents Antipyrine (phenazone).[6]Marked the advent of one of the first synthetic drugs.
1889 Buchner synthesizes the parent pyrazole compound.[11]Provided the fundamental pyrazole structure.
1959 Isolation of 1-pyrazolyl-alanine from watermelon seeds.[2][12]First discovery of a naturally occurring pyrazole.
Late 20th Century Development of modern synthetic methods like [3+2] cycloadditions.[1]Expanded the accessibility and diversity of pyrazole compounds.
Post-2016 A significant increase in the number of FDA-approved drugs containing a pyrazole nucleus.[3]Demonstrates the enduring and growing importance of pyrazoles in modern medicine.

The Enduring Legacy and Future Directions

From a foundational synthesis in the late 19th century to a central role in contemporary drug discovery, the history of pyrazole compounds is a narrative of continuous innovation. The structural and electronic properties of the pyrazole ring have proven to be remarkably conducive to interactions with a wide range of biological targets. The journey that began with Knorr's pioneering work continues today, with researchers around the globe exploring new synthetic routes and therapeutic applications for this privileged scaffold. The ongoing development of novel pyrazole-based drugs for a myriad of diseases ensures that the legacy of this humble heterocycle will extend far into the future of medicine.

References

Solubility Profile of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, notable for its role in the synthesis of diverse bioactive compounds.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols like recrystallization, and developing formulations. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical principles governing its solubility, present a qualitative analysis in common organic solvents, and provide a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound dictates its behavior in virtually every stage of the development pipeline. From the reaction vessel to the final product, solubility influences:

  • Reaction Kinetics: Ensuring reactants are in the same phase is crucial for efficient molecular collision and reaction.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[4]

  • Isolation and Formulation: The ability to isolate a pure compound and formulate it into a stable, bioavailable delivery system hinges on its solubility characteristics.

This guide serves as a foundational resource for any scientist working with this versatile pyrazole derivative.

Physicochemical Properties & Predicted Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Compound Properties:

  • Molecular Formula: C₁₁H₁₀N₂O[5][6]

  • Molecular Weight: 186.21 g/mol [5][6]

  • Appearance: Solid (often a light orange or crystalline powder)[1][6]

  • Melting Point: 57-61 °C[6]

Structural Analysis: The molecule's structure contains several key features that dictate its interaction with solvents:

  • Phenyl Group: A large, non-polar aromatic ring that favors interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms. This ring system introduces some polarity.

  • Carbaldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor. This group significantly enhances solubility in polar solvents.[7]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] The presence of both a non-polar phenyl ring and a polar carbaldehyde group suggests that this compound will exhibit a nuanced solubility profile, likely being most soluble in solvents of intermediate polarity or in mixed-solvent systems. As the non-polar character from the carbon backbone increases, solubility in highly polar solvents like water is expected to decrease.[10]

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is best determined experimentally, a qualitative understanding based on the solubility of similar pyrazole derivatives is invaluable for initial solvent screening.[4] The following table summarizes the expected solubility based on common laboratory practice for recrystallization and synthesis of pyrazole compounds.[4][11][12]

Solvent ClassExample SolventPredicted SolubilityRationale & Causality
Polar Protic Ethanol, MethanolHigh The hydroxyl group of the alcohol can hydrogen-bond with the nitrogen and oxygen atoms of the pyrazole. These solvents effectively solvate both the polar and non-polar regions of the molecule.[4]
Polar Aprotic Acetone, Ethyl AcetateHigh to Moderate These solvents have a significant dipole moment and can interact favorably with the polar carbaldehyde group. Their moderate polarity also accommodates the non-polar phenyl ring.[4][12]
Halogenated Dichloromethane (DCM)Moderate DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Aromatic TolueneModerate to Low Toluene will primarily interact with the phenyl group. Solubility is expected to be lower than in polar aprotic solvents but may increase significantly with heat.
Non-Polar Hexane, CyclohexaneLow These aliphatic hydrocarbons lack the polarity to effectively solvate the carbaldehyde and pyrazole moieties. They are often used as anti-solvents in recrystallization.[4]
Highly Polar WaterVery Low The large non-polar surface area of the molecule dominates, making it poorly soluble in water despite the presence of a polar functional group.[4][7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[13]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials & Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (or water bath)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Preparation of the Solid:

    • Rationale: To ensure accurate measurement, an excess of the solid solute is required to achieve a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

    • Procedure: Add an excess amount of this compound to a series of vials (e.g., 50-100 mg in 5 mL of solvent). The exact amount is not critical, but enough solid must remain undissolved at the end of the experiment.

  • Solvent Addition & Sealing:

    • Rationale: A precise volume of the chosen solvent is added to each vial. The vials must be securely sealed to prevent solvent evaporation, which would alter the concentration.

    • Procedure: Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into each vial containing the solid. Seal the vials tightly.

  • Equilibration:

    • Rationale: The mixture must be agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required can vary from a few hours to several days.[13] Preliminary experiments are often needed to determine the optimal equilibration time.

    • Procedure: Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (a minimum of 24 hours is a good starting point).

  • Phase Separation & Sampling:

    • Rationale: After equilibration, the undissolved solid must be completely removed to analyze the concentration of the clear, saturated supernatant. Filtration is a common and effective method.

    • Procedure: Allow the vials to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter into a clean vial.

  • Dilution & Analysis:

    • Rationale: The saturated solution will likely be too concentrated for direct analysis. It must be accurately diluted to fall within the linear range of the analytical instrument (e.g., UV-Vis or HPLC). A pre-established calibration curve is essential for this quantification.

    • Procedure:

      • Accurately perform a serial dilution of the filtered supernatant into a known volume of the same solvent.

      • Analyze the diluted sample using a validated analytical method (e.g., measure absorbance at the compound's λ_max or integrate the peak area from an HPLC chromatogram).

      • Calculate the concentration of the original saturated solution using the dilution factor and the calibration curve.

  • Data Reporting:

    • Rationale: Solubility should be reported in standard units for clarity and comparability.

    • Procedure: Report the solubility in units such as mg/mL, g/100mL, or mol/L, always specifying the solvent and the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep_solid Weigh excess solid (e.g., 50-100 mg) add_to_vial Combine in sealed vial prep_solid->add_to_vial prep_solvent Measure precise volume of solvent (e.g., 5.0 mL) prep_solvent->add_to_vial agitate Agitate at constant T (e.g., 25°C for 24h) add_to_vial->agitate Achieve Equilibrium settle Settle undissolved solid agitate->settle Cease Agitation filtrate Filter supernatant (0.22 µm syringe filter) settle->filtrate dilute Accurately dilute filtered sample filtrate->dilute Prepare for Analysis analyze Analyze via HPLC or UV-Vis (using calibration curve) dilute->analyze calculate Calculate original concentration analyze->calculate report Report Solubility (e.g., mg/mL @ 25°C) calculate->report

Caption: Workflow for quantitative solubility determination via the isothermal shake-flask method.

Conclusion

The solubility of this compound is a critical parameter that is governed by its distinct structural features—a polar carbaldehyde group and a less polar phenyl-pyrazole core. This duality results in high solubility in moderately polar organic solvents like ethanol and acetone, and low solubility in non-polar solvents such as hexane. While qualitative assessments provide a valuable starting point for solvent selection, the robust experimental protocol detailed in this guide enables researchers to determine precise, quantitative solubility data. This empirical data is indispensable for achieving reproducibility and efficiency in synthesis, purification, and formulation, ultimately accelerating the research and development lifecycle.

References

Methodological & Application

Application Note & Protocols: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

In the landscape of modern drug discovery and development, pyrazole-4-carbaldehydes represent a class of high-value synthetic intermediates. Their intrinsic pharmacological properties and chemical reactivity make them versatile building blocks for constructing complex molecular architectures.[1][2] The aldehyde functional group at the C4 position serves as a crucial handle for diversification, enabling the synthesis of a wide array of derivatives, including Schiff bases, pyrazolopyridines, and other fused heterocyclic systems with significant biological activity.[3][4][5]

Among the synthetic methodologies available, the Vilsmeier-Haack reaction stands out as an efficient, economical, and generally mild protocol for the formylation of reactive heteroaromatic substrates like pyrazoles.[1][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. We will delve into the underlying mechanism, provide detailed, field-proven protocols, discuss optimization strategies, and offer troubleshooting insights to ensure successful implementation.

The Chemistry: Mechanism and Rationale

The Vilsmeier-Haack reaction's efficacy stems from the in situ generation of a potent electrophilic formylating agent, the Vilsmeier reagent, which is typically a chloroiminium salt. Understanding the mechanism is paramount to mastering the reaction and troubleshooting unforeseen challenges.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate derivative, resulting in the formation of the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

The resonance stabilization of this iminium ion is key to its reactivity, rendering the carbon atom highly susceptible to nucleophilic attack.[3]

Vilsmeier_Reagent_Formation DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent + POCl₃ POCl3 POCl₃ Vilsmeier_Mechanism Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack VilsmeierReagent Vilsmeier Reagent [Me₂N=CHCl]⁺ VilsmeierReagent->Intermediate Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O Work-up Experimental_Workflow Start Start: Assemble Dry Glassware ReagentPrep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->ReagentPrep SubstrateAdd Add Pyrazole Substrate ReagentPrep->SubstrateAdd Reaction Heat Reaction (Monitor by TLC) SubstrateAdd->Reaction Workup Quench on Ice & Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification End End: Pure Product Purification->End

References

Application Notes and Protocols for the Condensation Reaction of 3-Methyl-1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] The functionalization of the pyrazole ring is a key strategy for modulating these biological activities, and the introduction of α,β-unsaturated systems via condensation reactions represents a powerful approach to generate novel molecular entities with significant therapeutic potential.

This guide provides a detailed protocol for the Knoevenagel condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in the synthesis of complex heterocyclic systems. This reaction serves as a critical carbon-carbon bond-forming step, yielding highly functionalized pyrazole derivatives.[4] We will explore the reaction with two common active methylene compounds, malononitrile and ethyl cyanoacetate, providing researchers with a robust and reproducible methodology. The protocols detailed herein are designed to be efficient, environmentally conscious, and adaptable to various laboratory settings.

Part 1: Synthesis of the Starting Material: this compound

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.

Protocol 1: Vilsmeier-Haack Formylation

This protocol outlines the synthesis of the title aldehyde from the corresponding pyrazolone.[8]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethanol for recrystallization

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask cooled in an ice bath, add anhydrous DMF (3 equivalents). To this, add POCl₃ (2-3 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 5°C during the addition. The formation of a yellowish-white solid indicates the formation of the Vilsmeier reagent.

  • Addition of Pyrazolone: Once the Vilsmeier reagent has formed, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise to the stirred mixture, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Part 2: Knoevenagel Condensation Protocols

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base.[9]

Reaction Mechanism Overview

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation involves three key steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_start Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_dehydration Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate Enolate Ion [Z-CH-Z']⁻ Active Methylene->Enolate + Base Base Base (e.g., Piperidine) Enolate->Active Methylene - Base Enolate_add Enolate Ion Aldehyde Pyrazole-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Enolate Ion Intermediate_dehyd Tetrahedral Intermediate Product α,β-Unsaturated Product Intermediate_dehyd->Product - H₂O experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Pyrazole Aldehyde + Active Methylene Compound reaction Reaction: - Add Catalyst - Stir at specified Temp/Time start->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Work-up: - Cool/Precipitate or Evaporate tlc->workup Complete filtration Filtration & Washing workup->filtration recrystallization Recrystallization filtration->recrystallization If needed characterization Characterization: - NMR - IR - Mass Spec filtration->characterization recrystallization->characterization final_product Pure Product characterization->final_product

References

Application Notes & Protocols: Synthesis of Biologically Active Chalcones using 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Convergence of Pyrazole and Chalcone Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Chalcones, characterized by their α,β-unsaturated ketone core (1,3-diaryl-2-propen-1-one), are not only crucial biosynthetic precursors to flavonoids but also exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Simultaneously, the pyrazole nucleus, a five-membered nitrogen-containing heterocycle, stands as one of the most significant moieties in modern therapeutics.[2] Its presence in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Ruxolitinib (anti-cancer) underscores its versatility and profound biological impact.[1][3] The fusion of these two pharmacophores—a pyrazole ring and a chalcone bridge—creates hybrid molecules with significant therapeutic potential.

This application note provides a detailed, in-depth guide for the synthesis of pyrazole-based chalcones through the Claisen-Schmidt condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted acetophenones. We present field-proven protocols, explain the underlying reaction mechanisms, and detail the necessary characterization techniques for researchers, scientists, and drug development professionals.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of the target chalcones is achieved via the Claisen-Schmidt condensation, a reliable and efficient variant of the crossed aldol condensation.[4] This reaction is particularly well-suited for this purpose because this compound lacks α-hydrogens, preventing self-condensation and leading to the formation of a single primary product.[5]

The reaction proceeds via a base-catalyzed mechanism:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[5]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone adduct (an aldol).

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon and the elimination of the β-hydroxyl group as water results in the formation of a highly conjugated and stable α,β-unsaturated system—the chalcone.[5]

The thermodynamic stability afforded by the extended π-conjugation across the pyrazole ring, the propenone bridge, and the aryl ring of the ketone drives the reaction to completion.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation Ketone Substituted Acetophenone (with α-H) Enolate Nucleophilic Enolate Ion Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Aldehyde 3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde (no α-H) Chalcone Final Pyrazole-Chalcone (α,β-unsaturated ketone) Adduct->Chalcone Dehydration (-H₂O) H2O H₂O

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation

Experimental Protocols for Pyrazole-Chalcone Synthesis

The choice of solvent and reaction conditions can significantly influence reaction time and yield. We present two robust protocols: a conventional method using an alcoholic solvent and a green chemistry approach employing PEG-400 as a recyclable medium.

Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol

This method is a standard, reliable procedure for synthesizing pyrazole-chalcones with high purity and good yields.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 200.2 mg) and the desired substituted acetophenone (1.0 mmol) in 20 mL of 95% ethanol.

  • Catalyst Addition: To this solution, add 10 mL of a 20% aqueous potassium hydroxide (KOH) solution dropwise while stirring at room temperature.[6]

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The formation of a new, less polar spot indicates product formation.

  • Product Precipitation: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), pour the reaction mixture slowly into 100 mL of ice-cold water with constant stirring.

  • Isolation: A solid precipitate of the crude chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7) to remove any residual KOH.

  • Drying & Purification: Dry the crude product in a desiccator or a vacuum oven at 40-50 °C. For higher purity, recrystallize the chalcone from a suitable solvent, typically ethanol.[8]

Protocol 2: Green Chemistry Approach using PEG-400

This protocol utilizes Poly(ethylene glycol) (PEG-400) as an efficient and environmentally benign reaction medium, often leading to excellent yields and simple workup procedures.[2]

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine an equimolar mixture of this compound (1.0 mmol, 200.2 mg) and the substituted acetophenone (1.0 mmol).

  • Solvent & Catalyst: Add 10 mL of PEG-400 to the mixture and stir to dissolve the reactants. Slowly add 1 mL of a 20% aqueous sodium hydroxide (NaOH) solution.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer. Monitor the reaction completion by TLC.[2]

  • Product Precipitation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water with constant stirring to precipitate the product.

  • Isolation & Washing: Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole-chalcone.

Data Summary: Comparison of Protocols
ParameterProtocol 1: Conventional MethodProtocol 2: Green Chemistry (PEG-400)
Aldehyde This compoundThis compound
Ketone Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
Catalyst 20% aq. KOH20% aq. NaOH
Solvent EthanolPEG-400
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield Good to Excellent (75-90%)Good to Excellent (80-95%)[2]

General Experimental Workflow

The overall process from starting materials to a fully characterized final product follows a logical and systematic sequence. This workflow ensures the synthesis of the target compound and validates its structural integrity and purity.

Caption: A generalized workflow for the synthesis and analysis of pyrazole-chalcones.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized chalcones. The combination of spectroscopic techniques provides unambiguous structural evidence.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expect to see a strong absorption band for the α,β-unsaturated carbonyl (C=O) group around 1650-1690 cm⁻¹ and a characteristic C=C stretching vibration for the trans-alkene around 1600 cm⁻¹ .[2][6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is invaluable for confirming the chalcone structure. The two vinylic protons of the -CH=CH- bridge appear as distinct doublets in the downfield region (δ 7.0-8.0 ppm). A large coupling constant (J ≈ 16 Hz) between these protons confirms the trans (E) configuration of the double bond.[2] Other expected signals include a singlet for the pyrazole ring proton (H-5), a singlet for the pyrazole methyl group, and multiplets for the aromatic protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon at δ > 180 ppm. Signals for the vinylic carbons and the carbons of the pyrazole and other aromatic rings will also be present.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Typically, an [M+H]⁺ peak corresponding to the protonated molecule is observed, confirming the molecular weight of the synthesized chalcone.[2]

Table of Representative Characterization Data

Data for (E)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, synthesized from this compound and 4'-hydroxyacetophenone.

TechniqueObserved Signal / ValueInterpretation
IR (KBr, cm⁻¹) 1658, 1599C=O stretch, C=C stretch[2]
¹H NMR (CDCl₃, δ ppm) 7.35 (d, 1H, J = 16 Hz), 7.87 (d, 1H, J = 16 Hz)Trans vinylic protons (-CH=CH-)[2]
8.34 (s, 1H)Pyrazole ring proton (H-5)[2]
2.46 (s, 3H)Pyrazole methyl protons (-CH₃)[2]
13.3 (s, 1H)Phenolic -OH proton[2]
¹³C NMR (CDCl₃, δ ppm) 191.8 (approx.)Carbonyl carbon (C=O)
119.0, 140.0 (approx.)Vinylic carbons (-CH=CH-)[2]
HRMS (ESI) m/z [M+H]⁺Confirms molecular weight

Conclusion and Future Applications

The Claisen-Schmidt condensation of this compound provides a direct and efficient route to a diverse library of pyrazole-chalcone derivatives. These compounds are not only of academic interest but also serve as highly valuable scaffolds in drug discovery.[9] Their proven biological activities, including antifungal, anticancer, and anti-inflammatory properties, make them attractive candidates for further development.[10][11] Furthermore, the α,β-unsaturated ketone moiety makes these chalcones versatile intermediates for the synthesis of other complex heterocyclic systems, such as pyrazolines, pyridines, and pyrimidines, thereby expanding their chemical and therapeutic potential.[6][8][12] The protocols detailed herein offer a robust foundation for researchers to synthesize and explore this promising class of molecules.

References

The Versatile Scaffold: 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a Cornerstone in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the heterocyclic compound 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a pivotal building block, particularly in the synthesis of a new generation of fungicides. Its unique structural features and reactivity provide a versatile platform for the development of potent active ingredients that address critical challenges in crop protection. This guide provides an in-depth exploration of the applications of this pyrazole derivative in agrochemicals, with a primary focus on its role in the creation of advanced fungicidal agents. Detailed protocols for synthesis and bioactivity screening are provided for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold.

Part 1: The Rise of Pyrazole Carboxamides in Fungicide Development

The pyrazole ring system is a well-established pharmacophore in the agrochemical industry, known to impart a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] this compound, and its closely related derivatives, serve as key intermediates in the synthesis of pyrazole carboxamide fungicides. This class of fungicides has garnered significant attention due to its potent and specific mode of action.

Mechanism of Action: Targeting Fungal Respiration

Pyrazole carboxamide fungicides are renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[5] This disruption of the fungal respiratory chain effectively halts ATP production, leading to the cessation of fungal growth and eventual cell death.[1][4] The specificity of this target provides a robust mechanism for controlling a wide range of fungal pathogens while often displaying favorable toxicological profiles in non-target organisms.

Part 2: From Precursor to Potent Fungicide: A Synthetic Journey

A crucial pathway to highly active pyrazole carboxamide fungicides involves the conversion of a readily available starting material, 3-methyl-1-phenyl-5-pyrazolone, into a key carbaldehyde intermediate. The Vilsmeier-Haack reaction is a powerful tool in this transformation, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6] This chloro-substituted carbaldehyde is a versatile precursor for the synthesis of a diverse library of fungicidal compounds.

Experimental Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of pyrazolones.[6][7]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C.

  • Once the addition is complete, add 3-methyl-1-phenyl-5-pyrazolone portion-wise to the reaction mixture.

  • After the addition of the pyrazolone, remove the ice bath and heat the reaction mixture under reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • A solid precipitate of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde will form.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pale-yellow crystals of the pure compound.[6]

Experimental Protocol 2: Oxidation to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid, a necessary step for the subsequent amidation.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a mixture of acetone and water.

  • Heat the mixture to approximately 80°C.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water to the heated reaction mixture.

  • Continue heating and stirring for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl).

  • A white solid of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid will precipitate.

  • Collect the solid by filtration, wash with water, and dry.[6]

Experimental Protocol 3: Synthesis of Pyrazole Carboxamides

The final step involves the coupling of the pyrazole carboxylic acid with a selected amine to form the active carboxamide fungicide.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., DCC, EDC)

  • Desired amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Convert the carboxylic acid to the more reactive acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in an anhydrous solvent.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same anhydrous solvent.

  • Slowly add the acid chloride solution to the amine solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Logical Flow of Fungicide Synthesis:

Synthesis_Workflow Start 3-Methyl-1-phenyl-5-pyrazolone Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (KMnO₄) Aldehyde->Oxidation Acid 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxylic Acid Oxidation->Acid Amidation Amidation (Amine, Coupling Agent) Acid->Amidation Fungicide Pyrazole Carboxamide Fungicide Amidation->Fungicide Bioactivity_Screening Start Synthesized Pyrazole Carboxamides InVitro In Vitro Antifungal Screening (Poisoned Food Technique) Start->InVitro EC50 Determine EC₅₀ Values InVitro->EC50 Promising Identify Promising Compounds EC50->Promising SDH_Assay SDH Inhibition Assay Promising->SDH_Assay IC50 Determine IC₅₀ Values SDH_Assay->IC50 MoA Confirm Mode of Action IC50->MoA

References

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a Pivotal Intermediate in Modern Drug Discovery

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically successful drugs.[1][2][3] This guide focuses on a particularly valuable derivative, this compound, a versatile intermediate whose aldehyde functionality serves as a synthetic linchpin for accessing diverse compound libraries. We will explore its synthesis via the Vilsmeier-Haack reaction, provide detailed protocols for its preparation and subsequent derivatization, and discuss its role in developing pharmacologically active agents.[4][5]

The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This arrangement imparts unique physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, which are highly desirable in drug design.[7] The pyrazole core is integral to a wide range of therapeutics, from the anti-inflammatory drug Celecoxib to the kinase inhibitor Zanubrutinib, highlighting its broad applicability across different disease areas.[1][8][9] The substitution pattern on the pyrazole ring allows for precise tuning of a molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Synthesis of this compound

The most direct and widely employed method for introducing a formyl (-CHO) group at the C4 position of an electron-rich pyrazole is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[12][13]

Causality of Reagent Choice:

  • Substrate: The starting material, 3-methyl-1-phenyl-1H-pyrazole, is an electron-rich heterocycle. The lone pair of electrons on the N2 nitrogen atom and the phenyl group at N1 increase the electron density of the pyrazole ring, particularly at the C4 position, making it susceptible to electrophilic attack.[14]

  • Vilsmeier Reagent (DMF/POCl₃): This reagent combination generates a relatively mild electrophile (the chloroiminium ion, [CH₃)₂N=CHCl]⁺).[13] It is potent enough to react with activated aromatic systems like pyrazoles but is generally not reactive enough to cause unwanted side reactions on less activated rings, affording high regioselectivity.[15]

  • Reaction Sequence: The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium intermediate during aqueous work-up to yield the final aldehyde.[11]

Vilsmeier_Haack_Synthesis start 3-methyl-1-phenyl-1H-pyrazole intermediate Iminium Salt Intermediate start->intermediate Vilsmeier Reagent Attack reagents DMF, POCl3 reagents->intermediate product This compound intermediate->product Hydrolysis hydrolysis Aqueous Work-up (H2O) hydrolysis->product

Caption: Vilsmeier-Haack synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

This protocol details the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazole.

Materials & Reagents:

Reagent/MaterialCAS NumberM.Wt. ( g/mol )Notes
3-methyl-1-phenyl-1H-pyrazole10259-96-8158.20Starting material
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reagent and solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.33Corrosive, handle in fume hood
Dichloromethane (DCM)75-09-284.93Anhydrous solvent (optional)
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Ethyl Acetate141-78-688.11For extraction
Hexane110-54-386.18For recrystallization/chromatography
Crushed IceN/A18.02For work-up

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

    • Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent degradation.[12]

  • Substrate Addition: Dissolve 3-methyl-1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

    • Rationale: Heating provides the necessary activation energy for the electrophilic substitution to occur on the pyrazole ring.[10]

  • Work-up and Hydrolysis: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.

    • Rationale: The addition to ice-water hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any remaining reactive reagents.[13]

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral (pH ~7-8). A solid precipitate of the crude product should form.

  • Isolation and Purification:

    • Filtration: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.

    • Extraction (if no solid forms): If the product remains oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

Expected Characterization Data:

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃)δ ~9.9 (s, 1H, -CHO), δ ~8.1 (s, 1H, pyrazole-H5), δ ~7.4-7.6 (m, 5H, Ar-H), δ ~2.6 (s, 3H, -CH₃) ppm.[16]
¹³C NMR (CDCl₃)δ ~185 (C=O), δ ~150 (C3), δ ~140 (C5), δ ~118-139 (Ar-C & C4), δ ~14 (-CH₃) ppm.
IR (KBr)~1670-1690 cm⁻¹ (C=O stretch, aldehyde), ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde).
Mass Spec. [M+H]⁺ = 187.0866 for C₁₁H₁₀N₂O.[16]

Application in Drug Discovery: A Versatile Synthetic Hub

The aldehyde group at the C4 position is a powerful synthetic handle, enabling rapid diversification of the pyrazole scaffold to explore structure-activity relationships (SAR).

Derivatization_Pathways intermediate 3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde schiff_base Schiff Bases / Imines intermediate->schiff_base Condensation (R-NH2) chalcone Chalcones (α,β-Unsaturated Ketones) intermediate->chalcone Claisen-Schmidt (Ketone, Base) acid Carboxylic Acid intermediate->acid Oxidation (KMnO4, etc.) alcohol Primary Alcohol intermediate->alcohol Reduction (NaBH4) heterocycle Fused Heterocycles intermediate->heterocycle Condensation/ Cyclization

Caption: Key derivatization pathways from the aldehyde intermediate.

Protocol 2: Synthesis of a Pyrazole-based Chalcone Derivative

Chalcones (α,β-unsaturated ketones) are important pharmacophores known for their anti-inflammatory and anticancer activities. This protocol describes a Claisen-Schmidt condensation.[17]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 2-3 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Continue stirring at room temperature for 4-8 hours. The formation of a solid precipitate often indicates reaction completion. Monitor by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice water and acidify with dilute HCl to pH ~5-6. Collect the resulting solid by filtration, wash with water, and dry. Purify by recrystallization from ethanol to yield the final chalcone product.

    • Self-Validation: The product should show the disappearance of the aldehyde proton (~9.9 ppm) in the ¹H NMR and the appearance of two new doublet signals for the vinyl protons (~7.0-8.0 ppm). The IR spectrum will show a shift in the carbonyl peak to ~1650-1660 cm⁻¹.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its straightforward synthesis via the robust Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide an efficient and modular platform for the discovery of novel therapeutics.[18] The protocols and data presented herein offer a validated foundation for researchers to synthesize this key intermediate and explore its vast potential in creating diverse libraries of bioactive compounds.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Pyrazole Scaffolds from 3-Methyl-1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Its unique electronic and structural features allow for versatile functionalization, enabling the fine-tuning of biological activity. The strategic selection of a starting material is paramount to efficiently explore the chemical space around this core. 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde stands out as a highly versatile and accessible building block.[3] The aldehyde functional group at the C4 position is a reactive handle that allows for the execution of several carbon-carbon and carbon-nitrogen bond-forming reactions, serving as a gateway to diverse and potent molecular architectures.

This guide provides an in-depth exploration of three primary synthetic pathways originating from this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights to empower researchers in drug discovery and development. The protocols described herein are designed as self-validating systems, emphasizing reproducibility and rational design.

G cluster_start Core Precursor cluster_pathways Primary Synthetic Pathways cluster_products Resulting Bioactive Derivatives Start 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Knoevenagel Pathway A: Knoevenagel Condensation Start->Knoevenagel + Active Methylene Compound Schiff Pathway B: Schiff Base Formation Start->Schiff + Primary Amine Fused Pathway C: Fused Heterocycle Synthesis (Pyrazolo[3,4-b]pyridines) Start->Fused + Multi-step / Multicomponent Rxn ProdA α,β-Unsaturated Pyrazoles (Antimicrobial, Anti-inflammatory) Knoevenagel->ProdA ProdB Pyrazole-based Imines (Antimicrobial, Anticancer) Schiff->ProdB ProdC Pyrazolo[3,4-b]pyridines (Kinase Inhibitors, Antidiabetic) Fused->ProdC

Figure 1: Overview of synthetic strategies from the core precursor.

Pathway A: Knoevenagel Condensation for α,β-Unsaturated Pyrazole Derivatives

Scientific Context & Rationale: The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetate).[4][5] This reaction, typically catalyzed by a weak base, proceeds via a carbanion intermediate to form a stable, conjugated α,β-unsaturated system. The resulting extended π-system is a common feature in molecules designed for antimicrobial and anti-inflammatory activity.[6] We present a green, efficient protocol using an aqueous ethanol system.[7]

Experimental Protocol: Synthesis of 2-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Pyrazole Aldehyde (1 eq) - Malononitrile (1 eq) - Ammonium Carbonate (0.2 eq) B Prepare Solvent: Water:Ethanol (1:1 v/v) C Combine reagents & solvent in a round-bottom flask B->C D Reflux the mixture (e.g., 80-90°C) C->D E Monitor reaction via TLC (approx. 1-2 hours) D->E F Cool to room temperature E->F G Filter the precipitated solid F->G H Wash solid with cold water and then cold ethanol G->H I Dry the product under vacuum H->I J Obtain Yield, MP, NMR, MS I->J Characterization

Figure 2: Workflow for the Knoevenagel Condensation protocol.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (e.g., 1.0 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), and ammonium carbonate (96 mg, 1.0 mmol, 0.2 eq).

  • Solvent Addition: Add 20 mL of a pre-mixed 1:1 (v/v) water-ethanol solution to the flask.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane).

    • Expertise & Experience: Ammonium carbonate serves as a mild, inexpensive, and "green" catalyst that decomposes into ammonia and CO₂, which are easily removed.[7] The aqueous ethanol system is an environmentally benign choice and often facilitates product precipitation upon completion, simplifying the work-up.[4][7]

  • Product Isolation: Upon completion (typically 1-2 hours, as indicated by the disappearance of the aldehyde spot on TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Purification: The product will typically precipitate as a crystalline solid. Collect the solid by vacuum filtration. Wash the filter cake sequentially with 15 mL of cold distilled water and 10 mL of cold ethanol to remove unreacted starting materials and catalyst residue.

  • Drying & Characterization: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight. Characterize the final product by determining its melting point, and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

Expected Outcomes for Knoevenagel Derivatives:

Active Methylene Compound Typical Yield (%) Bioactivity Profile Reference
Malononitrile 85-95% Antimicrobial, Anticancer [7]
Ethyl Cyanoacetate 80-90% Anti-inflammatory [8]

| Barbituric Acid | 75-85% | Potential CNS agents |[2] |

Pathway B: Schiff Base (Imine) Synthesis

Scientific Context & Rationale: The formation of a Schiff base, or imine, is a robust and high-yielding reaction involving the condensation of an aldehyde with a primary amine.[9] The resulting C=N double bond is a critical pharmacophore in many biologically active compounds, contributing to their ability to interact with biological targets through chelation or hydrogen bonding. Pyrazole-based Schiff bases are widely reported to possess significant antimicrobial, antifungal, and anticancer activities.[9][10][11] The protocol involves a straightforward acid-catalyzed condensation in ethanol.

Experimental Protocol: Synthesis of (E)-N-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)aniline

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole Aldehyde (1 eq) in absolute ethanol B Add Primary Amine (1 eq) (e.g., aniline) A->B C Add 2-3 drops of Glacial Acetic Acid B->C D Reflux the mixture (e.g., 70-80°C) for 4-6 hours C->D E Monitor reaction via TLC D->E F Cool mixture in an ice bath E->F G Filter the precipitated solid F->G H Recrystallize from ethanol to obtain pure crystals G->H I Dry the product H->I J Obtain Yield, MP, IR, NMR I->J Characterization

Figure 3: Workflow for the synthesis of Pyrazole Schiff Bases.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 g, 5.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Add the desired primary amine (e.g., aniline, 0.47 g, 5.0 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Trustworthiness: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine. Using only a catalytic amount is crucial to avoid unwanted side reactions.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Product Isolation: After completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid by vacuum filtration. The crude product can be purified by recrystallization from hot ethanol to yield pure crystals.

  • Drying & Characterization: Dry the purified crystals in a desiccator or vacuum oven. Confirm the structure via FT-IR (looking for the characteristic C=N imine stretch around 1600-1620 cm⁻¹ and the absence of the C=O aldehyde stretch around 1680-1700 cm⁻¹), ¹H NMR, and mass spectrometry.[9]

Expected Outcomes for Pyrazole Schiff Base Derivatives:

Amine Reactant Typical Yield (%) Bioactivity Profile Reference
Aniline >90% Antibacterial, Analgesic [12]
4-Chloroaniline >85% Enhanced Antimicrobial [9]
4-Amino-1,2,4-triazole >80% Potent Antibacterial [9]

| Chitosan | N/A | Antimicrobial Biomaterial |[10] |

Pathway C: Synthesis of Fused Pyrazolo[3,4-b]pyridines

Scientific Context & Rationale: The pyrazolo[3,4-b]pyridine core is a bioisostere of purine and is found in numerous compounds that act as potent kinase inhibitors, making them highly valuable in anticancer drug discovery.[13] The synthesis of this fused bicyclic system is more complex and often involves a multi-step or multicomponent reaction. One of the most established methods is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[14] While our starting material is an aldehyde, it serves as a precursor to the required 5-aminopyrazole derivatives, or can be used in other cyclization strategies. For this guide, we will focus on a modern, efficient approach starting from a related 5-aminopyrazole.

Conceptual Protocol: Synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine

Note: This synthesis starts from 3-methyl-1-phenyl-1H-pyrazol-5-amine, a close derivative of our title aldehyde. The aldehyde can be converted to the amine through oximation followed by reduction, a standard organic transformation.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq), an alkynyl aldehyde such as 3-phenylpropiolaldehyde (1.0 eq), and a catalyst (e.g., a silver or iodine-based catalyst) in a solvent like dioxane.[15]

    • Authoritative Grounding: Modern synthetic methods have moved towards cascade reactions where multiple bonds are formed in a single operation. Catalytic C≡C bond activation by reagents like silver or iodine enables a 6-endo-dig cyclization, which is a highly regioselective and efficient way to construct the pyridine ring.[15]

  • Reaction Execution: The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The optimal temperature and time depend on the specific catalyst and substrates used.

  • Monitoring: Progress is carefully monitored by TLC or LC-MS to track the formation of the fused product.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude residue is then purified using column chromatography on silica gel with an appropriate gradient of ethyl acetate and hexane to isolate the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: The final structure is confirmed using advanced spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Outcomes for Pyrazolo[3,4-b]pyridine Derivatives:

C4-Substituent C6-Substituent Bioactivity Profile Reference
Phenyl H Kinase Inhibitor Scaffold [13]
H CO₂Et Antidiabetic (α-amylase inhibitor) [16]

| Various Aryl | H | Anticancer, Antiviral |[13][14] |

References

Multicomponent Reactions Involving Pyrazole Aldehydes: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives stand as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Multicomponent reactions (MCRs) represent a highly efficient, convergent, and environmentally benign strategy for the synthesis of complex molecular architectures.[3] This guide focuses on the strategic use of pre-functionalized pyrazole aldehydes as versatile electrophilic building blocks in MCRs. By leveraging the inherent reactivity of the pyrazole aldehyde, researchers can rapidly assemble diverse libraries of novel heterocyclic compounds with significant potential for drug discovery. We provide detailed application notes and step-by-step protocols for key MCRs, including the synthesis of pyrano[2,3-c]pyrazoles, and pyrazole-substituted dihydropyrimidinones (Biginelli reaction) and 1,4-dihydropyridines (Hantzsch synthesis), emphasizing the causality behind experimental choices and practical considerations for reaction optimization.

The Pyrazole Aldehyde: A Versatile Electrophile in MCRs

Pyrazole aldehydes, particularly derivatives like 1,3-diaryl-1H-pyrazole-4-carbaldehyde, are powerful intermediates in organic synthesis. The electron-withdrawing nature of the pyrazole ring, combined with the inherent reactivity of the aldehyde functional group, makes them excellent electrophiles for initiating a cascade of bond-forming events in a single pot. This reactivity is central to their utility in MCRs, where they can readily participate in condensation reactions with a variety of nucleophiles to build molecular complexity efficiently.

Caption: General structure of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

Key Multicomponent Reactions & Protocols

This section details the application of pyrazole aldehydes in three robust and widely utilized multicomponent reactions. Each protocol is designed to be a self-validating system, with clear explanations for each step.

Three-Component Synthesis of Fused Pyrano[2,3-c]pyrazoles

A. Introduction to the Reaction The synthesis of pyrano[2,3-c]pyrazoles is a cornerstone MCR for generating fused heterocyclic systems with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] When a pyrazole-5-one is used as the starting material with an aldehyde and an active methylene compound (e.g., malononitrile), it constitutes a classic three-component reaction.[5]

B. General Mechanism The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.

  • Knoevenagel Condensation: The pyrazole aldehyde reacts with the active methylene compound (malononitrile) to form a highly electrophilic arylidene intermediate.

  • Michael Addition: The C-H acid partner (e.g., the enol form of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) acts as a nucleophile, attacking the arylidene intermediate in a Michael-type 1,4-addition.

  • Cyclization/Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the stable, aromatic pyrano[2,3-c]pyrazole scaffold.

Caption: Workflow for the three-component synthesis of pyrano[2,3-c]pyrazoles.

C. Application Note This reaction is exceptionally valuable for rapidly creating libraries of drug-like molecules. The choice of catalyst is crucial; organocatalysts like piperidine or triethylamine are common and effective. For a greener approach, water can be used as a solvent, often accelerating the reaction due to hydrophobic effects.[1] Microwave or ultrasound irradiation can dramatically reduce reaction times from hours to minutes.[4][6][7]

D. Detailed Experimental Protocol This protocol is a representative example for the synthesis of 6-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 248.3 mg)

    • Malononitrile (1 mmol, 66.1 mg)

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol, 174.2 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (10 mL)

  • Procedure:

    • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol), and ethanol (10 mL).

    • Catalyst Addition: Add piperidine (10 mol%) to the stirring suspension.

      • Rationale: Piperidine acts as a base to catalyze both the initial Knoevenagel condensation and the subsequent Michael addition by facilitating the formation of the required nucleophiles.

    • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.[6]

    • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

    • Purification: Wash the collected solid with 2-3 portions of cold ethanol (5 mL each) to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol or a similar suitable solvent to afford the pure compound.[3]

    • Characterization: Confirm the structure and purity using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

E. Data Presentation

Reactant 1 (Aldehyde)Reactant 2 (C-H Acid)CatalystSolventTimeYield (%)Ref
Pyrazole-4-carbaldehydeMalononitrile + PyrazolonePiperidineEthanol2-3 h~90%[6]
Aromatic AldehydesMalononitrile + Ethyl Acetoacetate + Hydrazinel-tyrosineH₂O-EtOH (MW)5-8 min90-96%[6]
Aromatic AldehydesMalononitrile + Ethyl Acetoacetate + HydrazineKOtBuMethanol (MW)< 5 min85-95%[8]
The Biginelli Reaction for Pyrazole-Substituted Dihydropyrimidinones

A. Introduction to the Reaction First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] These scaffolds are of significant interest in medicinal chemistry, with applications as calcium channel blockers and antihypertensive agents.[9][11] Using a pyrazole aldehyde introduces a valuable pharmacophore into the final structure.

B. General Mechanism The most accepted mechanism proceeds via an N-acyliminium ion intermediate.[12]

  • Iminium Formation: The pyrazole aldehyde condenses with urea under acidic catalysis to form an N-acyliminium ion. This is often the rate-determining step.

  • Nucleophilic Addition: The enol form of the β-ketoester (e.g., ethyl acetoacetate) adds to the iminium ion.

  • Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization via attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final DHPM product.

Caption: Reaction pathway for the acid-catalyzed Biginelli synthesis.

C. Application Note The classical Biginelli reaction often requires harsh conditions and gives moderate yields.[13] Modern protocols utilize Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) to improve efficiency.[11][12] Solvent-free conditions, often coupled with microwave irradiation, provide a green and rapid alternative.[12] The choice of β-dicarbonyl component and urea vs. thiourea allows for significant diversification of the final product.

D. Detailed Experimental Protocol

  • Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 248.3 mg)

    • Ethyl acetoacetate (1 mmol, 126 µL)

    • Urea (1.5 mmol, 90.1 mg)

    • Ceric Ammonium Nitrate (CAN) (10 mol%, 54.8 mg)

    • Methanol (10 mL)

  • Procedure:

    • Reaction Setup: In a 25 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and methanol (10 mL).

      • Rationale: Using a slight excess of urea can help drive the reaction to completion. Methanol is a common polar protic solvent for this transformation.

    • Catalyst Addition: Add CAN (10 mol%) to the mixture. Stir at room temperature for 5-10 minutes.

      • Rationale: CAN is an efficient Lewis acid catalyst that activates the aldehyde for nucleophilic attack by the urea, accelerating the formation of the key iminium intermediate.[11]

    • Reaction: Heat the mixture to reflux (approx. 65 °C) for 3-4 hours, monitoring by TLC.[11]

    • Workup: After cooling, pour the reaction mixture into ice-cold water (50 mL).

    • Isolation: The solid product that precipitates is collected by vacuum filtration.

    • Purification: The crude product is washed with water and then recrystallized from hot ethanol to yield the pure dihydropyrimidinone derivative.

    • Characterization: Confirm the structure and purity via spectroscopic methods (NMR, IR, MS).

The Hantzsch Synthesis for Pyrazole-Functionalized Dihydropyridines

A. Introduction to the Reaction Reported by Arthur Hantzsch in 1881, this MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[14][15] These products are famous as calcium channel blockers (e.g., Nifedipine) and can be easily oxidized to the corresponding pyridine ring system.[16]

B. General Mechanism The reaction proceeds through the formation of two key intermediates which then combine.[17][18]

  • Enamine Formation: One equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.

  • Knoevenagel Condensation: The second equivalent of the β-ketoester condenses with the pyrazole aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition & Cyclization: The enamine performs a Michael addition to the unsaturated intermediate. Subsequent intramolecular cyclization and dehydration yield the 1,4-DHP ring.

Caption: Convergent pathway of the Hantzsch dihydropyridine synthesis.

C. Application Note The Hantzsch synthesis is a robust method for creating substituted pyridine and dihydropyridine cores. The reaction can be performed under solvent-free conditions or in green solvents like water or ethanol.[14][17] Boric acid has been reported as a simple, environmentally benign catalyst for this transformation under thermal, solvent-free conditions.[19] The resulting 1,4-DHPs can be isolated or oxidized in situ to the corresponding pyridine using reagents like ferric chloride or even molecular oxygen on activated carbon.[14][20]

D. Detailed Experimental Protocol

  • Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 248.3 mg)

    • Ethyl acetoacetate (2 mmol, 252 µL)

    • Ammonium acetate (1.2 mmol, 92.5 mg)

    • Boric acid (10 mol%, 6.2 mg)

  • Procedure:

    • Reaction Setup: In a 10 mL pear-shaped flask, thoroughly mix the pyrazole aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and boric acid (10 mol%) using a spatula.

      • Rationale: This protocol utilizes solvent-free conditions, which aligns with green chemistry principles by minimizing waste. Boric acid is a mild, solid-phase acid catalyst.[19]

    • Reaction: Heat the flask in a preheated oil bath at 80-90 °C. The reaction mixture will melt and then solidify as the product forms. Monitor by TLC (by dissolving a small aliquot in ethyl acetate). The reaction is typically complete in 2-3 hours.[19]

    • Workup: Cool the flask to room temperature. Add hot ethanol (10 mL) to the solid mass and stir to break it up.

    • Isolation: Filter the hot suspension to collect the product.

    • Purification: Wash the product with water and then a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure pyrazolyl-substituted 1,4-dihydropyridine.

    • Characterization: Confirm the structure and purity via spectroscopic methods.

References

Green Synthesis of Pyrazole Derivatives: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Traditional synthetic routes to these valuable heterocyclic compounds often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, posing significant environmental and safety concerns.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the green synthesis of pyrazole derivatives. By embracing principles of green chemistry such as the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems, we can develop more sustainable and safer routes to these important molecules.[1][2][5]

This document will explore several key green synthetic strategies, including microwave-assisted synthesis, ultrasound-promoted reactions, multicomponent reactions in aqueous media, and solvent-free approaches. For each methodology, we will delve into the underlying principles, provide detailed, step-by-step protocols for representative syntheses, and present comparative data to highlight the advantages over conventional methods.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[3][7] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity.[3][7][8] This technique is particularly well-suited for the synthesis of pyrazole derivatives, where it can accelerate cycloaddition and condensation reactions.[9][10]

A notable example is the one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazones under solvent-free conditions.[9][10] This approach not only eliminates the need for volatile organic solvents but also simplifies the workflow by generating the tosylhydrazone in situ.[10]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis
MethodReaction TimeYield (%)ConditionsReference
Conventional Heating1.4 hours8080 °C, SnCl₂ catalyst[11]
Microwave Irradiation25 minutes88SnCl₂ catalyst[11]
Conventional Stirring> 5 minutesGoodKOtBu catalyst, Methanol, Room Temp[11]
Microwave Irradiation< 5 minutesExcellentKOtBu catalyst, Methanol[11]
Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol describes the efficient, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from an ethyl acetoacetate, a hydrazine, and an aromatic aldehyde under microwave irradiation.[12]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate or Phenylhydrazine

  • Substituted aromatic aldehyde

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl acetoacetate (1.5 mmol), hydrazine hydrate (or phenylhydrazine) (1 mmol), and the desired aromatic aldehyde (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 420 W for 10 minutes.[12]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Solvent-Free: Eliminating the solvent reduces waste, minimizes environmental impact, and simplifies product isolation.

  • Microwave Irradiation: The use of microwaves provides rapid and efficient heating, drastically reducing the reaction time compared to conventional methods.[3][11]

  • One-Pot Reaction: Combining all reactants in a single step improves efficiency and reduces the number of handling and purification steps.[11][12]

G cluster_workflow Workflow: Microwave-Assisted Synthesis reactants Combine Reactants: Ethyl Acetoacetate, Hydrazine, Aldehyde mw_irradiation Microwave Irradiation (420 W, 10 min) reactants->mw_irradiation Seal Vessel cooling Cooling to Room Temperature mw_irradiation->cooling purification Purification (Recrystallization) cooling->purification product 4-Arylidenepyrazolone Product purification->product

Caption: Workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis: An Acoustic Approach to Green Chemistry

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions.[3] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[13] This sonochemical approach often leads to higher yields, shorter reaction times, and can be performed under milder conditions than conventional methods.[13][14][15]

A significant advantage of ultrasound-assisted synthesis is its application in catalyst-free, multicomponent reactions in aqueous media.[14][16] For example, the synthesis of pyrazole derivatives from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile can be efficiently carried out in water under ultrasonic irradiation, avoiding the need for catalysts and organic solvents.[14]

Protocol 2: Ultrasound-Accelerated, Catalyst-Free Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a simple and efficient one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water under ultrasound irradiation.[11][13]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine monohydrate

  • Ultrasonic cleaning bath (40 kHz, 250 W)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in deionized water (10 mL).

  • Place the reaction vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at 50 °C for approximately 35 minutes.[13]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the solid product can be isolated by filtration, washed with water, and dried. Further purification is typically not required.[14]

Trustworthiness of the Protocol: This protocol is self-validating as the reaction proceeds cleanly to the desired product without the formation of significant byproducts, and the product can be easily isolated in high purity by simple filtration.[14] The elimination of the need for chromatographic purification is a key indicator of the protocol's efficiency and cleanliness.

G cluster_workflow Workflow: Ultrasound-Assisted Synthesis reactants Combine Reactants in Water: Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine ultrasound Ultrasound Irradiation (40 kHz, 50 °C, 35 min) reactants->ultrasound isolation Product Isolation (Filtration) ultrasound->isolation product Dihydropyrano[2,3-c]pyrazole Product isolation->product

Caption: Workflow for ultrasound-assisted synthesis.

Multicomponent Reactions in Aqueous Media: Atom Economy and Simplicity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are inherently green due to their high atom economy and operational simplicity.[11][17] Performing these reactions in water as a solvent further enhances their green credentials by replacing hazardous organic solvents.[18][19]

The synthesis of pyranopyrazole derivatives is a classic example of a multicomponent reaction that can be successfully performed in water, often with the aid of a catalyst.[11][18] Various catalysts, including nanoparticles and natural catalysts like bael fruit ash, have been employed to facilitate these reactions.[11]

Protocol 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water Using a Natural Catalyst

This protocol details a green and sustainable method for the synthesis of pyrano[2,3-c]pyrazole derivatives using a natural catalyst derived from bael fruit ash in an aqueous medium at room temperature.[11]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Bael fruit ash catalyst

  • Deionized water

Procedure:

  • Prepare the bael fruit ash catalyst as described in the literature.[11]

  • In a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of bael fruit ash in deionized water (10 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.[11]

  • Monitor the reaction by thin-layer chromatography.

  • After completion, collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.

Expertise and Experience: The choice of a natural, renewable catalyst like bael fruit ash demonstrates a commitment to sustainable chemistry.[11] This approach not only avoids the use of potentially toxic and expensive metal catalysts but also promotes the use of readily available bio-resources. The reaction's efficiency at room temperature further reduces energy consumption.

Solvent-Free Synthesis: The Ultimate Green Approach

Conducting reactions in the absence of a solvent is a primary goal of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards.[20][21] Solvent-free reactions, often facilitated by grinding or heating, can lead to improved reactivity and selectivity.

A notable example is the synthesis of highly functionalized pyrazoles using tetrabutylammonium bromide (TBAB) as a recyclable ionic salt medium at room temperature.[20] This method provides good yields in shorter reaction times compared to reactions run in conventional solvents like acetone.[20]

Comparative Data: Solvent vs. Solvent-Free Synthesis
SolventCatalystReaction TimeYield (%)Reference
AcetoneNone72 hours75[20]
NoneTBABNot specified75-86[20]
Protocol 4: Solvent-Free Synthesis of Pyrazole Systems using TBAB

This protocol describes a one-pot, three-component synthesis of pyrazole derivatives under solvent-free conditions at room temperature.[20]

Materials:

  • Isocyanide

  • Dialkyl acetylenedicarboxylate

  • 1,2-Dibenzoylhydrazine

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a mortar, grind together the isocyanide (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), 1,2-dibenzoylhydrazine (1 mmol), and TBAB (1 mmol) at room temperature.

  • Continue grinding until the reaction is complete (monitor by TLC).

  • Add a suitable solvent (e.g., diethyl ether) to the reaction mixture to precipitate the product.

  • Collect the product by filtration. The TBAB can be recovered from the filtrate and reused.[20]

Conclusion

The green synthesis of pyrazole derivatives is a rapidly evolving field that offers significant environmental and economic benefits. By adopting methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, multicomponent reactions in water, and solvent-free conditions, researchers can develop more sustainable and efficient routes to these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists to integrate green chemistry principles into their research and development workflows, contributing to a safer and more sustainable future for chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde in Heterocyclic Synthesis

Fused pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pyrazole scaffold, being a bioisostere of purine, allows for the design of molecules that can interact with various biological targets.[3] At the heart of the synthesis of many of these potent compounds lies the versatile building block, This compound . Its aldehyde functionality provides a reactive handle for a variety of cyclization reactions, making it an ideal precursor for the construction of fused heterocyclic systems. This guide provides detailed protocols and insights into the synthesis of this key precursor and its application in the preparation of biologically relevant fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Part 1: Synthesis of the Precursor: this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from the general procedure for the Vilsmeier-Haack formylation of hydrazones.[5]

Materials:

  • Acetophenone phenylhydrazone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethanol for recrystallization

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool 10 mL of DMF to 0°C in an ice bath. To this, slowly add 1.1 mL (0.012 mol) of POCl₃ with constant stirring. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (0.004 mol) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 60-65°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a 5% solution of NaHCO₃ until effervescence ceases.

  • Isolation and Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with cold water, and dried. The crude product is then recrystallized from ethanol to afford pure this compound.

Causality of Experimental Choices: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich double bond of the hydrazone, leading to cyclization and subsequent formylation. The use of ice-cold water for quenching and a mild base like sodium bicarbonate for neutralization is crucial to prevent the degradation of the product.

Vilsmeier_Haack Hydrazone Acetophenone Phenylhydrazone Intermediate Iminium Salt Intermediate Hydrazone->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (DMF + POCl₃) Vilsmeier->Intermediate Product 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

Part 2: Synthesis of Fused Heterocyclic Systems

The aldehyde group of this compound is the key to its utility in synthesizing fused heterocycles. The following sections detail the synthesis of two major classes of fused pyrazoles.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are known for their diverse biological activities, including antimicrobial and anticancer properties.[2][6] The Friedländer annulation is a classical and effective method for the synthesis of these fused systems.[7]

Protocol 2: Friedländer Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes the condensation of this compound with active methylene compounds.[8]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 1 mmol of this compound and 1.1 mmol of the active methylene compound in 20 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Expert Insights: The choice of the active methylene compound determines the substitution pattern on the newly formed pyridine ring. The basic catalyst, piperidine, facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

Friedlander_Synthesis Pyrazole 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Knoevenagel Knoevenagel Adduct Pyrazole->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Piperidine Product Pyrazolo[3,4-b]pyridine Knoevenagel->Product Cyclization

Caption: Friedländer synthesis of pyrazolo[3,4-b]pyridines.

EntryActive Methylene CompoundProductYield (%)Reference
1Malononitrile6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile85-90[8]
2Ethyl cyanoacetateEthyl 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate80-88[8]
3Acetylacetone5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine75-82[8]
Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of fused pyrazoles with significant therapeutic potential, particularly as anticancer agents.[5][9]

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol details the cyclocondensation reaction of an intermediate derived from this compound. A common route involves the conversion of the pyrazole aldehyde to an amino pyrazole derivative, which is then cyclized. A more direct approach from a related precursor is the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.[3] While a direct one-pot synthesis from the aldehyde is less common, multi-step syntheses often start with it. The following is a representative procedure for a related precursor.

Materials:

  • 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][5][10]oxazin-4-one (derived from a pyrazole precursor)[3]

  • Urea or Thiourea

  • Pyridine

Procedure:

  • Reaction Mixture: A mixture of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][5][10]oxazin-4-one (1 mmol) and urea (or thiourea) (1.2 mmol) is fused at 200°C for 1 hour.[3]

  • Alternative Solvent Method: Alternatively, the reaction can be carried out by refluxing the mixture in pyridine for 8 hours.[3]

  • Work-up: After cooling, the solid mass is triturated with ethanol.

  • Purification: The resulting solid is collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one or its thio-analogue.

Authoritative Grounding: The fusion of a pyrazole with a pyrimidine ring creates a scaffold that mimics purine bases, allowing these molecules to act as inhibitors of various kinases involved in cell proliferation, making them promising anticancer drug candidates.[5][9]

Pyrazolo_Pyrimidine_Synthesis Pyrazoloxazinone Pyrazolo[3,4-d][1,3]oxazin-4-one (from Pyrazole Precursor) Product Pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazoloxazinone->Product Urea Urea / Thiourea Urea->Product Fusion or Reflux in Pyridine

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

EntryReagentProductYield (%)Reference
1Urea3,6-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70-75[3]
2Thiourea3,6-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione65-70[3]

Part 3: Application Notes and Biological Significance

The fused heterocyclic systems synthesized from this compound are of significant interest in drug discovery.

  • Anticancer Activity: Many pyrazolo[3,4-d]pyrimidine derivatives have shown potent anticancer activity. For instance, certain derivatives have exhibited significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line.[5][10] One study reported a derivative with an IC₅₀ value of 11 µM against this cell line.[1][10] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.[11]

  • Antimicrobial Activity: Pyrazolo[3,4-b]pyridines have been reported to possess antibacterial and antifungal properties.[2][6] The planar, electron-rich nature of this fused system allows for intercalation with microbial DNA or inhibition of essential enzymes.

The structural modifications facilitated by the reactivity of this compound allow for the generation of large libraries of compounds for screening and lead optimization in drug development programs.

References

Application Notes and Protocols: Formylation of 1-Phenyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the experimental procedures for the formylation of 1-phenyl-3-methylpyrazole, a critical process for the synthesis of valuable intermediates in pharmaceutical and materials science research. The primary focus is on the Vilsmeier-Haack reaction, a widely employed and efficient method for this transformation. A comparative overview of the Duff reaction is also presented as a viable, milder alternative. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.

Introduction

Formylated pyrazoles, particularly 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, are versatile building blocks in organic synthesis. The introduction of a formyl (-CHO) group onto the pyrazole ring opens up a plethora of synthetic possibilities, enabling the construction of more complex molecular architectures. These intermediates are pivotal in the development of a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents, as well as in the creation of novel agrochemicals and materials with specific electronic properties.[1]

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution reactions, with the C4 position being the most reactive site for formylation.[2] This regioselectivity is a key advantage in synthetic design. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its efficiency and broad applicability.[3] However, concerns regarding the use of hazardous reagents like phosphorus oxychloride have prompted the exploration of alternative methods, such as the Duff reaction.[4] This guide will delve into the practical execution of these important synthetic transformations.

Comparative Overview of Formylation Methods

The choice of formylation method depends on several factors, including the desired scale of the reaction, the availability of reagents, and safety considerations.

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Hexamethylenetetramine (HMTA), Acid (e.g., TFA, AcOH)
Reaction Conditions Typically requires heating (e.g., 70-120°C)[5][6]Often milder, can proceed at or near room temperature[7]
Yields Generally good to excellent[5][8]Good yields reported for various pyrazole systems[7]
Safety POCl₃ is corrosive and toxic, requiring careful handling[4]Reagents are generally less hazardous[4]
Mechanism Involves an electrophilic iminium salt (Vilsmeier reagent)[9]Involves an iminium ion generated from protonated hexamine[10]

Section 1: The Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction is a robust and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide (commonly DMF) and an acid chloride (typically POCl₃).[12] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Mechanistic Rationale

The reaction mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a chloride ion generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9]

  • Electrophilic Aromatic Substitution: The electron-rich 1-phenyl-3-methylpyrazole attacks the Vilsmeier reagent. The resulting intermediate undergoes elimination of HCl to form an iminium salt. Subsequent hydrolysis during the workup step yields the desired 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.[12]

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Phenyl-3-methylpyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Phenyl-3-methylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (3 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath to 0°C. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for an additional 30 minutes. The formation of a solid or a viscous oil indicates the generation of the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 1-phenyl-3-methylpyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80°C and maintain this temperature for 2-4 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.[13]

Expected Outcome:

The product, 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, is typically an off-white to pale yellow solid. The yield can vary but is generally in the range of 70-90%.

Characterization Data:

The structure of the synthesized compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, a singlet for the pyrazole C5-H, a singlet for the aldehyde proton (~9.8-10.0 ppm), and a singlet for the methyl group protons.
¹³C NMR Resonances for the aromatic carbons, pyrazole ring carbons, the aldehyde carbonyl carbon (~185-190 ppm), and the methyl carbon.
FT-IR A characteristic strong absorption band for the aldehyde C=O stretching vibration around 1670-1690 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O (m/z = 186.21).

Section 2: The Duff Reaction - A Milder Alternative

The Duff reaction offers a less hazardous alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.[4] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid (TFA) or glacial acetic acid.[7][14]

Mechanistic Insights

The Duff reaction mechanism is believed to involve the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species. This electrophile then attacks the electron-rich pyrazole ring in a manner analogous to other electrophilic aromatic substitution reactions. A subsequent hydrolysis step during workup liberates the aldehyde functionality.[10]

Diagram of the Duff Reaction Mechanism

Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (e.g., TFA) Intermediate Adduct Intermediate Iminium_Ion->Intermediate + Pyrazole Pyrazole 1-Phenyl-3-methylpyrazole Product 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Duff reaction.

Experimental Protocol

Materials and Reagents:

  • 1-Phenyl-3-methylpyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Glacial Acetic Acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-3-methylpyrazole (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents) in trifluoroacetic acid or glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours to overnight. Monitor the reaction by TLC.

  • Hydrolysis: Upon completion, add water to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the intermediate.

  • Workup and Extraction: Cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography as described for the Vilsmeier-Haack protocol.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. Handle with care in a fume hood and wear appropriate protective gear.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning any experimental work.

Conclusion

The formylation of 1-phenyl-3-methylpyrazole is a fundamental transformation in organic synthesis, providing access to a key synthetic intermediate. The Vilsmeier-Haack reaction remains the most prevalent and high-yielding method for this purpose. However, for applications where the use of phosphorus oxychloride is undesirable, the Duff reaction presents a viable and milder alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully and safely perform these important chemical modifications.

References

The Versatile Virtuoso: 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold and the Significance of a Formyl Handle

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles hold a place of prominence. Among these, the pyrazole nucleus is a "privileged scaffold," a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole core is significantly enhanced by the strategic placement of functional groups that serve as handles for further molecular elaboration. 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a prime exemplar of such a strategically functionalized building block. The presence of the aldehyde group at the C4 position provides a reactive site for a host of carbon-carbon and carbon-nitrogen bond-forming reactions, unlocking a gateway to a diverse library of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this aldehyde, complete with detailed protocols and mechanistic insights, designed for researchers and professionals in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
Chemical Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Pale yellow to yellow solid
CAS Number 21487-48-9

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.97 (s, 1H, -CHO), 7.46-7.55 (m, 5H, Ar-H), 2.54 (s, 3H, -CH₃) ppm.[1]

  • ¹³C NMR (CDCl₃, 100.61 MHz): δ 183.8, 151.7, 136.8, 133.4, 129.2, 129.1, 125.1, 117.3, 13.8 ppm.[1]

  • IR (KBr, cm⁻¹): ~1676 (C=O stretching of aldehyde), ~1527 (C=N stretching of pyrazole ring), ~3065 (aromatic C-H stretching).[1]

Core Synthesis: The Vilsmeier-Haack Formylation

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[2]

Mechanistic Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. The resulting intermediate is subsequently hydrolyzed to yield the desired aldehyde. The choice of 3-methyl-1-phenyl-5-pyrazolone as a precursor is strategic; its enolizable nature provides the necessary electron density at the C4 position for the electrophilic substitution to occur.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Intermediate Iminium Salt Intermediate Pyrazolone->Intermediate + Vilsmeier Reagent Aldehyde 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack formylation workflow.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (e.g., 25 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (e.g., 5 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.

  • To this Vilsmeier reagent, add 3-methyl-1-phenyl-5-pyrazolone (e.g., 5 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not rise excessively.

  • Once the addition is complete, heat the reaction mixture in a water bath at 70-80 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (e.g., 100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product thoroughly with cold water and dry it.

  • Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This compound serves as an excellent substrate for this reaction, leading to a variety of α,β-unsaturated compounds which are themselves valuable synthetic intermediates.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting alkoxide intermediate undergoes protonation followed by dehydration to yield the final condensed product. The use of a mild base is crucial to prevent self-condensation of the aldehyde.

Knoevenagel_Condensation cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack & Dehydration Aldehyde Pyrazole-4-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + Carbanion Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Intermediate Active_Methylene->Carbanion + Base Base Base (e.g., Piperidine) Product Knoevenagel Adduct (α,β-unsaturated nitrile) Alkoxide->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-((3-Methyl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol is based on green chemistry principles, utilizing an efficient catalyst in an aqueous medium.

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature for 15-20 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried to yield the pure product.

Formation of Schiff Bases: A Gateway to Diverse Functionalities

The reaction of this compound with primary amines readily forms Schiff bases (imines). These compounds are not only important for their biological activities but also serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles.[5][6]

Mechanistic Rationale

The formation of a Schiff base is a reversible reaction that typically occurs under acidic or basic catalysis, or with heating. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The carbinolamine is then protonated at the oxygen, making water a good leaving group. Subsequent elimination of water yields the protonated imine, which is then deprotonated to give the final Schiff base.[7]

Detailed Protocol: Synthesis of a Pyrazole-based Schiff Base with Aniline

This is a general procedure that can be adapted for various primary amines.[6]

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add aniline (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.

  • The solid Schiff base that precipitates is collected by filtration.

  • Wash the product with cold water and recrystallize from ethanol to obtain the pure compound.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. This compound is an ideal component for MCRs, enabling the rapid construction of complex heterocyclic systems like pyranopyrazoles.[8][9]

Mechanistic Rationale for Pyranopyrazole Synthesis

The one-pot, four-component synthesis of pyranopyrazoles typically involves an aldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate. The reaction likely proceeds through an initial Knoevenagel condensation between the pyrazole aldehyde and malononitrile. Concurrently, the β-ketoester reacts with hydrazine to form a pyrazolone in situ. This is followed by a Michael addition of the in situ-formed pyrazolone to the Knoevenagel adduct, and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.

MCR_Pyranopyrazole cluster_0 Initial Condensations cluster_1 Michael Addition & Cyclization Aldehyde Pyrazole-4-carbaldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Pyrazolone EAA Ethyl Acetoacetate Pyrazolone In situ Pyrazolone EAA->Pyrazolone + Hydrazine Hydrazine Hydrazine Hydrate Pyranopyrazole Pyranopyrazole Michael_Adduct->Pyranopyrazole Intramolecular Cyclization

Caption: Plausible pathway for pyranopyrazole synthesis.

Detailed Protocol: One-Pot Synthesis of Pyranopyrazoles

This protocol utilizes citric acid as a green and efficient catalyst.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Malononitrile

  • Hydrazine hydrate

  • Citric acid

  • Water

Procedure:

  • In a 25 mL round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).

  • To this mixture, add water (1 mL) and citric acid (20 mol%).

  • Heat the reaction mixture at 80 °C with constant stirring for the appropriate time (typically 30-60 minutes, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is collected by filtration.

  • Wash the product with water to remove the catalyst and then dry to obtain the pure pyranopyrazole derivative.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its formyl group have enabled the development of efficient synthetic routes to a vast array of heterocyclic compounds. The protocols detailed herein for Knoevenagel condensations, Schiff base formations, and multicomponent reactions highlight the power of this synthon in generating molecular diversity. As the demand for novel therapeutic agents and advanced materials continues to grow, the creative application of this compound in innovative synthetic strategies is poised to play a crucial role in shaping the future of these fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and improve the yield and purity of your target compound.

Introduction: The Vilsmeier-Haack Approach

The synthesis of this compound is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[1][2] This powerful formylation method is ideal for electron-rich heterocyclic systems like pyrazoles.[3][4][5] The reaction typically involves the cyclization of an acetophenone phenylhydrazone intermediate, which is then formylated in situ, or the direct formylation of 3-methyl-1-phenyl-1H-pyrazole.[6][7]

The core of the reaction is the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8][9][10] This electrophile then attacks the electron-rich C4 position of the pyrazole ring, leading to the desired aldehyde after aqueous workup.[11] While robust, the reaction is sensitive to several parameters that can significantly impact its outcome. This guide will walk you through diagnosing and solving potential issues.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 3-Methyl-1-Phenyl-1H-Pyrazole Vilsmeier_Reagent->Pyrazole Reacts With Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack Product 3-Methyl-1-Phenyl-1H- Pyrazole-4-Carbaldehyde Iminium_Intermediate->Product Aqueous Workup (H₂O) Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Low/No Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Examine Workup Procedure (Quenching, Neutralization) Start->Check_Workup Optimize_Stoichiometry Action: Increase POCl₃ eq. Check_Conditions->Optimize_Stoichiometry Optimize_Temp Action: Increase Temperature (e.g., to 60-80°C) Check_Conditions->Optimize_Temp Optimize_Workup Action: Ensure pH 7-8 after quenching Check_Workup->Optimize_Workup Success Yield Improved Optimize_Stoichiometry->Success Optimize_Temp->Success Optimize_Workup->Success

References

Technical Support Center: Optimization of Palladium-Catalyzed Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed coupling reactions for the functionalization of pyrazoles. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the palladium-catalyzed functionalization of pyrazoles, offering quick and actionable solutions.

1.1. Low or No Product Yield

Question: I am not getting any, or very little, of my desired coupled product. What are the most likely causes?

Answer: Low or non-existent yields in palladium-catalyzed pyrazole couplings can stem from several factors. Here's a breakdown of common culprits and how to address them:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligands are not oxidized and consider using a pre-catalyst that readily forms the active species.[1] The choice of palladium source can also be critical; for instance, Pd(OAc)₂ is a commonly used and effective precatalyst for many C-H functionalization reactions.[2]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos or DavePhos can be beneficial.[3] The nature of the ligand can also influence the chemoselectivity of the reaction.[4][5]

  • Base and Solvent Mismatch: The choice of base and solvent is highly interdependent and substrate-specific.[6][7] For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or K₂CO₃ are often effective, while Buchwald-Hartwig aminations may require stronger bases like NaOtBu or LHMDS.[8][9] The solvent must be able to dissolve both the substrates and the base to a sufficient extent.[7][10]

  • Inhibition by Starting Materials or Products: Unprotected N-H groups on pyrazoles can coordinate to the palladium center, inhibiting catalysis.[8] If you are working with N-unsubstituted pyrazoles, consider N-protection or using reaction conditions specifically developed for these substrates.[8]

  • Dehalogenation Side Reaction: In cross-coupling reactions involving halo-pyrazoles, a common side reaction is dehalogenation of the starting material. This can be particularly problematic with iodo-pyrazoles. Switching to the corresponding bromo- or chloro-pyrazole can often mitigate this issue.[11]

1.2. Poor Regioselectivity

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the C-H functionalization?

Answer: Achieving high regioselectivity in pyrazole C-H functionalization is a common challenge due to the presence of multiple reactive C-H bonds. The outcome is often dictated by a combination of electronic and steric factors, as well as the directing ability of substituents.

  • Inherent Reactivity of the Pyrazole Ring: The C5-H of the pyrazole ring is generally the most acidic and sterically accessible, often leading to preferential functionalization at this position.[12] The C4 position is more electron-rich and susceptible to electrophilic attack.[12]

  • Directing Groups: The most effective strategy to control regioselectivity is the use of a directing group.[13] A coordinating group on the pyrazole ring can chelate to the palladium catalyst and direct the C-H activation to a specific proximal C-H bond.[12][13] The N2 atom of the pyrazole ring itself can act as a directing group.[12]

  • Blocking Groups: An alternative approach is to use a removable blocking group to sterically hinder one of the reactive sites, thereby directing functionalization to the desired position.

1.3. Catalyst Decomposition

Question: I observe the formation of palladium black in my reaction, and the reaction stalls. How can I prevent catalyst decomposition?

Answer: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to a loss of catalytic activity. This can be caused by several factors:

  • Insufficient Ligand: The ligand-to-palladium ratio is critical. An insufficient amount of ligand can lead to the formation of unstable, coordinatively unsaturated palladium species that are prone to aggregation and precipitation.

  • High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. It's essential to find an optimal temperature that balances reactivity and catalyst stability.

  • Oxidative Instability: The active Pd(0) species is susceptible to oxidation by air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[9]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems in palladium-catalyzed pyrazole functionalization, organized by observable symptoms.

Symptom Potential Cause(s) Recommended Action(s)
No reaction or very low conversion 1. Inactive catalyst- Use a fresh palladium precatalyst and high-purity ligands.- Consider using a more easily activated precatalyst (e.g., a palladacycle).[1]- Ensure an inert atmosphere is maintained throughout the reaction.[9]
2. Inappropriate ligand- Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald or Herrmann-type phosphines).[3]
3. Incorrect base or solvent- Re-evaluate the base and solvent combination. Consider the pKa of the base and the solubility of all components.[6][10]
4. Low reaction temperature- Gradually increase the reaction temperature, monitoring for both conversion and catalyst decomposition.
Formation of significant side products (e.g., homocoupling, dehalogenation) 1. Dehalogenation of aryl halide- Switch from an iodo-pyrazole to a bromo- or chloro-pyrazole.[11]- Lower the reaction temperature.
2. Homocoupling of the coupling partner- Adjust the stoichiometry of the coupling partners.- Use a different palladium precatalyst or ligand.
3. Protodeboronation of boronic acid (Suzuki coupling)- Use a less aqueous solvent system.- Use a stronger base or a different boron source (e.g., MIDA boronates).
Reaction starts but does not go to completion 1. Catalyst decomposition- Observe for the formation of palladium black.- Decrease the reaction temperature.- Increase the ligand-to-palladium ratio.
2. Product inhibition- If possible, try to remove the product from the reaction mixture as it forms (e.g., by precipitation).
3. Reversible reaction- Consider using an excess of one of the coupling partners to drive the equilibrium towards the product.
Poor regioselectivity 1. Multiple reactive C-H bonds- Introduce a directing group on the pyrazole substrate to favor functionalization at a specific position.[12][13]- Use a blocking group to prevent reaction at an undesired site.
2. Steric hindrance- For sterically demanding substrates, use a less bulky ligand to improve access to the desired C-H bond.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common palladium-catalyzed pyrazole functionalization reactions. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

3.1. General Procedure for Suzuki-Miyaura Coupling of a Halo-Pyrazole

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a halo-pyrazole with an arylboronic acid.

Materials:

  • Halo-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the halo-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.2. General Procedure for Buchwald-Hartwig Amination of a Halo-Pyrazole

This protocol provides a general method for the Buchwald-Hartwig amination of a halo-pyrazole with an amine.

Materials:

  • Halo-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the halo-pyrazole, NaOtBu, Pd₂(dba)₃, and XPhos to a reaction vessel.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Section 4: Visualizing Key Concepts

4.1. Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling.[14]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

4.2. Workflow for Optimizing a Palladium-Catalyzed Pyrazole Functionalization

This workflow provides a logical progression for optimizing a new palladium-catalyzed pyrazole functionalization reaction.

Optimization Workflow cluster_InitialScreening Initial Screening cluster_Optimization Optimization cluster_Analysis Analysis & Refinement A Select Pd Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) B Choose a Standard Ligand (e.g., PPh3, XPhos) A->B C Select Base and Solvent (Based on literature precedent) B->C D Screen Ligands C->D Initial Results E Screen Bases D->E F Screen Solvents E->F G Vary Temperature F->G H Adjust Stoichiometry G->H I Analyze Results (Yield, Purity, Side Products) H->I J Identify Optimal Conditions I->J K Scale-up and Validate J->K

Caption: A systematic workflow for the optimization of palladium-catalyzed reactions.

References

Technical Support Center: Synthesis of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazole-4-carbaldehydes. This resource is designed for researchers, medicinal chemists, and process scientists who are actively working with these valuable heterocyclic building blocks. Pyrazole-4-carbaldehydes are crucial intermediates in the development of pharmaceuticals and agrochemicals, but their synthesis can present unique challenges.[1][2][3]

This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, hands-on advice in the Troubleshooting section. We will delve into the nuances of the most common synthetic routes, explain the chemical principles behind the challenges, and offer validated protocols to enhance your success in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategies for obtaining pyrazole-4-carbaldehydes.

Q1: What is the most common and reliable method for synthesizing pyrazole-4-carbaldehydes?

The Vilsmeier-Haack reaction is overwhelmingly the most utilized and versatile method for the direct formylation of pyrazole rings.[1][4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic system.[7]

The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, which preferentially occurs at the C4 position.[8] The Vilsmeier-Haack reaction provides a direct and often high-yielding pathway to the desired C4-formylated product, bypassing the need for more complex multi-step sequences.[8][9] Many protocols start from hydrazones, which cyclize and are formylated in a one-pot procedure.[9][10][11]

Q2: Why is regioselectivity at the C4 position so consistently observed in pyrazole formylation?

The high regioselectivity for the C4 position is a direct consequence of the electronic properties of the pyrazole ring.[8][12] The two nitrogen atoms influence the electron density distribution, making the C4 position the most nucleophilic and thus the most reactive site for electrophilic attack.[8][12]

From a mechanistic standpoint, the electrophilic Vilsmeier reagent is attacked by the electron-rich C4 carbon. The resulting intermediate, a sigma complex, is stabilized by the delocalization of the positive charge across the pyrazole ring. This inherent electronic preference makes C4 formylation the dominant reaction pathway, provided the C4 position is unsubstituted.[8]

Q3: Are there viable alternatives to the Vilsmeier-Haack reaction for this transformation?

Yes, while the Vilsmeier-Haack reaction is dominant, several alternative strategies exist and may be preferable depending on the substrate's functional group tolerance or desired scale.[2]

  • Oxidation of 4-Methylpyrazoles: If a corresponding 4-methylpyrazole is available, it can be oxidized to the aldehyde. Reagents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) can be effective, though careful optimization is required to avoid over-oxidation to the carboxylic acid.

  • Formylation via Organometallics: A pyrazole can be halogenated at the C4 position (e.g., using NBS or I₂). The resulting 4-halopyrazole can then undergo a metal-halogen exchange to form a Grignard or lithiated species. Quenching this nucleophilic intermediate with a formylating agent like DMF yields the desired aldehyde.[13] This method offers a completely different reaction pathway that can be useful for substrates incompatible with the highly acidic and dehydrating conditions of the Vilsmeier-Haack reaction.[13]

  • Reduction of 4-Carboxylic Acids or Esters: Pyrazole-4-carboxylic acids or their corresponding esters can be reduced to the aldehyde. This typically involves converting the acid to an acid chloride followed by a Rosenmund reduction or using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) on the ester at low temperatures.

Each of these alternatives comes with its own set of challenges, such as reagent availability, functional group compatibility, and control of reaction conditions.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Vilsmeier-Haack Formylation

Q: I am attempting a Vilsmeier-Haack formylation on my substituted pyrazole, but I am getting very low yields or recovering only my starting material. What are the likely causes and how can I fix it?

This is a common issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or substrate reactivity.

A: Diagnosis and Solutions

  • Reagent Quality and Stoichiometry:

    • Anhydrous Conditions are Critical: The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and that all glassware is thoroughly dried. Using a freshly opened bottle of solvent is recommended.[11] The presence of water will quench the Vilsmeier reagent and halt the reaction.

    • Reagent Stoichiometry: An excess of the Vilsmeier reagent is often required. A common starting point is 3-4 equivalents of both POCl₃ and DMF relative to the pyrazole substrate.[11] For less reactive substrates, increasing the excess to 5-10 equivalents may be necessary to drive the reaction to completion.[6]

  • Reaction Conditions:

    • Temperature: The reaction often requires heating. A typical temperature range is 60-90 °C.[11][14] If you are not seeing conversion at lower temperatures, gradually increase the heat. However, be aware that excessive temperatures (>120 °C) can lead to decomposition and the formation of tarry byproducts.[15]

    • Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS. It is not uncommon for reaction times to extend from 4 hours to overnight.[11][16]

  • Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs): If your pyrazole is substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃), the ring will be deactivated towards electrophilic attack.[15][17] This makes formylation significantly more difficult. In these cases, you will need to use more forcing conditions: higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent.[15][17]

    • N-Substitution: An unsubstituted pyrazole (N-H) may fail to undergo formylation at the C4 position under standard conditions.[8][18] The acidic N-H proton can interfere with the reaction. N-alkylation or N-arylation is generally required for successful C4 formylation.[8][18]

Workflow for Troubleshooting Low Yield Here is a logical workflow to diagnose and solve low-yield issues.

Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.

Problem 2: Formation of Impurities and Difficult Purification

Q: My reaction seems to work, but the crude product is a dark, oily mixture, and purification by column chromatography is proving difficult. How can I achieve a cleaner reaction and simplify purification?

Reaction cleanliness and ease of purification are common hurdles, often stemming from side reactions or a difficult workup procedure.

A: Diagnosis and Solutions

  • Workup Procedure:

    • Careful Quenching: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice.[14][16] This is a highly exothermic process. A rapid, uncontrolled quench can lead to localized heating and decomposition.

    • Basification: After quenching, the acidic mixture must be neutralized. A common method is to basify with a solution of sodium hydroxide or sodium carbonate until the pH is >10.[5] This step is crucial for hydrolyzing the iminium salt intermediate to the final aldehyde and precipitating the product. The product can then be collected by filtration or extracted with an organic solvent like ethyl acetate.[5]

  • Side Reactions:

    • Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at high temperatures, leading to chlorinated byproducts that can be difficult to separate.[5] If you suspect this is happening, try running the reaction at the lowest effective temperature.

    • Decomposition: Dark, tarry mixtures are often a sign of substrate or product decomposition under the harsh reaction conditions.[19] This is particularly true for pyrazoles with sensitive functional groups. Reducing the reaction temperature and time may lead to a cleaner reaction profile, even if it means sacrificing some conversion.

  • Purification Strategy:

    • Column Chromatography: Silica gel column chromatography is the standard method for purification.[5] A solvent system of ethyl acetate and hexanes is a good starting point for elution.[5]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique that avoids the complexities of chromatography.[14][19] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes).

    • Acid/Base Wash: Sometimes, impurities can be removed by performing an acid/base wash of the organic extract during the workup. Washing with a dilute acid solution can remove basic impurities, while a wash with a bicarbonate solution can remove acidic byproducts.

Table 1: Troubleshooting Purification Issues

SymptomPossible CauseRecommended Solution
Dark, Tarry Crude Decomposition at high temperature.Reduce reaction temperature and time. Ensure a controlled, slow quench on ice.
Oily Product Incomplete hydrolysis of iminium salt.Ensure pH is >10 during basic workup and stir for an adequate amount of time.
Multiple Spots on TLC Side reactions (e.g., chlorination).Run reaction at the lowest possible temperature. Optimize stoichiometry to avoid large excess of reagent.
Difficult Separation Byproducts have similar polarity to product.Try recrystallization if the product is solid. If using chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

Part 3: Key Experimental Protocols & Mechanisms

To provide a practical foundation, here is a detailed, representative protocol for the Vilsmeier-Haack reaction and a diagram of the accepted mechanism.

Protocol: General Procedure for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous DMF (4.0 eq.). Cool the flask to -10 °C in an ice-salt bath.[5]

  • Vilsmeier Reagent Formation: Add POCl₃ (4.0 eq.) dropwise to the cold, stirring DMF.[5] Maintain the temperature below 0 °C during the addition. After the addition is complete, allow the mixture to stir at -10 °C until a viscous, white precipitate (the Vilsmeier reagent) forms.[5]

  • Substrate Addition: Dissolve the substituted pyrazole or hydrazone precursor (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at room temperature.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-90 °C) and maintain for 4-24 hours.[5][11] Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Carefully basify the aqueous mixture to pH > 10 using solid sodium carbonate and/or a concentrated NaOH solution.[5] Stir until the hydrolysis is complete.

  • Isolation: The product may precipitate as a solid, which can be collected by vacuum filtration.[5] Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[5][16]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in three main stages: formation of the electrophile (Vilsmeier reagent), electrophilic attack by the pyrazole, and hydrolysis to the final aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation on a pyrazole.

We hope this technical guide serves as a valuable resource for your research and development efforts. Successful synthesis relies on a combination of robust procedures and a fundamental understanding of the reaction mechanism, allowing for intelligent troubleshooting when challenges arise.

References

Technical Support Center: Recrystallization of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the scientific principles and practical insights necessary to achieve high purity and yield in your experiments.

I. Understanding the Compound: Key Physical Properties

Before initiating any purification, a thorough understanding of the compound's physical properties is paramount. This knowledge informs solvent selection and helps anticipate potential challenges during recrystallization.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Melting Point (m.p.) 57-61 °CSigma-Aldrich[2]

The relatively low melting point of this compound is a critical consideration, as it increases the likelihood of "oiling out" if the recrystallization is not performed carefully.

II. Recrystallization Protocol: A Step-by-Step Guide

The following protocol is a robust starting point for the recrystallization of this compound, based on methods reported for analogous pyrazole derivatives.[3][4][5]

Recommended Solvent System:

Based on literature precedents for similar pyrazole aldehydes, ethanol or methanol are excellent first choices for a single-solvent recrystallization.[3][4][5] An ethanol/water mixed solvent system can also be highly effective.

Experimental Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution: Dissolve crude product in minimum hot ethanol. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C 3. Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection: Collect crystals by vacuum filtration. C->D E 5. Washing: Rinse crystals with a small amount of ice-cold ethanol. D->E F 6. Drying: Dry the purified crystals under vacuum. E->F

Caption: A generalized workflow for the single-solvent recrystallization of this compound.

Detailed Protocol:
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solvent begins to boil. Continue to add small portions of hot ethanol until the solid completely dissolves. Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done as quickly as possible to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling is essential for the formation of large, pure crystals.[6] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound “oiled out” instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point. Given the relatively low melting point of this compound (57-61 °C), this is a common issue.[2]

  • Causality: The solution is likely supersaturated at a temperature where the compound is still molten.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[7]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[8]

    • Lower the Initial Temperature: If possible with your chosen solvent, try dissolving the compound at a temperature slightly below the solvent's boiling point but still sufficient for dissolution.

    • Change Solvents: Consider a solvent with a lower boiling point.

Q2: I have a very low yield of crystals. How can I improve it?

A2: A low yield is a frequent problem in recrystallization and can be attributed to several factors.[7]

  • Causality:

    • Too much solvent was used, leaving a significant amount of the compound in the mother liquor.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling time.

  • Troubleshooting Steps:

    • Minimize Solvent: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Check the Mother Liquor: To diagnose if too much solvent was used, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid forms, this was the likely cause. You can recover this material by evaporating the solvent, though it will be less pure.[7]

    • Ensure Thorough Cooling: Make sure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal precipitation.

    • Use a Mixed Solvent System: An ethanol/water system can sometimes improve yield by creating a solvent environment where the compound is less soluble at colder temperatures.

Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?

A3: This is typically due to either using too much solvent or the solution being supersaturated.[8]

  • Causality: The concentration of the dissolved compound is below its saturation point at the cold temperature, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site.[8]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[8]

    • Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, and then attempt to cool and crystallize again.[7]

    • Try an Anti-Solvent: If you are using a solvent like ethanol, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, like water) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.

Troubleshooting Logic Diagram:

Troubleshooting_Logic Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Oiling LowYield Low Crystal Yield Problem->LowYield Low Yield NoCrystals No Crystals Formed Problem->NoCrystals No Crystals Solution1 1. Re-heat, add more solvent. 2. Cool slowly. 3. Consider a lower boiling point solvent. OilingOut->Solution1 Solution2 1. Use minimum hot solvent. 2. Ensure thorough cooling. 3. Check mother liquor for dissolved product. LowYield->Solution2 Solution3 1. Scratch flask or add seed crystal. 2. Reduce solvent volume by boiling. 3. Add an anti-solvent. NoCrystals->Solution3 Success Successful Purification Solution1->Success Solution2->Success Solution3->Success

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

IV. Frequently Asked Questions (FAQs)

  • Q: What is the ideal solvent for recrystallizing this compound?

    • A: While specific solubility data is not widely published, ethanol and methanol are highly recommended based on the successful recrystallization of structurally similar pyrazole aldehydes.[3][4][5] An ethanol/water mixed solvent system is also a strong candidate. The ideal solvent should dissolve the compound when hot but not when cold.

  • Q: How can I tell if my recrystallized product is pure?

    • A: A sharp melting point range that is close to the literature value (57-61 °C) is a good indicator of purity.[2] Additionally, the formation of well-defined, uniform crystals is a positive sign.[6] For definitive purity assessment, analytical techniques such as NMR spectroscopy or HPLC should be employed.

  • Q: Can I use a solvent other than ethanol or methanol?

    • A: Yes, other solvents may work. The principle of "like dissolves like" can be a useful guide. Given the structure of this compound, other polar protic or aprotic solvents could be effective. However, it is always advisable to perform small-scale solubility tests before committing to a large-scale recrystallization.

  • Q: Is it necessary to use activated charcoal?

    • A: Activated charcoal is used to remove colored impurities. If your crude product dissolves to give a colored solution, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

V. References

  • Fun, H. K., et al. (2012). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o498. --INVALID-LINK--

  • Shetty, S., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041.

  • LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. --INVALID-LINK--

  • El-Faham, A., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1131–o1132. --INVALID-LINK--

  • Solubility of Things. (n.d.). Pyrazole. --INVALID-LINK--

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • Request PDF. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. --INVALID-LINK--

  • Reddit. (2022). Recrystallization pointers. r/chemistry. --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-methyl-1-phenyl-1h-pyrazole-4-carboxaldehyde. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. --INVALID-LINK--

  • ACS Publications. (2020). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. --INVALID-LINK--

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. --INVALID-LINK--

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde 97. --INVALID-LINK--

  • Nature. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. --INVALID-LINK--

  • BLDpharm. (n.d.). 21487-48-9|this compound. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde. --INVALID-LINK--

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. --INVALID-LINK--

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. --INVALID-LINK--

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. --INVALID-LINK--

References

Technical Support Center: Solvent Effects on the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced and often critical role that solvents play in the successful synthesis of pyrazole derivatives. This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: My pyrazole synthesis has a very low yield. Could the solvent be the problem?

A: Absolutely. Low yield is one of the most common issues in pyrazole synthesis, and the solvent is a primary suspect after starting material purity.[1] The solvent's role extends beyond simply dissolving reactants; it influences reaction rates, equilibria, and the stability of intermediates and transition states.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice (Protic vs. Aprotic): Many traditional pyrazole syntheses, like the Knorr synthesis, use polar protic solvents such as ethanol or acetic acid.[2][3] However, for the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, polar aprotic solvents like DMF, N,N-dimethylacetamide (DMAc), or DMSO can significantly improve yields.[2][3][4]

    • Causality: Polar aprotic solvents are less effective at solvating anions compared to protic solvents. In the key dehydration/cyclization step, this property can accelerate the reaction, shifting the equilibrium toward the final pyrazole product.[2][3]

  • Consider High-Boiling Solvents for Stubborn Reactions: If the reaction is sluggish at the boiling point of common solvents like ethanol or methanol, switching to a higher-boiling solvent (e.g., toluene, DMF) allows for higher reaction temperatures, which can overcome activation energy barriers.[5][6]

  • Explore Solvent-Free Conditions: In many cases, removing the solvent entirely can lead to dramatic improvements. Solvent-free reactions, often assisted by microwave irradiation or mechanochemical grinding, benefit from high reactant concentrations, which can accelerate reaction rates and improve yields.[5][7][8]

Q2: I'm getting a mixture of regioisomers. How can solvent choice improve regioselectivity?

A: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The solvent can influence regioselectivity by differentially stabilizing the two possible transition states leading to the different isomers.

Strategies for Improving Regioselectivity:

  • Switch to Aprotic Solvents: As with yield issues, switching from a protic solvent like ethanol to a polar aprotic one like N,N-dimethylacetamide (DMAc) can enhance regioselectivity. Gosselin and co-workers found that this switch, especially in an acidic medium, afforded pyrazoles with good yields and regioselectivity.[2][9]

  • Utilize Specialty Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) have unique properties. TFE can stabilize enol intermediates through hydrogen bonding, which may favor one reaction pathway over another, leading to a single major regioisomer.[4][10]

  • Catalyst-Solvent Synergy: The choice of catalyst and solvent are often linked. For example, certain Lewis acid catalysts may show enhanced selectivity in non-coordinating solvents like dichloromethane (DCM), whereas other systems may perform better in more polar environments.[6]

Q3: The reaction is extremely slow. How can I use the solvent to accelerate the rate?

A: Reaction kinetics are highly dependent on the solvent environment. If your reaction is taking hours or even days, the following solvent-based strategies can provide a significant rate enhancement.

Rate Acceleration Techniques:

  • Microwave-Assisted Synthesis with Polar Solvents: Microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to minutes.[7][11] This technique is most effective with polar solvents (e.g., ethanol, DMF, water) that can absorb microwave energy efficiently, leading to rapid localized heating.[12]

  • Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes reactions through acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures.[7] This can dramatically increase reaction rates. Water is often an excellent solvent for ultrasound-assisted pyrazole synthesis.[13]

  • Solvent-Free Conditions: As mentioned for improving yield, eliminating the solvent leads to higher reactant concentrations, which directly increases the frequency of molecular collisions and, therefore, the reaction rate.[5][14] For instance, a reaction that takes 72 hours in acetone can be completed in a much shorter time under solvent-free conditions.[5]

Q4: My product is difficult to purify from the reaction mixture. Are there any solvent-related strategies to simplify workup?

A: Yes, a thoughtful solvent choice can greatly simplify downstream processing.

Simplifying Purification:

  • Use a Solvent from Which the Product Precipitates: Ideally, choose a solvent in which the starting materials are soluble but the pyrazole product is not, especially upon cooling. This allows for simple isolation by filtration, minimizing the need for column chromatography. Ethanol is often a good choice for this purpose.[1]

  • Employ Green Solvents: Using water as a solvent can make workup significantly easier.[15] Often, the organic product can be isolated by simple filtration or extraction with a minimal amount of an organic solvent.

  • Solvent-Free Reactions: This is the ultimate solution for simplifying workup. In the absence of a solvent, the crude product is often pure enough after a simple wash, or it requires minimal purification.[5][8]

Q5: The reaction mixture is turning dark/forming tar-like substances. What's the role of the solvent in this?

A: Darkening or tar formation often indicates decomposition of starting materials (especially hydrazines) or polymerization side reactions.[1][4] The solvent can either promote or mitigate these issues.

Mitigation Strategies:

  • Lower the Reaction Temperature: If you are using a high-boiling solvent, the elevated temperature might be causing degradation. Consider switching to a lower-boiling solvent or running the reaction at a lower temperature for a longer duration.[6]

  • Ensure Inert Atmosphere: Hydrazines can be susceptible to oxidation. While not strictly a solvent effect, using a de-gassed solvent and maintaining an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities.[1]

  • pH Control: In protic solvents, the reaction mixture can become acidic, which may catalyze the formation of byproducts.[1] The addition of a mild base can sometimes lead to a cleaner reaction profile.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the role of solvents in pyrazole synthesis.

Q1: What is the general role of a solvent in pyrazole synthesis?

A: A solvent's primary role is to act as a medium where reactants can dissolve and interact. However, its function is far more complex. The solvent influences:

  • Solubility: Affects the concentration of reactants in the solution phase.

  • Reaction Rate: Stabilizes or destabilizes transition states, altering the activation energy.[16][17]

  • Selectivity: Can favor one reaction pathway over another, impacting chemo-, regio-, and stereoselectivity.[1][2]

  • Reaction Mechanism: Can participate in the reaction mechanism, for example, by acting as a proton shuttle in protic solvents.[18]

  • Energy Transfer: In microwave-assisted synthesis, the solvent is the primary medium for absorbing energy and transferring it to the reactants.[12]

Q2: How do polar protic vs. polar aprotic solvents affect the reaction?

A: This is a critical distinction in organic synthesis.[19]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[19] In pyrazole synthesis, they can solvate both cations and anions effectively. While traditionally used, they can sometimes slow down the key cyclization/dehydration step by strongly solvating the intermediates.[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds.[19] They are poor at solvating anions. This property is advantageous in pyrazole synthesis as it can accelerate the nucleophilic attack and subsequent dehydration steps, often leading to higher yields and faster reactions.[2][3]

Q3: When should I consider solvent-free or "green" solvent conditions?

A: You should consider these approaches whenever possible, not only for environmental reasons but also for potential synthetic advantages.

  • Solvent-Free: This method is ideal for increasing reaction rates and simplifying purification.[5][8] It is particularly effective when combined with energy sources like microwave or ultrasound.[7][20] It is a key principle of green chemistry.[21]

  • Green Solvents: Alternatives like water, Deep Eutectic Solvents (DESs), or ionic liquids are being increasingly used.[15][22][23]

    • Water: It is inexpensive, non-toxic, and can promote reactions through the hydrophobic effect.[15]

    • Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. They are biodegradable, have low toxicity, and can act as both the solvent and catalyst, leading to accelerated reaction rates and high selectivity.[22]

Q4: How does the solvent choice change for microwave- or ultrasound-assisted syntheses?

A: The choice of solvent is crucial for these techniques.

  • Microwave Synthesis: The efficiency of microwave heating depends on the solvent's ability to absorb microwave energy, which is related to its dielectric properties. Polar solvents like ethanol, DMF, and water are excellent absorbers and work well.[12] Nonpolar solvents like toluene or hexane are transparent to microwaves and are generally unsuitable unless a catalyst or one of the reactants is a strong absorber.[12]

  • Ultrasound Synthesis: The primary effect of ultrasound is acoustic cavitation, a physical process that is less dependent on the solvent's polarity.[7] However, the choice of solvent still matters. Solvents with lower vapor pressures are generally more effective for sonochemistry. Water, due to its unique properties, is often an excellent choice for these reactions, leading to high yields in short times.[13]

Q5: What is a general protocol for screening solvents for a new pyrazole synthesis?

A: A systematic approach is key. A suggested workflow is provided below in the Protocols section and visualized in the diagrams. The general idea is to test a representative from each major solvent class to quickly identify the most promising reaction medium.

Part 3: Data & Protocols

Table 1: Effect of Solvent on a Model Pyrazole Synthesis

(Synthesis of 1,3,5-triphenyl-1H-pyrazole from chalcone and phenylhydrazine)

EntrySolventConditionsTimeYield (%)Reference Insight
1EthanolReflux10-12 h71%A common, but often slow, protic solvent.[7]
2Acetic AcidReflux7-10 h86%Acid catalysis in a protic medium can improve yield.[7]
3DMF120 °C2-4 h88%Polar aprotic solvent often accelerates the reaction.[2]
4WaterUltrasound, 50 °C35 min92%Green solvent with sonication gives excellent yield and rate.[13]
5NoneMicrowave, 120 °C5-7 min90-95%Solvent-free microwave is extremely rapid and efficient.[7][9]
6Choline Chloride/Urea (DES)80 °C30 min94%Deep eutectic solvents can act as both catalyst and medium.[22]
Experimental Protocol: General Procedure for Solvent Screening
  • Setup: Arrange a parallel reaction block or a series of identical reaction vials, each with a magnetic stir bar.

  • Reactant Addition: To each vial, add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.1 eq).

  • Solvent Addition: Add a representative solvent (2 mL per 0.1 mmol of limiting reagent) to each vial. A good starting screen includes:

    • Polar Protic: Ethanol

    • Polar Aprotic: Acetonitrile or DMF

    • Nonpolar: Toluene

    • Green: Water

    • Control: A solvent-free reaction.

  • Reaction Conditions: Seal the vials and place them in the reaction block. Heat to a consistent temperature (e.g., 80 °C) or run at room temperature, depending on the expected reactivity.

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) using Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting materials and the formation of the product.

  • Analysis: Compare the reaction progress across the different solvents to identify the optimal medium based on reaction rate and purity of the product spot on TLC. The most promising conditions can then be scaled up and optimized further.[1]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

G start Low Yield or Slow Reaction purity Assess Purity of Starting Materials (Dicarbonyl & Hydrazine) start->purity solvent_screen Perform Solvent Screen (Protic, Aprotic, Nonpolar, Green, Solvent-Free) purity->solvent_screen If pure protic Protic (e.g., EtOH) - Traditional, may be slow solvent_screen->protic aprotic Aprotic (e.g., DMF) - Often faster, better yield solvent_screen->aprotic green Green (e.g., H2O, DES) - Sustainable, easy workup solvent_screen->green solvent_free Solvent-Free - High concentration, rapid solvent_screen->solvent_free optimize_temp Optimize Temperature & Reaction Time protic->optimize_temp aprotic->optimize_temp green->optimize_temp solvent_free->optimize_temp energy_source Consider Alternative Energy Source optimize_temp->energy_source result Optimized Protocol: Higher Yield & Rate optimize_temp->result If thermal conditions are sufficient microwave Microwave (with polar solvent) energy_source->microwave ultrasound Ultrasound (often with H2O) energy_source->ultrasound microwave->result ultrasound->result

Caption: A logical workflow for troubleshooting and optimizing pyrazole synthesis.

Diagram 2: Influence of Solvent Type on Reaction Intermediates

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Intermediate_P Hydrazone Intermediate TS_P Cyclization Transition State Intermediate_P->TS_P Slow Slower Dehydration TS_P->Slow H_Bond Solvent Cage (H-Bonding) H_Bond->Intermediate_P Strong Solvation Stabilizes Intermediate Intermediate_A Hydrazone Intermediate TS_A Cyclization Transition State Intermediate_A->TS_A Fast Faster Dehydration TS_A->Fast No_H_Bond Weak Anion Solvation No_H_Bond->Intermediate_A Less Stabilization of Intermediate

Caption: Contrasting effects of protic and aprotic solvents on intermediates.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling with Pyrazole Triflates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for the Suzuki-Miyaura cross-coupling of pyrazole triflates. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to overcome common hurdles and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Yield

Q1: I'm getting low to no yield in my Suzuki coupling of a pyrazole triflate. What are the most common causes?

A1: Low or no yield in this reaction is a frequent issue that can typically be traced back to a few key areas: the catalyst system, the reaction conditions, or the integrity of your reagents. Here is a checklist of potential culprits to investigate:

  • Catalyst Inactivity: The active Pd(0) species may not be forming in situ, or it may be decomposing. Ensure your palladium source and ligands are of high quality. The use of pre-catalysts can often ensure that the active species is present.

  • Ligand Choice: Pyrazole triflates can be challenging substrates. The choice of phosphine ligand is critical. For many pyrazole triflate couplings, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to increase product yields.[1][2]

  • Inappropriate Base: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with your substrates are key. A weak base may not effectively form the reactive boronate species, while an overly strong base could lead to undesired side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction's success. Solvents must be able to dissolve the reactants and the catalyst system while being compatible with the reaction conditions.

  • Reagent Quality: Ensure your pyrazole triflate is pure and that your boronic acid is not degraded. Boronic acids can undergo protodeboronation, especially under basic conditions.

Side Reactions

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species. Here are some strategies to mitigate it:

  • Thorough Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Control of Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might help to favor the cross-coupling pathway.[3]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling during the initial reduction to Pd(0).[3][4]

Q3: Protodeboronation of my boronic acid is a major issue. What can I do to prevent it?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway for boronic acid decomposition. Here are several effective strategies to combat this:

  • Choice of Base: The base can influence the rate of protodeboronation. If possible, use a milder base like KF or K₂CO₃.[3]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions can sometimes help, although many Suzuki protocols require water to dissolve the base.[3]

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable to protodeboronation than the corresponding boronic acids.[3] They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.

Q4: My main side product is the de-triflated pyrazole. What causes this and how can I prevent it?

A4: The reduction of the triflate group to a C-H bond is a known side reaction. This can occur through a competing reductive elimination pathway from a palladium-hydride intermediate.[4] To minimize this:

  • Additive Effects: The addition of certain salts, such as KBr, has been reported to suppress triflate reduction by stabilizing the cationic (σ-aryl)-palladium transition state.[1]

  • Ligand and Catalyst Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of productive cross-coupling versus reductive de-triflation. Experimenting with different ligands may be necessary.

Catalyst and Ligand Selection

Q5: What is the best palladium catalyst and ligand combination for Suzuki coupling with pyrazole triflates?

A5: There is no single "best" catalyst system, as the optimal choice often depends on the specific pyrazole triflate and boronic acid being used. However, some general guidelines have emerged from the literature:

  • For General Reactivity: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a common starting point.[5][6] The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to be effective in promoting the coupling of pyrazole triflates with aryl boronic acids.[1][2]

  • For Challenging Substrates: For sterically hindered or electronically deactivated substrates, more specialized ligands may be required. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are known to be highly active for a broad range of Suzuki couplings and can be effective for pyrazole triflates.[7][8][9] N-heterocyclic carbene (NHC) ligands have also shown promise.[10]

  • Pre-catalysts: Using well-defined palladium pre-catalysts, such as XPhos Pd G2 or G4, can offer improved reliability and activity, especially for challenging couplings.[8][9]

Q6: Can I perform the reaction without a phosphine ligand?

A6: While many Suzuki couplings rely on phosphine ligands, "ligand-free" conditions have been reported.[1][11] However, the term "ligand-free" can be misleading, as the solvent or other species in the reaction mixture may act as weak ligands. For pyrazole triflates, which are often less reactive than aryl halides, a well-chosen phosphine ligand is generally recommended to achieve good yields.[1]

Reaction Parameters

Q7: What is the optimal base and solvent for this reaction?

A7: The choice of base and solvent is interdependent and crucial for success.

  • Bases: A variety of bases can be used, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[12][13] The choice often depends on the acidity of the boronic acid and the tolerance of your substrates to basic conditions. For instance, Na₂CO₃ has been found to be a highly effective base in some systems.[12][13]

  • Solvents: A range of organic solvents can be employed, including toluene, dioxane, THF, and DMF.[14] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[14][15] The optimal solvent system will depend on the solubility of your specific substrates and catalyst.

Data Presentation: Catalyst System Comparison

The following table summarizes various catalyst systems reported in the literature for the Suzuki coupling of pyrazole triflates, providing a comparative overview to guide your selection process.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / dppfK₂CO₃Toluene/H₂O8085[1]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃DioxaneRTHigh[16]
Pd(OAc)₂ / PCy₃K₃PO₄TolueneRTHigh[16]
XPhos Pd G2K₃PO₄Dioxane/H₂O100Good to Excellent[9][17]

Experimental Protocols

General Procedure for Suzuki Coupling of a Pyrazole Triflate

This protocol provides a starting point for the optimization of your specific reaction.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the pyrazole triflate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., dppf, 4-10 mol%).

  • Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[3]

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K₂CO₃) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ + Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low or No Yield Observed CheckCatalyst Is the catalyst system active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? CheckCatalyst->CheckLigand Yes SolutionCatalyst Try a pre-catalyst or a different Pd source. CheckCatalyst->SolutionCatalyst No CheckBase Is the base suitable? CheckLigand->CheckBase Yes SolutionLigand Screen different phosphine ligands (e.g., dppf, XPhos). CheckLigand->SolutionLigand No CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes SolutionBase Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). CheckBase->SolutionBase No CheckReagents Are the reagents pure? CheckSolvent->CheckReagents Yes SolutionSolvent Test different solvents or solvent/water mixtures. CheckSolvent->SolutionSolvent No SolutionReagents Purify starting materials; use fresh boronic acid. CheckReagents->SolutionReagents No

References

Technical Support Center: Scale-Up Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up of this important heterocyclic intermediate. We will move beyond basic procedures to explain the causality behind experimental choices, ensuring a robust, safe, and reproducible process.

I. Foundational Principles: The Vilsmeier-Haack Approach

The most robust and widely adopted method for the industrial synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich heterocycle—in this case, the precursor 3-methyl-1-phenyl-1H-pyrazole—using a specialized electrophile known as the Vilsmeier reagent.

The Vilsmeier reagent is a chloroiminium salt generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The resulting electrophile is potent enough to attack the electron-rich C4 position of the pyrazole ring, leading to the desired aldehyde after aqueous work-up.

Reaction Mechanism Overview

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Pyrazole 3-Methyl-1-phenyl- 1H-pyrazole Pyrazole->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Final_Product 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Iminium_Salt->Final_Product Workup Aqueous Work-up (H₂O) Workup->Final_Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

II. Experimental Protocols: From Bench to Scale-Up

A successful scale-up requires meticulous attention to detail at the laboratory scale. The following protocol has been validated for its robustness and scalability.

A. Lab-Scale Synthesis Protocol (Exemplary 10 g Scale)

Materials:

  • 3-methyl-1-phenyl-1H-pyrazole (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous (optional co-solvent)

  • Crushed Ice / Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), aqueous solution

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 50 mL).

    • Cool the flask to 0-5 °C in an ice-water bath.

    • Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[5] The formation of the Vilsmeier reagent is exothermic.[6] A yellowish-white precipitate may form.

  • Formylation Reaction:

    • Dissolve 3-methyl-1-phenyl-1H-pyrazole (1 eq., 10 g) in anhydrous DMF (e.g., 20 mL).

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate, well-stirred vessel, prepare a large volume of crushed ice (e.g., 500 g).

    • Crucially, slowly and carefully pour the reaction mixture onto the crushed ice. This hydrolysis step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

    • Stir the resulting slurry for 30-60 minutes.

    • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8. The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

B. Scale-Up Considerations & Process Optimization

Transitioning from grams to kilograms introduces significant challenges, primarily related to thermal management, reagent handling, and material transfer.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Justification & Causality
POCl₃ Addition Time 30-45 min2-4 hoursThermal Management: The formation of the Vilsmeier reagent is highly exothermic. Slow, controlled addition is critical to allow the reactor's cooling system to dissipate the generated heat, preventing a dangerous thermal runaway.[6][7]
POCl₃ Stoichiometry 1.1 - 1.5 eq.1.1 - 1.3 eq.Cost & Safety: While excess POCl₃ can drive the reaction to completion, on a large scale this significantly increases cost and the severity of the aqueous quench. Precise stoichiometry is key to an efficient process.
Reaction Temperature 60-80 °C60-75 °CKinetics vs. Stability: Higher temperatures increase reaction rate but also the risk of byproduct formation (e.g., tars from decomposition).[5] A tightly controlled temperature profile is essential for consistent quality at scale.
Quench Strategy Add reaction mass to iceAdd reaction mass to chilled waterHeat Transfer: At scale, adding the reaction mass to a large, well-agitated volume of chilled water provides more efficient and controllable heat removal than adding water to the reactor (a "reverse quench"), which can create localized hot spots.
Agitation Magnetic StirrerMechanical Overhead StirrerHomogeneity: Efficient mixing is vital to prevent localized concentration and temperature gradients ("hot spots"), which can lead to side reactions or thermal runaway.[5] This is only achievable with high-torque mechanical stirring in large reactors.

III. Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems encountered during the synthesis.

FAQs: Quick Reference

Q1: My Vilsmeier reagent (POCl₃ + DMF) formed a thick, unstirrable solid. What should I do?

  • Cause: This is often due to adding the POCl₃ too quickly or at insufficient dilution, causing the Vilsmeier salt to rapidly crystallize.

  • Solution: On future runs, increase the initial volume of DMF or consider using a co-solvent like anhydrous DCM or DCE to maintain a stirrable slurry. For the current batch, careful and slow addition of more pre-chilled anhydrous DMF may help break up the solid, but proceed with caution as this will dilute the final reaction.

Q2: The reaction has stalled; TLC/LC-MS shows significant starting material remaining even after prolonged heating. Why?

  • Cause 1: Inactive Vilsmeier Reagent. The reagent is highly sensitive to moisture.[5] Any water in the DMF, POCl₃, or glassware will quench the reagent.

  • Solution 1: Ensure all reagents are anhydrous and glassware is rigorously flame- or oven-dried. Use fresh, high-purity POCl₃ and DMF.

  • Cause 2: Low Substrate Reactivity. While 3-methyl-1-phenyl-1H-pyrazole is sufficiently activated, derivatives with electron-withdrawing groups may react sluggishly.[8]

  • Solution 2: A modest increase in temperature (e.g., to 90 °C) or a higher stoichiometry of the Vilsmeier reagent may be required. However, this must be balanced against the risk of byproduct formation.

Q3: During work-up, a dark, tarry substance formed instead of a clean precipitate. What went wrong?

  • Cause: This is a classic sign of thermal degradation.[5] It can happen if the formylation reaction was run at too high a temperature or if the quench was not controlled, leading to localized boiling and decomposition.

  • Solution: Implement stricter temperature control during both the reaction and the quench. Ensure the reaction mass is cooled before quenching and that it is added slowly to a vigorously stirred ice/water slurry to dissipate heat effectively.

Q4: My final product yield is low, and I see an unexpected byproduct in my analysis. What could it be?

  • Cause: Depending on the specific pyrazole precursor, side reactions can occur. For instance, if the precursor has a chloroethyl group, dehydrochlorination can occur under the reaction conditions, leading to a vinylpyrazole byproduct.[8]

  • Solution: Characterize the byproduct to understand its origin. If it results from a specific functional group on your starting material, the reaction conditions may need to be optimized (e.g., lower temperature, shorter reaction time) to minimize this pathway.

IV. Process Safety & Hazard Management

The scale-up of the Vilsmeier-Haack reaction demands a rigorous approach to safety.

A. Key Chemical Hazards
  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing large amounts of heat and toxic, corrosive HCl gas.[9] All handling must be done in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin and hepatotoxin.[10] It can be absorbed through the skin. Ensure adequate ventilation and use appropriate gloves.

  • Reaction Exotherms: Both the formation of the Vilsmeier reagent and the subsequent aqueous quench are significantly exothermic.[6] A failure in cooling or controlled addition can lead to a thermal runaway, causing a rapid increase in temperature and pressure that could breach the reactor.

B. Scale-Up Safety Workflow

Safety_Workflow cluster_0 Pre-Campaign Planning cluster_1 Execution Phase cluster_2 Emergency Preparedness HazOp Process Hazard Analysis (PHA) Identify runaway scenarios Calorimetry Reaction Calorimetry (RC1) Quantify heat of reaction/quench HazOp->Calorimetry PPE Define PPE Requirements (POCl₃ handling) Calorimetry->PPE Reagent_Prep Prepare Vilsmeier Reagent Strict Temp. Control (0-10°C) Calorimetry->Reagent_Prep Define control limits PPE->Reagent_Prep Reaction Formylation Monitor Temp & Conversion Reagent_Prep->Reaction Quench Controlled Quench Add mass to chilled water Reaction->Quench Spill_Control Spill Control Kits (for POCl₃ & DMF) Quench->Spill_Control Cooling_Fail Contingency: Cooling Failure (e.g., Emergency Quench Agent)

Caption: Critical safety workflow for scaling the Vilsmeier-Haack reaction.

V. References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. --INVALID-LINK--

  • BenchChem. (2025). Temperature control in the Vilsmeier-Haack reaction of furan derivatives. BenchChem Technical Support.--INVALID-LINK--

  • Van Den Broek, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 833-838. --INVALID-LINK--

  • Mishra, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27453. --INVALID-LINK--

  • Dabhade, P. S., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). --INVALID-LINK--

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. --INVALID-LINK--

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem Technical Support.--INVALID-LINK--

  • Organic Syntheses. (1963). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331. --INVALID-LINK--

  • Chemical Industry Journal. (2023). Handling Reaction Exotherms – A Continuous Approach. --INVALID-LINK--

  • Sahu, S. K., et al. (2016). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Research, 6(11). --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-242. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Patil, P. O., & Bari, S. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 5(3). --INVALID-LINK--

  • NOAA. PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals. --INVALID-LINK--

  • James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Impurity Management and Troubleshooting for Researchers and Drug Development Professionals

Welcome to the dedicated technical support resource for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis of this crucial intermediate. This document provides in-depth, field-proven insights and troubleshooting strategies to help you manage impurities and optimize your synthetic protocols.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities observed during the Vilsmeier-Haack synthesis of this compound?

A1: The Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazole is a robust reaction, but several characteristic impurities can arise. Understanding their origin is key to prevention and removal.

  • Unreacted Starting Material (3-methyl-1-phenyl-1H-pyrazole): Incomplete formylation is a common source of this impurity. This can be due to insufficient Vilsmeier reagent, low reaction temperature, or a shortened reaction time.

  • Over-formylated Byproducts: While less common for this specific substrate, harsh reaction conditions can sometimes lead to the formation of di-formylated or other over-reacted species.

  • Hydrolysis Products: The Vilsmeier reagent is highly sensitive to moisture. Premature hydrolysis can reduce its efficacy and introduce byproducts. Similarly, the work-up procedure, if not carefully controlled, can lead to the hydrolysis of the intermediate iminium salt back to the starting material.

  • Residual Solvents (e.g., DMF, POCl₃): Inadequate purification can leave traces of the solvents and reagents used in the reaction. Phosphorus oxychloride (POCl₃) can also generate phosphoric acid byproducts upon hydrolysis.

  • Isomeric Impurities: Depending on the synthetic route to the starting pyrazole, minor amounts of isomeric pyrazoles could be present and subsequently formylated, leading to isomeric carbaldehyde impurities.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are often multifactorial. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 3-methyl-1-phenyl-1H-pyrazole is of high purity. Impurities in the starting material can inhibit the reaction.

  • Vilsmeier Reagent Formation and Stoichiometry: The Vilsmeier reagent (formed from a phosphoryl halide like POCl₃ and a formamide like DMF) should be prepared fresh. Ensure the correct stoichiometric ratios are used; typically, a slight excess of the Vilsmeier reagent is employed.

  • Reaction Temperature and Time: The formylation is typically conducted at elevated temperatures. A temperature that is too low will result in a sluggish and incomplete reaction, while a temperature that is too high can lead to byproduct formation. The optimal temperature and time should be determined empirically for your specific setup.

  • Moisture Control: The reaction is highly sensitive to water. All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Effective Quenching and Work-up: The reaction mixture is typically quenched by pouring it onto ice water. This step must be done carefully to hydrolyze the intermediate iminium salt to the desired aldehyde. The pH of the aqueous solution is then adjusted with a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the acid and precipitate the product. Incomplete neutralization can lead to product loss.

TROUBLESHOOTING GUIDES

Issue 1: Presence of a Persistent, Unidentified Impurity in the Final Product

Symptom: An unknown peak is observed in the HPLC or GC-MS analysis of the purified product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unidentified impurity.

Detailed Steps:

  • Characterization: Isolate a small quantity of the impurity if possible, or use hyphenated techniques like LC-MS and LC-NMR to gain structural information.

  • Hypothesize Origin: Based on the structural information, determine the likely origin of the impurity (e.g., starting material, reagent, or reaction byproduct).

  • Strategic Modification:

    • If the impurity is related to the starting material, re-purify the starting pyrazole.

    • If it is a reaction byproduct, systematically adjust the reaction conditions (e.g., lower the temperature, reduce the amount of Vilsmeier reagent, decrease the reaction time).

    • If it is a degradation product, modify the work-up and purification conditions (e.g., use a milder base, avoid excessive heat during solvent removal).

Issue 2: Difficulty in Removing Unreacted Starting Material

Symptom: The purified product is contaminated with 3-methyl-1-phenyl-1H-pyrazole, and standard recrystallization is ineffective.

Purification Strategy: Column Chromatography

When recrystallization fails to separate compounds with similar polarities, column chromatography is the preferred method.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar starting material will elute first, followed by the more polar aldehyde product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Eluent Systems:

Component A (Non-polar)Component B (Polar)Typical Ratio (A:B)
HexaneEthyl Acetate9:1 to 7:3
Petroleum EtherEthyl Acetate9:1 to 7:3
CyclohexaneEthyl Acetate9:1 to 7:3

VISUALIZED REACTION AND IMPURITY FORMATION

G cluster_reagents Reagent Formation cluster_reaction Main Reaction Pathway cluster_impurities Impurity Formation Pathways DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Impurity3 Phosphoric Acid Byproducts POCl3->Impurity3 + H₂O (Work-up) Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Impurity2 Hydrolyzed Reagent Vilsmeier->Impurity2 + H₂O (premature) Start 3-methyl-1-phenyl-1H-pyrazole Start->Intermediate + Vilsmeier Reagent Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction and common impurity pathways.

troubleshooting low conversion rates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazole derivatives, with a primary focus on addressing low conversion rates. The content is structured to provide not only solutions but also the underlying scientific reasoning to empower your experimental design and execution.

Section 1: Troubleshooting Guide for Low Conversion Rates

This section addresses the most common and frustrating issue in pyrazole synthesis: low or stagnant yields. It is structured in a question-and-answer format to directly tackle specific problems you might be observing in your lab.

Issue: Reaction Stalls or Shows No Product Formation

Q: My TLC/LC-MS analysis shows only starting materials, even after several hours. What are the primary factors I should investigate?

A: When a pyrazole synthesis fails to initiate or stalls, the root cause often lies in one of three areas: the quality of the starting materials, the reaction conditions, or the catalytic system. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is sensitive to all three.[1]

  • Starting Material Integrity:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time, especially if not stored properly.[1] Using a freshly opened bottle or purifying the hydrazine derivative is highly recommended.

    • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material can lead to unwanted side reactions, consuming your reactants and complicating the purification process.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Many pyrazole syntheses require heating to overcome the activation energy for both the initial condensation and the final cyclization/dehydration step.[2] If the reaction is being run at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) while monitoring by TLC is a logical first step.

    • pH Environment: The nucleophilicity of hydrazine is pH-dependent. The reaction is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack.[3][4] If the medium is neutral or basic, the reaction may be exceedingly slow. Conversely, excessively strong acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic.

  • Catalyst Issues:

    • Absence of a Catalyst: Most Knorr-type syntheses require an acid catalyst (e.g., acetic acid, H₂SO₄, p-TsOH) to proceed at a reasonable rate.[5] Without it, the reaction may not start at all.

    • Catalyst Incompatibility: Ensure the chosen catalyst is suitable for your specific substrates. For some sensitive substrates, a milder catalyst may be necessary to prevent degradation.[2]

Issue: Formation of Multiple Products and Side Reactions

Q: My reaction produces a complex mixture of products, with only a small amount of the desired pyrazole. What are the most common side reactions, and how can I suppress them?

A: The formation of multiple products is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The primary culprits are usually a lack of regioselectivity and the formation of stable, non-cyclized intermediates.

  • Regioisomer Formation: When an unsymmetrical dicarbonyl (R¹-CO-CH₂-CO-R²) reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either carbonyl carbon, leading to two different pyrazole regioisomers.[6]

    • Controlling Regioselectivity: Selectivity is governed by both steric and electronic factors.[6] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[7] Changing the solvent can also have a significant impact; for instance, fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity compared to standard ethanol.[8]

  • Incomplete Cyclization: The reaction can stall after the initial condensation, forming a stable hydrazone or a hydroxylpyrazolidine intermediate that fails to dehydrate to the final aromatic pyrazole.[6]

    • Driving the Reaction to Completion: This issue is often overcome by increasing the reaction temperature or adding a stronger acid catalyst to promote the final dehydration step. Monitoring the reaction for the disappearance of these intermediates is key.[1]

  • Degradation and Tar Formation: At elevated temperatures, starting materials or intermediates can degrade or polymerize, leading to tar-like substances.[2] This is often a sign that the temperature is too high. Running the reaction at a lower temperature for a longer duration can often minimize this issue.[2]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions about optimizing pyrazole synthesis.

Q1: How do I select the optimal solvent for my reaction?

A1: Solvent choice is critical and influences reactant solubility, reaction rate, and even regioselectivity.[6]

  • Protic Solvents: Ethanol is the most common solvent, as it readily dissolves both reactants and the acid catalyst. Acetic acid can serve as both a solvent and a catalyst.[9]

  • Aprotic Solvents: In some cases, dipolar aprotic solvents like DMF or DMSO can be effective, particularly for less reactive substrates, though they require higher temperatures for workup.[2][10]

  • Green Solvents: For more environmentally friendly approaches, deep eutectic solvents (DESs) and solvent-free conditions are gaining traction, often leading to accelerated reaction rates and high selectivity.[10][11][12]

Q2: What is the role of the catalyst and how do I choose one?

A2: In the Knorr synthesis, the catalyst is typically an acid that protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[13]

  • Common Acid Catalysts: Glacial acetic acid is a popular choice as it can function as both a catalyst and solvent.[9] For less reactive substrates, stronger acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) may be required.[5]

  • Lewis Acids: In certain syntheses, particularly multicomponent reactions, Lewis acids like Yb(OTf)₃ or Zn(OTf)₂ can be effective.[2]

  • Catalyst-Free Conditions: Some highly activated substrates may react efficiently without a catalyst, especially in high-boiling solvents like DMF or under microwave irradiation.[2][14]

Q3: My pyrazole product is difficult to purify. What are the best strategies?

A3: Purification can be challenging due to the presence of regioisomers or polar byproducts.

  • Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[15] A gradient elution with a hexane/ethyl acetate system is a good starting point. For basic pyrazoles that may stick to acidic silica gel, deactivating the silica with triethylamine or using neutral alumina is recommended.[15][16]

  • Recrystallization: This is an excellent technique for removing impurities with different solubility profiles.[17] Common solvents include ethanol, methanol, or mixed solvent systems like ethanol/water.[17] If the product "oils out," try using a larger volume of solvent or cooling the solution more slowly.[17]

  • Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be protonated to form salts.[18] One can dissolve the crude material in an organic solvent, extract it with an aqueous acid (like 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base to precipitate the pure pyrazole.[18][19]

Section 3: Data & Protocols

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis

This table summarizes the general effects of key parameters on reaction outcomes. This should serve as a starting point for optimization.

ParameterConditionPotential Effect on YieldRationale & Considerations
Temperature Too LowLow/No ConversionInsufficient energy to overcome activation barrier for cyclization/dehydration.
Too HighLow (Degradation)Can lead to the formation of tar and other decomposition byproducts.[2]
Catalyst AbsentLow/No ConversionCarbonyls are not sufficiently activated for nucleophilic attack.[3]
Too StrongLow (Side Reactions)May catalyze unwanted side reactions or degrade sensitive functional groups.
Solvent Non-polarLow ConversionPoor solubility of reactants and catalyst often leads to a slow, heterogeneous reaction.
Protic (e.g., EtOH)Generally GoodGood solubility for reactants; facilitates proton transfer.[8]
Fluorinated AlcoholImproved RegioselectivityCan alter the nucleophilicity of hydrazine nitrogens and stabilize intermediates differently.[8]
pH Neutral/HighLow/No ConversionHydrazine nucleophilicity is high, but carbonyl electrophilicity is low.[4]
Highly AcidicLow/No ConversionHydrazine is fully protonated and becomes non-nucleophilic.[4]
Diagram 1: General Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve low conversion rates.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Step 1: Assess Starting Material Purity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityBad Impurities Detected CheckPurity->PurityBad No OptimizeConditions Step 2: Evaluate Reaction Conditions PurityOK->OptimizeConditions PurifySM Purify/Replace Starting Materials PurityBad->PurifySM PurifySM->Start Temp Adjust Temperature OptimizeConditions->Temp Solvent Change Solvent OptimizeConditions->Solvent Catalyst Modify Catalyst (Type/Loading) OptimizeConditions->Catalyst AnalyzeByproducts Step 3: Analyze Byproducts/Intermediates Temp->AnalyzeByproducts Solvent->AnalyzeByproducts Catalyst->AnalyzeByproducts Regioisomers Regioisomers Observed AnalyzeByproducts->Regioisomers Yes IncompleteCyclization Stalled Intermediate Observed AnalyzeByproducts->IncompleteCyclization Yes FinalPurification Step 4: Review Purification Method AnalyzeByproducts->FinalPurification No obvious byproducts ModifyForSelectivity Modify for Selectivity (Solvent, Temp) Regioisomers->ModifyForSelectivity ForceDehydration Force Dehydration (Heat, Stronger Acid) IncompleteCyclization->ForceDehydration ModifyForSelectivity->FinalPurification ForceDehydration->FinalPurification OptimizeChroma Optimize Chromatography or Recrystallization FinalPurification->OptimizeChroma Success Improved Yield OptimizeChroma->Success KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Condensation Condensation (-H₂O) Reactants->Condensation Acid Catalyst (e.g., H⁺) Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization CyclicIntermediate Cyclic Hemiaminal Intermediate Cyclization->CyclicIntermediate Dehydration Dehydration (-H₂O) CyclicIntermediate->Dehydration Heat/ Acid Pyrazole Pyrazole Product Dehydration->Pyrazole

References

alternative reagents for the formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formylation of Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the formylation of pyrazoles. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for researchers and professionals working in organic synthesis and drug development. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource moves beyond classical methods to explore a range of alternative formylating reagents, offering solutions to common experimental challenges.

Part 1: Understanding the Landscape of Pyrazole Formylation

The introduction of a formyl group onto the pyrazole ring, most commonly at the C4 position, is a key transformation for generating versatile intermediates. The classical Vilsmeier-Haack and Duff reactions have long been the workhorses for this purpose.[3][4] However, these methods can suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents like DMF and POCl₃, and limited substrate scope, particularly with sensitive functional groups.[5][6]

This guide focuses on alternative reagents and methodologies that address these limitations, including greener approaches, metal-free conditions, and novel C1 sources.

Part 2: Troubleshooting Guides for Alternative Formylation Methods

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Microwave-Assisted Vilsmeier-Haack Formylation

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for the Vilsmeier-Haack formylation of pyrazoles, often from hours to minutes, while improving yields.[5][7][8][9] However, the rapid heating can also present unique challenges.

Q: My microwave-assisted Vilsmeier-Haack reaction is giving a low yield of the desired pyrazole-4-carbaldehyde and multiple side products. What could be the cause?

A: This is a common issue when transitioning from conventional heating to microwave irradiation. The rapid and intense heating can lead to localized hotspots and over-heating, causing decomposition of the starting material or the product. Here are a few troubleshooting steps:

  • Solvent Choice is Critical: Ensure you are using a solvent with a suitable dielectric loss for efficient microwave absorption. While DMF is traditionally used to form the Vilsmeier reagent, for the reaction itself, solvents like acetonitrile or ethanol can be effective and are considered "greener" alternatives.[5] Using a solvent with a lower boiling point might require the use of a sealed vessel to reach the desired temperature.

  • Power and Temperature Control: Instead of using maximum power, try using a lower, controlled power setting to maintain a steady temperature. Many modern microwave reactors allow for precise temperature control via an IR sensor. Ramping the temperature gradually can also prevent thermal runaway.

  • Reaction Time: While microwave reactions are fast, an optimal reaction time is still necessary. A reaction time that is too long, even by a few minutes, can lead to degradation. Perform a time-course study (e.g., running the reaction for 2, 5, 10, and 15 minutes) to find the sweet spot for your specific substrate.[5]

Q: I am concerned about the toxicity of DMF in the Vilsmeier-Haack reaction. Can I avoid it?

A: While the preparation of the Vilsmeier reagent itself typically requires DMF, you can minimize its use and exposure.[5] Consider preparing the reagent at 0°C to reduce its volatility and potential for side reactions. For the formylation step, as mentioned, you can use alternative solvents like acetonitrile.[5]

It is important to note that some "metal-free" formylation methods, which will be discussed next, completely avoid the use of the Vilsmeier reagent and its precursors.

Metal-Free C-H Formylation with Formaldehyde Equivalents

Recent advances have led to the development of metal- and acid-free formylation methods, which are particularly useful for substrates with acid-sensitive functional groups.[10][11]

Q: I am attempting a metal-free formylation of my pyrazole using trioxane as a formaldehyde equivalent, but the reaction is sluggish and incomplete. How can I improve the conversion?

A: The success of this reaction often hinges on the efficient generation of the formylating species. Here are some key parameters to check:

  • Oxidant Choice: The choice of oxidant is crucial. Tetrabutylammonium persulfate has been shown to be an effective, organic-soluble oxidant for this transformation.[10] If you are using a different oxidant, it may not be compatible with the reaction conditions or your substrate.

  • Solvent and Temperature: The reaction is typically performed in a non-polar solvent like dichloroethane (DCE) at elevated temperatures. Ensure your reaction temperature is optimal for the decomposition of the persulfate oxidant to generate the necessary radicals. A temperature screen (e.g., 80°C, 100°C, 120°C) may be necessary.

  • Substrate Electronics: This method works well for electron-deficient heterocycles.[10] If your pyrazole is highly electron-rich, it might be more susceptible to over-oxidation or side reactions. In such cases, a milder formylation method may be required.

Q: My formylation reaction using DMSO as the C1 source is not working. What are the critical components for this reaction?

A: The use of DMSO as both a solvent and a C1 source is an innovative approach.[12][13] For this reaction to proceed, several components are essential:

  • Catalyst and Promoter: This reaction is typically catalyzed by molecular iodine (I₂) in the presence of a promoter like Selectfluor.[12] The absence of either of these can lead to no reaction.

  • Reaction Conditions: The reaction is usually heated to around 90°C.[12] Ensure your reaction is properly heated and stirred to allow for the efficient interaction of all components.

  • Starting Materials: This specific method often involves the reaction of enaminones with hydrazines and DMSO to construct the pyrazole ring and introduce the formyl group in a cascade process.[12] Ensure your starting materials are pure and suitable for this type of transformation.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best formylation reagent for my specific pyrazole derivative?

A1: The choice of reagent depends on several factors:

  • Functional Group Tolerance: If your pyrazole has sensitive functional groups (e.g., acid-labile protecting groups), a milder, metal-free method using trioxane or an umpolung strategy might be preferable to the harsh conditions of the Vilsmeier-Haack reaction.

  • Electronic Properties: The electronic nature of your pyrazole is important. Electron-rich pyrazoles are generally good substrates for electrophilic formylation reactions like the Vilsmeier-Haack. For electron-deficient pyrazoles, radical-based methods may be more effective.[10]

  • Desired Regioselectivity: Most methods favor formylation at the C4 position of the pyrazole ring. If you require formylation at a different position, you may need to explore methods involving directed C-H activation or start from a pre-functionalized pyrazole.

  • Green Chemistry Considerations: If minimizing the use of toxic reagents and solvents is a priority, consider microwave-assisted synthesis with greener solvents like ethanol or acetonitrile, or explore metal-free alternatives.[5]

Q2: What are "Umpolung" strategies for formylation, and when should I consider them?

A2: "Umpolung" refers to the reversal of the normal polarity of a functional group.[14][15] In the context of formylation, instead of using an electrophilic formylating agent, a nucleophilic formyl equivalent is generated. This can be useful for reacting with electrophilic positions on the pyrazole ring. While less common for direct pyrazole formylation, understanding umpolung is valuable for designing novel synthetic routes. For instance, a formyl anion equivalent could be used to introduce a formyl group via nucleophilic substitution on a suitably functionalized pyrazole.[13]

Q3: Are there any safety precautions I should be aware of when using alternative formylation reagents?

A3: Yes, always consult the Safety Data Sheet (SDS) for any reagent you use.

  • Peroxides and Oxidants: When using persulfates or other strong oxidants, be aware of their potential to form explosive mixtures with organic compounds, especially at elevated temperatures. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Microwave Synthesis: Microwave reactors can generate high pressures and temperatures. Always use vessels specifically designed for microwave synthesis and never exceed the recommended volume, temperature, or pressure limits for the vessel.[8]

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance used in the Vilsmeier-Haack reaction. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn.[1]

Part 4: Experimental Protocols and Data

Protocol: Microwave-Assisted Vilsmeier-Haack Formylation of 1-Phenyl-3-(p-tolyl)-1H-pyrazole

This protocol is adapted from methodologies described in the literature.[5]

Step 1: Preparation of the Vilsmeier Reagent

  • In a fume hood, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 eq) with stirring.

  • Allow the mixture to stir at 0°C for 30 minutes.

Step 2: Formylation Reaction

  • In a 10 mL microwave reaction vessel, dissolve 1-phenyl-3-(p-tolyl)-1H-pyrazole (1 eq) in acetonitrile (5 mL).

  • Add the freshly prepared Vilsmeier reagent to the pyrazole solution at 0°C.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

Step 3: Work-up and Purification

  • After cooling, carefully pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde.

Comparison of Formylation Methods
MethodReagentsConditionsAdvantagesDisadvantages
Classical Vilsmeier-Haack POCl₃, DMFConventional heating, hoursWell-established, reliable for many substratesHarsh conditions, toxic reagents, long reaction times
Microwave-Assisted Vilsmeier-Haack POCl₃, DMF, AcetonitrileMicrowave irradiation, 5-15 minRapid, often higher yields, greener solvent options[5]Requires specialized equipment, potential for overheating
Metal-Free C-H Formylation Trioxane, (TBA)₂S₂O₈120°C, 24hMetal- and acid-free, good for electron-deficient heterocycles[10]Long reaction times, requires specific oxidant
DMSO as C1 Source DMSO, I₂, Selectfluor90°C, 10 minRapid, metal-free, innovative use of DMSO[12]Limited substrate scope, requires specific catalyst system

Part 5: Visualizing Workflows

Workflow for Selecting a Pyrazole Formylation Method

Formylation_Decision_Tree start Start: Need to formylate a pyrazole check_sensitivity Is the substrate sensitive to acid or harsh conditions? start->check_sensitivity check_electronics Is the pyrazole electron-deficient? check_sensitivity->check_electronics Yes classical_vh Consider Classical or Microwave-Assisted Vilsmeier-Haack check_sensitivity->classical_vh No metal_free Consider Metal-Free C-H Formylation (e.g., with trioxane) check_electronics->metal_free Yes dmso_method Consider DMSO as C1 source if applicable to your synthetic route check_electronics->dmso_method Maybe end Proceed with selected method and troubleshoot as needed classical_vh->end metal_free->end dmso_method->end

Caption: A decision tree to guide the selection of an appropriate pyrazole formylation method.

General Mechanism of Metal-Free Formylation with Trioxane

Metal_Free_Formylation cluster_initiation Initiation cluster_propagation Propagation Persulfate S₂O₈²⁻ Sulfate_Radical 2 SO₄⁻• Persulfate->Sulfate_Radical Heat Formyl_Radical_Source Formyl Radical Precursor Sulfate_Radical->Formyl_Radical_Source Reacts with Trioxane Trioxane Trioxane Pyrazole Pyrazole-H Formyl_Radical_Source->Pyrazole Adds to Pyrazole Formylated_Intermediate Formylated Radical Intermediate Pyrazole->Formylated_Intermediate Product Formyl-Pyrazole Formylated_Intermediate->Product Oxidation

Caption: A simplified representation of the radical-mediated C-H formylation of pyrazoles.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, such as 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, form the backbone of many pharmaceutical agents. Their precise characterization is the bedrock upon which successful drug discovery campaigns are built. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this pyrazole derivative, a cornerstone technique for structural elucidation. Beyond a mere procedural description, this document delves into the rationale behind experimental choices and offers a comparative perspective on alternative analytical techniques, empowering the discerning scientist to make informed decisions in their analytical workflow.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as an unparalleled tool for probing the chemical structure of organic molecules in solution.[1][2] Its ability to provide information on the number of distinct proton environments, their relative ratios, and their connectivity through spin-spin coupling makes it an indispensable technique for confirming molecular identity and purity.[1] For a molecule like this compound, with its distinct aromatic and aliphatic protons, ¹H NMR offers a detailed fingerprint of its structure.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible ¹H NMR spectrum begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to yield high-quality data.

Materials:

  • This compound (CAS 21487-48-9)[3]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric glassware

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. TMS serves as the internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃. The lock signal ensures the stability of the magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing the spectrum to ensure all peaks are in the absorptive mode, and referencing the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons contributing to each signal.

In-Depth ¹H NMR Spectral Analysis

Predicted ¹H NMR Spectrum of this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aldehyde proton (-CHO)~9.8 - 10.0Singlet1HThe strong deshielding effect of the carbonyl group and the pyrazole ring places this proton in the far downfield region.
Pyrazole ring proton (H-5)~8.0 - 8.5Singlet1HThis proton is part of an electron-deficient aromatic system and is deshielded by the adjacent nitrogen atom and the aldehyde group.
Phenyl protons (ortho)~7.7 - 7.9Multiplet (doublet of doublets)2HThese protons are deshielded by the inductive effect of the pyrazole ring and will show coupling to the meta protons.
Phenyl protons (meta, para)~7.3 - 7.6Multiplet3HThese protons are in a more shielded environment compared to the ortho protons and will exhibit complex coupling patterns.
Methyl protons (-CH₃)~2.4 - 2.6Singlet3HThe methyl group is attached to the pyrazole ring and appears as a singlet in a relatively upfield region.

Visualizing the Analytical Workflow

The process of ¹H NMR analysis, from sample preparation to final structural confirmation, can be visualized as a streamlined workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh & Dissolve in CDCl3 with TMS Tube Transfer to NMR Tube Prep->Tube Load Insert Sample & Lock Tube->Load Shim Shim Magnetic Field Load->Shim Acquire Acquire 1H Spectrum Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate Signals Reference->Integrate Assign Assign Peaks & Interpret Spectrum Integrate->Assign Conclusion Conclusion Assign->Conclusion Structural Confirmation

Caption: Workflow for the ¹H NMR analysis of this compound.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often benefits from the synergistic use of multiple analytical techniques. The choice of technique depends on the specific information required.

Analytical Technique Information Provided Strengths Limitations Relevance to this compound
¹³C NMR Spectroscopy Number and types of carbon environments.Provides complementary structural information to ¹H NMR; less signal overlap.Lower sensitivity than ¹H NMR; longer acquisition times.Confirms the number of unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed connectivity information; isomers can be difficult to distinguish.Confirms the molecular weight (186.21 g/mol ) and can provide fragmentation data to support the proposed structure.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple to perform; provides a characteristic "fingerprint" of the molecule.Does not provide detailed structural connectivity; interpretation can be complex.Confirms the presence of the aldehyde C=O stretch (typically around 1670-1700 cm⁻¹) and aromatic C-H and C=C stretches.[5]

Decision-Making in Analytical Strategy

The selection of an appropriate analytical technique is a critical decision in the research and development process. The following diagram illustrates a logical approach to choosing the right tool for the job.

Analytical_Decision_Tree Start Need for Structural Information Q1 Initial Structural Confirmation & Connectivity Start->Q1 Primary Goal? NMR ¹H and ¹³C NMR Q1->NMR Yes Q2 Molecular Weight & Formula Confirmation Q1->Q2 No Conclusion_NMR Conclusion_NMR NMR->Conclusion_NMR Detailed Structural Elucidation MS Mass Spectrometry (MS) Q2->MS Yes Q3 Functional Group Identification Q2->Q3 No Conclusion_MS Conclusion_MS MS->Conclusion_MS Molecular Weight & Formula FTIR FTIR Spectroscopy Q3->FTIR Yes Conclusion_FTIR Conclusion_FTIR FTIR->Conclusion_FTIR Functional Group Presence

Caption: Decision tree for selecting an analytical technique for structural characterization.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-faceted analytical approach, with ¹H NMR spectroscopy as the central pillar. Its ability to provide detailed information on the proton framework of the molecule is unparalleled. When combined with the complementary data from ¹³C NMR, Mass Spectrometry, and FTIR, a complete and unambiguous structural assignment can be made with the highest degree of confidence. This comprehensive analytical package is essential for advancing drug discovery and development programs, ensuring the integrity and quality of the chemical matter being investigated.

References

A Senior Application Scientist's Guide to 13C NMR Characterization of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the plethora of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic molecules. This guide provides an in-depth comparison of the 13C NMR characteristics of pyrazole-4-carbaldehyde derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.

This guide is designed to move beyond a simple recitation of data. It aims to provide a deeper understanding of the structure-spectra correlations, the causality behind experimental choices, and a practical framework for the characterization of these important molecules.

The Foundational Role of 13C NMR in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the core of numerous pharmaceuticals and agrochemicals. The introduction of a carbaldehyde group at the C4 position, often via the versatile Vilsmeier-Haack reaction, provides a key synthetic handle for further functionalization. 13C NMR spectroscopy is indispensable for confirming the successful synthesis and substitution pattern of these derivatives.

The chemical shift of each carbon atom in a pyrazole-4-carbaldehyde derivative is exquisitely sensitive to its electronic environment. Factors such as the nature and position of substituents on the pyrazole ring and on any appended aryl groups can cause significant upfield or downfield shifts in the 13C NMR spectrum. Understanding these trends is crucial for accurate spectral assignment and structural confirmation.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

The following protocol is a self-validating system designed to ensure the acquisition of high-quality, reproducible 13C NMR data for pyrazole-4-carbaldehyde derivatives. The rationale behind each step is provided to empower the researcher with a deeper understanding of the experimental process.

1. Sample Preparation:

  • Purity is Paramount: Begin with a sample of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single solvent peak at approximately 77.16 ppm. For less soluble compounds, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative, with a characteristic solvent signal around 39.52 ppm. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard 13C NMR experiment on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz, which corresponds to a 13C frequency of 75 MHz. Higher field strengths (e.g., 400, 500, or 600 MHz for protons) will provide better signal dispersion and sensitivity.

  • Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This sequence decouples the protons from the carbon nuclei, resulting in a spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times. This delay allows the carbon nuclei to return to their equilibrium state before the next pulse, ensuring accurate signal integration and preventing signal saturation.

  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of 0 to 200 ppm is appropriate for most pyrazole-4-carbaldehyde derivatives, encompassing the expected chemical shifts of all carbon atoms.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate peak picking and integration.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak to its known chemical shift.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 High Purity Sample p2 Deuterated Solvent Selection (CDCl3 or DMSO-d6) p1->p2 p3 Optimal Concentration (10-50 mg/0.5-0.7 mL) p2->p3 p4 Internal Standard (TMS) p3->p4 a1 High-Field NMR Spectrometer (≥300 MHz) p4->a1 Load Sample a2 Proton-Decoupled Pulse Sequence a1->a2 a3 Set Acquisition Parameters (at, d1, ns, sw) a2->a3 d1 Fourier Transformation a3->d1 Acquire FID d2 Phase & Baseline Correction d1->d2 d3 Referencing to TMS or Solvent d2->d3 Final Spectrum Final Spectrum d3->Final Spectrum

Caption: Workflow for Acquiring High-Quality 13C NMR Spectra.

Comparative 13C NMR Data of Pyrazole-4-carbaldehyde Derivatives

The following table presents a compilation of representative 13C NMR chemical shift data for a series of pyrazole-4-carbaldehyde derivatives. This data, gathered from various authoritative sources, highlights the influence of different substituents on the chemical shifts of the pyrazole core and the carbaldehyde carbon. All chemical shifts are reported in parts per million (ppm) relative to TMS.

DerivativeC3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)SolventReference
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde~150~115~139~185CDCl3[1][2]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde~152~117~140~186CDCl3[3][4]
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde~152~117~140~185CDCl3[3]
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde~152~116~140~186CDCl3[3]
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde~148~112~145~184CDCl3[5]
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde~160~100~138~185CDCl3[6]

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Interpreting the Trends: A Deeper Dive into Structure-Spectra Correlations

The Pyrazole Ring Carbons (C3, C4, and C5):

  • C3 and C5: These carbons are generally observed in the downfield region of the spectrum, typically between 130 and 160 ppm. Their chemical shifts are significantly influenced by the nature of the substituents at these positions and at the N1 position. Electron-withdrawing groups will deshield these carbons, shifting their signals downfield, while electron-donating groups will cause an upfield shift. In N-unsubstituted pyrazoles, tautomerism can lead to broadened signals for C3 and C5.[7]

  • C4: The C4 carbon, bearing the carbaldehyde group, is typically found further upfield compared to C3 and C5, usually in the range of 100-120 ppm. The strong electron-withdrawing nature of the formyl group significantly influences its chemical shift.

The Carbaldehyde Carbon (C=O):

The carbonyl carbon of the aldehyde group is one of the most deshielded carbons in the molecule, with its resonance typically appearing in the 180-190 ppm region.[8] Its precise chemical shift can be subtly influenced by the electronic effects of substituents on the pyrazole ring.

substituent_effects substituents Substituents (Electron-Withdrawing vs. Electron-Donating) pyrazole_ring { C3 |  C4 |  C5} | Pyrazole Ring Carbons substituents->pyrazole_ring:c3 Downfield Shift (EWG) Upfield Shift (EDG) substituents->pyrazole_ring:c5 Downfield Shift (EWG) Upfield Shift (EDG) aldehyde { C=O} | Carbaldehyde Carbon substituents->aldehyde:co Minor Downfield/Upfield Shifts

Caption: Influence of Substituents on 13C NMR Chemical Shifts.

Conclusion

This guide has provided a comprehensive overview of the 13C NMR characterization of pyrazole-4-carbaldehyde derivatives. By understanding the fundamental principles of 13C NMR, adhering to a robust experimental protocol, and being able to interpret the subtle shifts in the spectra, researchers can confidently elucidate the structures of these important heterocyclic compounds. The comparative data and the insights into structure-spectra correlations presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

A Comparative Guide to FTIR Spectral Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its versatile structure is a playground for chemical modification, leading to a vast array of compounds with significant therapeutic potential. Ensuring the successful synthesis and structural integrity of these molecules is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and highly informative first-line analytical technique.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a deeper understanding of how the vibrational characteristics of the pyrazole ring respond to substitution. By comparing the FTIR spectra of various pyrazole derivatives, we will uncover the subtle yet significant shifts in bond vibrations, offering a more nuanced interpretation of your experimental data. This comparative approach will empower you to not only confirm the presence of the pyrazole core but also to deduce the nature and influence of its substituents.

The Vibrational Landscape of the Pyrazole Ring: A Reference Guide

The FTIR spectrum of a pyrazole is a molecular fingerprint, with each peak corresponding to a specific vibrational motion of the atoms within the molecule. The unsubstituted pyrazole ring has a set of characteristic absorption bands that serve as a baseline for our comparative analysis. Understanding these fundamental vibrations is the first step in mastering the interpretation of pyrazole FTIR spectra.

The key vibrational modes of the pyrazole ring are a direct reflection of its unique electronic and structural features – a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of both a pyridine-like (sp2-hybridized) and a pyrrole-like (sp2-hybridized, protonated) nitrogen atom gives rise to distinct spectral features.

Below is a table summarizing the principal vibrational modes of the unsubstituted pyrazole ring. These frequencies can vary slightly based on the sample phase (solid, liquid) and the presence of intermolecular interactions, such as hydrogen bonding.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretching 3500 - 3100Medium-BroadIn the solid state, this band is often broad due to intermolecular hydrogen bonding. In dilute solution, it appears as a sharper peak at higher wavenumbers.
Aromatic C-H Stretching 3150 - 3000Medium-WeakCharacteristic of C-H bonds on the aromatic pyrazole ring.
C=N Stretching 1600 - 1550Medium-StrongA key indicator of the pyrazole ring's heterocyclic nature.
C=C Stretching 1550 - 1450Medium-StrongCorresponds to the double bond character within the aromatic ring.
Ring Stretching/Breathing Modes 1500 - 1300Medium-StrongThese are complex vibrations involving the entire pyrazole ring and are sensitive to substitution.
In-plane N-H Bending 1400 - 1300MediumCan sometimes be coupled with other ring vibrations.
In-plane C-H Bending 1300 - 1000Medium-Weak
Out-of-plane C-H Bending 900 - 700StrongThe position of these strong bands can provide clues about the substitution pattern on the ring.
Ring Torsion/Deformation < 700Weak-MediumFound in the fingerprint region and are characteristic of the overall ring structure.

Comparative Spectral Analysis: The Influence of Substituents

The true power of FTIR in pyrazole analysis emerges when we compare the spectra of substituted derivatives. Substituents alter the electronic and steric environment of the pyrazole ring, leading to predictable shifts in the vibrational frequencies of its bonds.

Case Study 1: N1-Substitution vs. Unsubstituted Pyrazoles

The most dramatic and easily identifiable change in the FTIR spectrum upon N1-substitution is the disappearance of the N-H stretching and bending bands . This is a definitive confirmation of successful N-alkylation or N-arylation.

Let's compare unsubstituted pyrazole with 1-methylpyrazole.

Vibrational ModePyrazole (cm⁻¹)1-Methylpyrazole (cm⁻¹)Rationale for the Shift
N-H Stretch ~3400 (broad)AbsentThe N-H bond is no longer present.
Aromatic C-H Stretch ~3120, 3050~3100, 3030Minor shifts due to the electronic effect of the methyl group.
C=N Stretch ~1560~1530The electron-donating methyl group can slightly alter the bond order of the C=N bond.
Ring Modes Multiple bands ~1480-1350Multiple bands ~1490-1380The substitution pattern changes the symmetry and vibrational coupling within the ring, leading to shifts in these complex modes.
CH₃ Asymmetric/Symmetric Stretch Absent~2950, 2850Characteristic of the newly introduced methyl group.
CH₃ Bending Absent~1450, 1370Characteristic of the newly introduced methyl group.
Case Study 2: C-Substitution - The Electronic Tug-of-War

Substituting the carbon atoms of the pyrazole ring allows for a fine-tuning of its electronic properties. The effect of these substituents on the FTIR spectrum is a direct reflection of their electron-donating or electron-withdrawing nature.

  • Electron-Donating Groups (EDGs) like -CH₃ and -OCH₃ increase the electron density in the ring. This can weaken some bonds and strengthen others through resonance and inductive effects, leading to shifts in their vibrational frequencies.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ and halogens (-Cl, -Br) pull electron density away from the ring. This generally increases the bond order of double bonds within the ring and can significantly impact the N-H bond if present.

Let's compare the N-H stretching frequency in a series of 4-substituted pyrazoles:

CompoundSubstituent NatureN-H Stretching (cm⁻¹)Rationale
4-MethylpyrazoleElectron-DonatingLower frequency than pyrazoleThe EDG increases electron density on the ring nitrogens, weakening the N-H bond and lowering its stretching frequency.
PyrazoleReference~3400Baseline for comparison.
4-ChloropyrazoleWeakly Electron-WithdrawingHigher frequency than pyrazoleThe EWG decreases electron density on the ring nitrogens, strengthening the N-H bond and increasing its stretching frequency.
4-NitropyrazoleStrongly Electron-WithdrawingHigher frequency than 4-chloropyrazoleThe potent EWG effect of the nitro group leads to a more pronounced increase in the N-H bond strength and stretching frequency.

This trend provides a powerful diagnostic tool for assessing the electronic nature of substituents on the pyrazole ring.

Case Study 3: Phenyl-Substituted Pyrazoles

The introduction of a phenyl group adds another layer of complexity and information to the FTIR spectrum. In addition to the characteristic pyrazole bands, we now observe the vibrations of the phenyl ring.

Let's consider 3-phenyl-1H-pyrazole:

Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
N-H Stretch ~3400-3200 (broad)Still present, indicating an unsubstituted N1 position.
Aromatic C-H Stretch (Phenyl & Pyrazole) ~3100-3000Multiple weak to medium bands.
C=C Aromatic Stretch (Phenyl Ring) ~1600, 1580, 1500, 1450A set of four bands is characteristic of a substituted benzene ring.
C=N and C=C Stretch (Pyrazole Ring) ~1570-1480May overlap with the phenyl ring C=C stretching bands.
Out-of-plane C-H Bending (Phenyl Ring) ~750 and ~690For a mono-substituted phenyl ring, two strong bands are typically observed.

The presence of both the pyrazole and phenyl ring vibrations provides a comprehensive picture of the molecule's structure.

Experimental Protocols for High-Quality FTIR Analysis of Pyrazoles

The quality of your FTIR spectrum is directly dependent on your sample preparation and data acquisition techniques. The following protocols are designed to be self-validating, ensuring that you obtain reliable and reproducible data.

Method 1: KBr Pellet Method (for solid samples)

This is a classic transmission method that provides high-quality spectra when performed correctly.

Protocol:

  • Drying: Place high-purity FTIR-grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

  • Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of your pyrazole compound into a fine, homogenous powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for 1-2 minutes to ensure uniform distribution.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality and Self-Validation:

  • Why dry the KBr? Water has strong and broad absorption bands in the IR region (around 3400 cm⁻¹ and 1640 cm⁻¹) which can obscure the N-H and C=O stretching regions of your sample.

  • Why grind thoroughly? Inadequate grinding leads to large particle sizes, which can cause scattering of the IR beam, resulting in a sloping baseline and distorted peak shapes (the Christiansen effect).

  • How to validate your pellet: A good KBr pellet should be clear and transparent. An opaque or cloudy pellet indicates moisture contamination or insufficient grinding.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a popular and convenient method that requires minimal sample preparation.

Protocol:

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

  • Background Scan: With the clean, empty ATR crystal, perform a background scan. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of your solid or liquid pyrazole sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, use the pressure clamp to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Causality and Self-Validation:

  • Why is good contact essential? The IR beam in an ATR setup only penetrates a few microns into the sample. Poor contact will result in a weak spectrum with low signal-to-noise.

  • How to validate your measurement: The absorbance of your strongest peaks should ideally be within the optimal range of 0.2 to 0.8 absorbance units. If the spectrum is too weak, re-apply the sample and ensure good contact. If it's too strong (flat-topped peaks), you may need to use a different ATR crystal or dilute the sample if possible.

Visualizing the Concepts: Workflows and Molecular Structures

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

FTIR Analysis Workflow for Pyrazole Compounds cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_choice Choose Method: KBr Pellet or ATR kbr KBr Pellet (Solid Samples) prep_choice->kbr atr ATR (Solid/Liquid Samples) prep_choice->atr background Acquire Background Spectrum prep_choice->background sample_scan Acquire Sample Spectrum background->sample_scan processing Baseline & ATR Correction (if applicable) sample_scan->processing peak_picking Peak Picking & Assignment processing->peak_picking comparison Compare with Reference Spectra & Known Compounds peak_picking->comparison

Caption: A generalized workflow for the FTIR analysis of pyrazole compounds.

Caption: The molecular structure and atom numbering of the pyrazole ring.

Conclusion: Key Takeaways for the Researcher

FTIR spectroscopy is an indispensable tool in the arsenal of any chemist working with pyrazole derivatives. By moving beyond a simple "peak-matching" approach and embracing a comparative analysis, researchers can extract a wealth of information about their molecules.

Key Best Practices:

  • Always run a spectrum of your starting materials: This will help you to identify any unreacted starting materials in your final product.

  • Be mindful of polymorphism: Different crystalline forms of the same compound can exhibit different FTIR spectra, particularly in the fingerprint region.

  • Use spectral databases, but with caution: While databases are a valuable resource, they should be used as a guide, not as an absolute confirmation. Always consider the full chemical context of your reaction.

  • Combine FTIR with other analytical techniques: For unambiguous structure elucidation, FTIR should be used in conjunction with NMR spectroscopy, mass spectrometry, and elemental analysis.

By applying the principles and protocols outlined in this guide, you will be well-equipped to perform high-quality FTIR analysis of your pyrazole compounds, leading to more robust and reliable research outcomes.

The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a versatile building block that has given rise to a multitude of clinically successful drugs. Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-based compounds across three critical therapeutic areas: oncology, inflammation, and infectious diseases. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to navigate the chemical space of pyrazole derivatives and accelerate the development of next-generation medicines.

Part 1: Pyrazole in Oncology - Targeting the Kinase Cascade

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole-based compounds have emerged as potent kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1][2] Their ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region is central to their inhibitory activity.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are two key tyrosine kinases implicated in tumor angiogenesis and proliferation. The SAR of pyrazole-based inhibitors targeting these kinases reveals critical insights into achieving potency and selectivity.

A pivotal structural feature for many pyrazole-based kinase inhibitors is the presence of a hydrogen bond donor/acceptor system that can interact with the hinge region of the kinase.[3] For instance, the N1 and N2 atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors.[3] Substituents at the C3, C4, and C5 positions, as well as on the N1-aryl ring, play a crucial role in modulating the binding affinity and selectivity of these compounds.

Table 1: Comparative Activity of Pyrazole-Based VEGFR-2 and EGFR Inhibitors

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (C4-substituent)R4 (C5-substituent)TargetIC50 (µM)Cancer Cell LineReference
1 2,4-dichlorophenyl--4-chlorophenylEGFR0.13HepG2[4]
2 2,4-dichlorophenyl-CN4-chlorophenylEGFR0.09HepG2[4]
3 ----EGFR0.06HepG2[4]
9 4-methylphenyl---VEGFR-20.22HepG2[4]
12 ----VEGFR-20.27HepG2[4]
A PhenylThienyl-4-chlorophenyl-11.9U251[5]
B -Benzo[b]thiophen-2-yl-4-hydroxy-3,5-dimethoxyphenyl-3.57HepG-2[6]
C ----CDK20.199-[7]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific structures of compounds 3, 12, and C are complex and can be found in the cited references.

From the data, it is evident that modifications to the pyrazole core can significantly impact inhibitory potency. For example, the introduction of a cyano group at the C4 position (compound 2 vs. 1 ) can enhance EGFR inhibitory activity. The nature of the substituents on the phenyl rings attached to the pyrazole core also plays a critical role, with electron-withdrawing groups often leading to improved activity.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the reliability of SAR data, a standardized and well-validated experimental protocol is essential. The following is a representative protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole-based compounds against a specific protein kinase (e.g., VEGFR-2 or EGFR).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (e.g., a biotinylated peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the kinase enzyme and substrate to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Reaction Termination and Detection: Add a solution containing ATP and the detection reagents to stop the kinase reaction and initiate the detection signal.

  • Signal Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the central role of VEGFR and EGFR in cancer cell signaling and how pyrazole-based inhibitors can block these pathways.

VEGFR_EGFR_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EGFR->PI3K RAS Ras EGFR->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->VEGFR Pyrazole_Inhibitor->EGFR

Caption: Pyrazole inhibitors block VEGFR/EGFR signaling pathways.

Part 2: Pyrazoles in Inflammation - Quelling the Fire

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and osteoarthritis. Cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein (MAP) kinase are two critical enzymes in the inflammatory cascade, and both have been successfully targeted by pyrazole-based inhibitors. The selective COX-2 inhibitor celecoxib is a prime example of a commercially successful pyrazole-containing anti-inflammatory drug.[8]

Comparative Analysis of Pyrazole-Based Anti-inflammatory Agents

The SAR of pyrazole-based COX-2 inhibitors is well-established. The key to their selectivity over the constitutive COX-1 isoform lies in the exploitation of a side pocket in the COX-2 active site. A crucial feature is the presence of a sulfonamide or a similar group at the para-position of the N1-phenyl ring, which can bind to this side pocket.[9]

For p38 MAP kinase inhibitors, a different set of structural requirements is observed. Diaryl urea-containing pyrazoles have shown significant potency. These inhibitors often bind to an allosteric site on the kinase, inducing a conformational change that inactivates the enzyme.[5]

Table 2: Comparative Activity of Pyrazole-Based COX-2 and p38 MAP Kinase Inhibitors

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (C4-substituent)R4 (C5-substituent)TargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfonamidophenylTrifluoromethyl-4-methylphenylCOX-20.04>30[8]
5f ----COX-21.509.56[10]
6f ----COX-21.158.31[10]
BIRB 796 4-tolyl--tert-butylp38 MAP Kinase0.038-[11]
Compound 45 ----p38 MAP Kinase0.001-[5]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific structures of compounds 5f, 6f, and 45 are complex and can be found in the cited references.

The data highlights the importance of specific substitutions for achieving high potency and selectivity. For COX-2 inhibitors, the sulfonamide group is a key pharmacophore. For p38 MAP kinase inhibitors, the diaryl urea moiety and bulky lipophilic groups are crucial for binding to the allosteric site.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

To assess the in vivo efficacy of anti-inflammatory compounds, the carrageenan-induced paw edema model in rodents is widely used.

Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole-based compounds.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., indomethacin or celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway Visualization

The following diagram illustrates the inflammatory cascade involving COX-2 and p38 MAP kinase and the points of intervention for pyrazole-based inhibitors.

Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 p38_MAPK p38 MAP Kinase TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Pro-inflammatory Gene Expression p38_MAPK->Gene_Expression NFkB->Gene_Expression Gene_Expression->Inflammation Pyrazole_COX2_Inhibitor Pyrazole-Based COX-2 Inhibitor Pyrazole_COX2_Inhibitor->COX2 Pyrazole_p38_Inhibitor Pyrazole-Based p38 Inhibitor Pyrazole_p38_Inhibitor->p38_MAPK

Caption: Pyrazole inhibitors target COX-2 and p38 MAPK in inflammation.

Part 3: Pyrazoles in Infectious Diseases - Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[6][12] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase, while others disrupt the fungal cell membrane.[6]

Comparative Analysis of Pyrazole-Based Antimicrobial Agents

The SAR of antimicrobial pyrazoles is diverse and depends on the specific microbial target. For antibacterial agents, substitutions that enhance penetration into the bacterial cell and interaction with the target enzyme are crucial. For antifungal agents, lipophilicity and the ability to intercalate into the fungal cell membrane are often key determinants of activity.

Table 3: Comparative Activity of Pyrazole-Based Antimicrobial Agents

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (C4-substituent)R4 (C5-substituent)OrganismMIC (µg/mL)Reference
21c ----S. aureus0.25[4]
23h ----S. aureus0.25[4]
5f -Isocoumarin-Phenyl with NO2E. coli-[13]
7o ----S. aureus0.096
21a ----C. albicans2.9-7.8[5]
9 ----S. aureus MDR4[11]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific structures of the compounds are complex and can be found in the cited references.

The data indicates that specific substitution patterns can lead to potent antimicrobial activity. For example, the presence of an imidazo[2,1-b][4][6][7]thiadiazole moiety in compounds 21c and 23h results in excellent activity against multi-drug resistant bacteria.[4] The nature of the substituents on the pyrazole ring and any appended heterocyclic systems can significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of pyrazole-based compounds against various bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and standard drugs in the broth directly in the microtiter plates.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mechanism of Action Visualization

The following diagram illustrates a common mechanism of action for pyrazole-based antibacterial agents – the inhibition of DNA gyrase, an essential enzyme for DNA replication.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA DNA Replication Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->DNA_Gyrase

Caption: Pyrazole inhibitors target bacterial DNA gyrase.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of a wide array of therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design and systematic modification in optimizing the biological activity of these compounds. By understanding the key structural features that govern their interactions with specific biological targets, researchers can more effectively navigate the chemical space of pyrazole derivatives. The experimental protocols and pathway diagrams provided herein offer a framework for the rigorous evaluation and mechanistic understanding of novel pyrazole-based compounds. As our knowledge of disease biology continues to expand, the versatile pyrazole nucleus will undoubtedly remain a central element in the quest for new and improved medicines.

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of In Silico Methodologies for Anticancer and Anti-inflammatory Drug Discovery

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including potent antitumor and anti-inflammatory properties.[1] In the modern drug discovery pipeline, computational techniques are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful and cost-effective method for predicting the binding interactions between a small molecule (ligand) and a macromolecular target (receptor), typically a protein or enzyme.[2][3]

This guide provides a comparative overview of molecular docking studies performed on pyrazole derivatives against key therapeutic targets in oncology and inflammation. We will dissect the causality behind experimental choices, compare binding affinities from published data, and provide a self-validating, step-by-step protocol for performing your own comparative docking analysis.

The Foundational Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The primary goal is to calculate the binding affinity, which is often represented by a scoring function. A more negative binding energy value typically indicates a more stable and favorable interaction.[4] This process allows researchers to virtually screen vast libraries of compounds and prioritize those with the highest predicted affinity for subsequent experimental validation.[5] Software such as AutoDock, AutoDock Vina, and SWISS DOCK are frequently employed for these in silico studies.[1][6][7]

The general workflow of a molecular docking study is a systematic process, beginning with the preparation of both the target protein and the ligands to be tested.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select Target Protein (e.g., from PDB) Grid Define Binding Site (Grid Box Generation) PDB->Grid Clean & Prepare Protein Structure Ligands Prepare Ligand Library (Pyrazole Derivatives) Docking Execute Docking Algorithm (e.g., AutoDock Vina) Ligands->Docking Generate 3D Conformations & Assign Charges Grid->Docking Set Search Space Results Analyze Binding Poses & Scoring Docking->Results Generate Docked Poses & Binding Energies Compare Compare with Known Inhibitors & Experimental Data Results->Compare Rank & Visualize

Caption: General workflow for a molecular docking study.

Comparative Docking Analysis: Pyrazole Derivatives as Anticancer Agents

The uncontrolled cell proliferation characteristic of cancer is often driven by aberrant signaling pathways regulated by protein kinases.[1] Consequently, kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR) are prime targets for anticancer drug design.[1][8]

Case Study 1: Multi-Kinase Inhibition by Pyrazole Scaffolds

A study by S. Singh et al. employed a flexible ligand docking approach to evaluate a series of 1H-pyrazole derivatives against VEGFR-2, Aurora A, and CDK2.[1][9] The results demonstrated that these derivatives could act as potential inhibitors for all three protein targets, with several compounds exhibiting strong binding affinities.[1]

Compound IDTarget Protein (PDB ID)Binding Energy (kJ/mol)Key Interacting Residues
1b VEGFR-2 (2QU5)-10.09Cys919, Asp1046 (H-bonds)
1d Aurora A (2W1G)-8.57Not specified
2b CDK2 (2VTO)-10.35Lys89, Asp86 (H-bonds)
Data synthesized from S. Singh et al. (2014).[1]

The strong negative binding energies, particularly for compounds 1b and 2b , suggest a high theoretical affinity for their respective targets. The formation of hydrogen bonds with key amino acid residues within the kinase active sites is crucial for stabilizing the ligand-protein complex.

G cluster_protein VEGFR-2 Active Site Cys919 Cys919 Asp1046 Asp1046 Other Hydrophobic Pocket (Val848, Ala866, Leu1035) Ligand Pyrazole Derivative (1b) Ligand->Cys919 H-Bond Ligand->Asp1046 H-Bond Ligand->Other Hydrophobic Interaction

Caption: Key interactions of a pyrazole ligand with VEGFR-2.

Case Study 2: EGFR Kinase Inhibition

In a separate investigation, pyrazole-linked pyrazoline derivatives were designed and evaluated as inhibitors of EGFR kinase.[8] The study found a strong correlation between in silico docking scores and in vitro anticancer activity against the A549 non-small cell lung cancer line.[8] Compounds 6h and 6j emerged as the most potent, with docking studies suggesting they bind to the hinge region of the ATP binding site, similar to the standard drug gefitinib.[8]

CompoundEGFR Kinase Inhibition (IC50)A549 Cell Line (IC50)Docking Score (kcal/mol)
6h 1.66 µM9.3 µM-9.8
6j 1.90 µM10.2 µM-9.5
Gefitinib 0.02 µM15.5 µM-10.1
Data adapted from Asati et al.[8]

This highlights a critical principle: docking studies are most powerful when their predictions are validated by and correlated with experimental biological data.[10]

Comparative Docking Analysis: Pyrazole Derivatives as Anti-inflammatory Agents

Chronic inflammation is linked to the overexpression of enzymes like Cyclooxygenase-2 (COX-2).[11] Selective inhibition of COX-2 over its isoform, COX-1, is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrazole-containing drugs, such as Celecoxib, are well-known selective COX-2 inhibitors.

Case Study: Selective COX-2 Inhibition

A recent study synthesized a novel series of heterocyclic compounds incorporating pyrazole moieties and evaluated them as COX-2 inhibitors.[11][12] Their in silico molecular docking results were compared against the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The synthesized compounds showed more favorable binding energies, suggesting stronger and potentially more stable interactions within the COX-2 active site.[13]

CompoundTargetBinding Energy (kcal/mol)Key Interactions
Compound 12 COX-2-10.9H-bonds, π-π stacking
Compound 13 COX-2-10.1H-bonds, π-π stacking
Diclofenac (Reference) COX-2-6.5H-bonds
Data synthesized from Abdel Reheim et al. (2025).[11][13]

The superior binding energies of the pyrazole derivatives were attributed to stronger hydrogen bonds and additional π-π stacking interactions with aromatic residues in the COX-2 active site.[13] These findings aligned with in vitro assays, where the compounds demonstrated potent anti-inflammatory properties.[11]

A Practical Protocol for Comparative Molecular Docking

This section provides a validated, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely adopted and robust software.[7][14]

Objective: To compare the binding affinity of a library of pyrazole derivatives against a target protein (e.g., COX-2) and a reference inhibitor.

Required Tools:

  • AutoDock Tools (ADT): For preparing protein and ligand files.[14]

  • AutoDock Vina: The docking engine.[15]

  • Molecular Visualization Software (e.g., PyMOL, Discovery Studio): For analyzing results.[7]

Step-by-Step Methodology
  • Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 5IKR for COX-2). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands or ions.[16] d. Add polar hydrogens, which are critical for forming hydrogen bonds. e. Add Kollman charges to the protein atoms. f. Save the prepared protein in the .pdbqt format, which includes charge and atom type information for Vina.[15]

  • Ligand Preparation: a. Obtain the 3D structures of your pyrazole derivatives and the reference inhibitor (e.g., from PubChem). b. If starting from 2D structures, use a program like Avogadro or ChemSketch to generate 3D coordinates and perform an initial energy minimization. c. Open each ligand file in ADT. d. Detect the ligand's root and define its rotatable bonds to allow for conformational flexibility during docking. e. Save each prepared ligand in the .pdbqt format.[16]

  • Grid Box Generation (Defining the Search Space): a. In ADT, load the prepared protein .pdbqt file. b. Open the "Grid Box" option. c. A box will appear around the protein. Center this box on the active site of the enzyme. If a ligand was co-crystallized, center the box on it. This defines the three-dimensional space where Vina will search for binding poses.[14] d. Ensure the box dimensions are large enough to accommodate the entire ligand in various orientations. e. Save the grid parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).[16]

  • Running AutoDock Vina: a. Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid parameters, and the output file name. b. Execute AutoDock Vina from the command line, pointing it to your configuration file. The command is typically: vina --config conf.txt --log log.txt.[16] c. Vina will perform the docking simulation and generate an output .pdbqt file containing the predicted binding poses (usually 9 by default) and their corresponding binding affinities (in kcal/mol). The log file will also contain these scores.

  • Results Analysis and Comparison: a. Open the protein .pdbqt file and the docking output .pdbqt file in a visualization tool like PyMOL. b. Analyze the top-ranked binding pose (the one with the lowest binding energy). c. Visually inspect the interactions: identify hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the protein's amino acid residues.[17] d. Record the binding affinity for each pyrazole derivative and the reference inhibitor. e. Compile the results into a comparison table. The lower the binding energy, the higher the predicted affinity. f. Critically, compare the interaction patterns. A potent inhibitor often forms strong interactions with key residues known to be critical for the enzyme's function.[17]

G PDB 1. Download & Clean Protein PDB File PrepProt 2. Add Hydrogens & Charges (Save as protein.pdbqt) PDB->PrepProt Grid 4. Define Active Site (Set Grid Box Parameters) PrepProt->Grid Ligands 3. Prepare Ligand Files (Save as ligand.pdbqt) Config 5. Create Configuration File (conf.txt) Ligands->Config Grid->Config Vina 6. Run Vina from Command Line Config->Vina Visualize 7. Analyze Poses & Interactions in PyMOL Vina->Visualize Compare 8. Compare Binding Energies in a Table Visualize->Compare

Caption: Detailed workflow for a docking experiment.

Conclusion

Comparative molecular docking is an invaluable tool for the rational design and screening of pyrazole derivatives as potential therapeutic agents. As demonstrated, these in silico studies can effectively predict binding affinities and elucidate the molecular interactions that drive inhibitory activity against crucial cancer and inflammation targets. The strength of these predictions, however, is fundamentally tied to their validation against experimental data. By following a rigorous and systematic protocol, researchers can leverage docking to prioritize promising candidates, understand structure-activity relationships, and ultimately accelerate the journey from chemical scaffold to clinical candidate.

References

A Comparative Guide to the Anti-inflammatory Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Quest for Safer Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but when it becomes chronic, it underpins a wide array of debilitating diseases, including arthritis and cardiovascular disorders.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment. Their therapeutic effects are primarily mediated by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[3]

The discovery of two major COX isoforms, COX-1 and COX-2, was a landmark in pharmacology. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at inflammatory sites.[4][5] Traditional NSAIDs like indomethacin inhibit both isoforms, leading to effective pain relief but also a high risk of gastrointestinal side effects.[6][7] This prompted the development of selective COX-2 inhibitors, designed to provide targeted anti-inflammatory action with a better safety profile.[5][8]

The pyrazole heterocyclic ring is a versatile scaffold that has proven to be a cornerstone in the design of potent anti-inflammatory agents.[1][6] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this chemical motif.[9] Consequently, research is intensely focused on synthesizing novel pyrazole derivatives with enhanced efficacy and selectivity, aiming to create the next generation of superior anti-inflammatory drugs.[2][10] This guide provides a comparative analysis of recently developed pyrazole compounds against established reference drugs, supported by detailed experimental data and protocols.

The Inflammatory Cascade: Targeting the COX Pathway

The anti-inflammatory action of the compounds discussed in this guide is centered on the inhibition of the cyclooxygenase (COX) pathway. Understanding this pathway is critical to interpreting the experimental data.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins PGH2_1->Prostaglandins_Physiological GI Protection Platelet Aggregation Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2_2->Prostaglandins_Inflammatory Inflammation Pain, Fever Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 NovelPyrazoles Novel Pyrazoles (COX-2 Selective) NovelPyrazoles->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Part 1: In Vitro Analysis - COX Enzyme Inhibition

The initial screening of potential anti-inflammatory drugs invariably involves determining their ability to inhibit COX-1 and COX-2 enzymes in vitro. This assay provides the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency. A lower IC50 value indicates greater potency. Furthermore, the ratio of IC50 values (COX-1/COX-2) yields the COX-2 Selectivity Index (SI), a critical parameter for predicting a compound's gastrointestinal safety profile. A higher SI value signifies greater selectivity for COX-2.[5]

Comparative Data: IC50 and Selectivity Index

The following table summarizes the in vitro COX inhibitory activity of a selection of novel pyrazole derivatives compared to the non-selective NSAID, Indomethacin, and the COX-2 selective inhibitor, Celecoxib.

CompoundTarget EnzymeIC50 (µM)COX-2 Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2)Reference(s)
Indomethacin COX-10.018 - 0.23~0.03 - 0.3 [5]
COX-20.6 - 0.9
Celecoxib COX-12.6 - 15>30 [5][11]
COX-20.04 - 0.05
Novel Pyrazole 3b COX-10.87722.21 [12]
COX-20.039
Novel Pyrazole 5b COX-10.67717.47 [10][12]
COX-20.038
Novel Pyrazole 13i COX-11.3211.0 [13]
COX-20.12

Expert Analysis: The data clearly demonstrates the superior selectivity of the novel pyrazole compounds for the COX-2 enzyme over the non-selective Indomethacin. For instance, compound 3b , with a selectivity index of 22.21, shows a remarkable preference for COX-2, which is comparable to the reference drug Celecoxib.[12] This high selectivity is a promising indicator of a potentially reduced risk of gastrointestinal side effects. The potency of compounds 3b and 5b against COX-2 (IC50 values of 0.039 µM and 0.038 µM, respectively) is also noteworthy, as it is in the same nanomolar range as Celecoxib.[12] This suggests that these novel compounds could exert their anti-inflammatory effects at concentrations that would minimally affect the protective COX-1 enzyme.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining COX-1 and COX-2 inhibition, often performed using commercially available kits.[11]

protocol_cox start Start: Prepare Reagents enzyme_prep Add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme to 96-well plate start->enzyme_prep inhibitor_add Add Test Compound (Novel Pyrazole) or Reference Drug (Celecoxib, Indomethacin) or Vehicle (DMSO) enzyme_prep->inhibitor_add pre_incubate Pre-incubate for 10-15 min at 37°C to allow inhibitor binding inhibitor_add->pre_incubate reaction_start Initiate Reaction: Add Arachidonic Acid (Substrate) pre_incubate->reaction_start reaction_incubate Incubate for 10 min at 37°C reaction_start->reaction_incubate reaction_stop Terminate Reaction (e.g., with HCl solution) reaction_incubate->reaction_stop detection Detect Prostaglandin E2 (PGE2) production via ELISA or Fluorometric assay reaction_stop->detection analysis Data Analysis: Calculate % Inhibition vs. Vehicle Control Determine IC50 values detection->analysis end End analysis->end

Caption: Workflow for the in vitro COX inhibition assay.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors like hematin and L-epinephrine, and the enzyme (COX-1 or COX-2).[14]

  • Enzyme Addition: In a 96-well plate, add the assay buffer, co-factors, and the respective COX enzyme to the appropriate wells.[14]

  • Inhibitor Incubation: Add various concentrations of the novel pyrazole compounds, reference drugs (Indomethacin, Celecoxib), or a vehicle control (DMSO) to the wells. Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[4]

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[4]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution, such as a dilute solution of hydrochloric acid.

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method like an enzyme immunoassay (EIA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Part 2: In Vivo Analysis - Carrageenan-Induced Paw Edema

While in vitro assays are crucial for determining mechanism and potency, in vivo models are essential for evaluating a compound's anti-inflammatory efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a widely accepted and standardized method for assessing acute inflammation.[15][16][17] In this model, a localized inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling (edema).[18] The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to an untreated control group.[19]

Comparative Data: Inhibition of Paw Edema

The table below presents the in vivo anti-inflammatory activity of novel pyrazole compounds in comparison to reference drugs. The data is typically recorded as the percentage of edema inhibition at a specific time point (e.g., 3 hours) after carrageenan administration.

CompoundDose (mg/kg)% Edema Inhibition (at 3 hours)Reference(s)
Indomethacin 10~55%[9]
Celecoxib 10~58 - 93%[10]
Novel Pyrazole-Thiazole Hybrid 1075%[9]
Novel Pyrazole 13i 1069.8%[13]
Compounds IV a-f (Range) 5045.58 - 67.32%[20]

Expert Analysis: The in vivo results corroborate the promising in vitro data. The novel pyrazole-thiazole hybrid demonstrated a potent 75% reduction in paw edema at a 10 mg/kg dose, outperforming the standard non-selective drug Indomethacin and showing efficacy within the range of Celecoxib.[9][10] Similarly, compound 13i showed significant anti-inflammatory activity with nearly 70% inhibition of edema.[13] This strong performance in a classic animal model of inflammation underscores the therapeutic potential of these novel pyrazole scaffolds and validates the drug design strategy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps for conducting the carrageenan-induced paw edema assay.

protocol_edema start Start: Animal Acclimatization grouping Divide Rats into Groups: 1. Control (Vehicle) 2. Reference (Indomethacin/Celecoxib) 3. Test (Novel Pyrazole Compounds) start->grouping baseline Measure Initial Paw Volume (Baseline) using a Plethysmometer grouping->baseline dosing Administer Test/Reference Compounds or Vehicle Orally (p.o.) or Intraperitoneally (i.p.) baseline->dosing induction After 30-60 min, Induce Inflammation: Inject 1% Carrageenan Solution into the subplantar region of the right hind paw dosing->induction measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection induction->measurement analysis Data Analysis: Calculate the increase in paw volume and % Inhibition of Edema for each group compared to the control group measurement->analysis end End analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.[16][19]

Step-by-Step Methodology:

  • Animal Handling: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into control, reference, and test groups.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

  • Compound Administration: Administer the test compounds (novel pyrazoles), reference drug (e.g., Indomethacin, 10 mg/kg), or the vehicle (e.g., saline with 0.5% Tween 80) to the respective groups, typically via oral or intraperitoneal routes.[19]

  • Inflammation Induction: Approximately 30 to 60 minutes after drug administration, inject a freshly prepared 1% suspension of carrageenan in saline (typically 0.1 mL) into the subplantar surface of the right hind paw of each rat.[16][19]

  • Edema Measurement: Measure the paw volume again at specified time intervals after the carrageenan injection (e.g., every hour for up to 5 hours).[19]

  • Data Analysis: The increase in paw volume is calculated by subtracting the initial volume from the post-treatment volume. The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume.

Conclusion and Future Directions

The presented data strongly supports the continued exploration of the pyrazole scaffold in the development of new anti-inflammatory agents.[2][10] Novel derivatives, such as compounds 3b and 5b , exhibit impressive in vitro potency and high selectivity for the COX-2 enzyme, rivaling the established drug Celecoxib.[12] This high selectivity is a key feature that is expected to translate into a more favorable gastrointestinal safety profile. Importantly, this in vitro promise is backed by significant in vivo efficacy in the carrageenan-induced paw edema model, confirming their anti-inflammatory activity in a living system.[9][13]

Future research should focus on a broader preclinical evaluation of the most promising candidates. This includes comprehensive safety and toxicology studies, with a particular focus on ulcerogenic liability to confirm the benefits of COX-2 selectivity.[13] Furthermore, molecular docking and dynamic simulations can provide deeper insights into the binding interactions with the COX-2 active site, guiding further structural optimization for even greater potency and selectivity.[10][12] The novel pyrazole compounds highlighted in this guide represent a significant step forward and hold the potential to become next-generation therapies for inflammatory diseases.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Aldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Pyrazole Aldehyde Quantification

Pyrazole aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their inherent reactivity and structural significance necessitate precise and accurate quantification to ensure the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of analytical methodologies for the quantification of pyrazole aldehydes, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the nuances of method validation, offering field-proven insights to researchers, scientists, and drug development professionals. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10][11][12]

Methodology Comparison: HPLC, GC-MS, and UV-Vis Spectrophotometry

The choice of an analytical method for pyrazole aldehyde quantification is dictated by factors such as the sample matrix, required sensitivity, and the presence of potential interfering substances. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is a robust and versatile technique for the quantification of pyrazole aldehydes. Its strength lies in its ability to separate complex mixtures with high resolution, making it ideal for analyzing samples containing impurities or degradation products.

  • Column Selection: A C18 column is often the first choice for pyrazole aldehydes due to its hydrophobicity, which allows for good retention and separation of these moderately polar compounds. The particle size (e.g., 5 µm) is selected to balance efficiency and backpressure.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier is adjusted to control the retention time of the analyte. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by minimizing tailing caused by the interaction of the analyte with residual silanols on the silica support.

  • Detection Wavelength: The UV detector wavelength is set at the λmax (wavelength of maximum absorbance) of the pyrazole aldehyde to ensure maximum sensitivity. This is determined by running a UV scan of a standard solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock (e.g., 100 µg/mL in Methanol) Prep_Working Create Working Standards (e.g., 2.5-50 µg/mL in Mobile Phase) Prep_Standard->Prep_Working Prep_Sample Prepare Sample Solution (Dissolve and dilute to fall within linearity range) Equilibrate Equilibrate System (Stable Baseline) Inject Inject 20 µL (Standards & Sample) Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Isocratic Elution) Inject->Separate Detect UV Detection (e.g., 237 nm) Separate->Detect Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Detect->Cal_Curve Quantify Quantify Sample (Interpolate from Curve) Cal_Curve->Quantify

Caption: Workflow for HPLC quantification of pyrazole aldehydes.

Step-by-Step Methodology:

  • Preparation of Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (75:25 v/v) is prepared, filtered through a 0.45 µm membrane filter, and degassed.[13]

  • Standard Solution Preparation: A stock solution of the pyrazole aldehyde reference standard (e.g., 100 µg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2.5-50 µg/mL).[13][14]

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in methanol and diluted with the mobile phase to obtain a final concentration within the validated linearity range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[13][15]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at the λmax of the specific pyrazole aldehyde (e.g., 237 nm or 333 nm).[13][14]

    • Column Temperature: 40°C

  • Analysis: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved. The working standard solutions and the sample solution are then injected.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of the pyrazole aldehyde in the sample is determined from this curve.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Specificity No interference at the retention time of the analytePeak purity > 0.999
Linearity (r²) ≥ 0.999> 0.9994[14]
Range e.g., 2.5 - 50 µg/mL2.5 - 50 µg/mL[13][14]
Accuracy (% Recovery) 98.0 - 102.0%98% - 102%[13]
Precision (%RSD) ≤ 2.0%< 2.0%[14]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:12.43 µg/mL[13][14]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:17.38 µg/mL[13][14]
Robustness %RSD ≤ 2.0% for small variationsMethod is robust to small changes in mobile phase composition and flow rate
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Pyrazole Aldehydes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole aldehydes. It offers excellent separation efficiency and provides structural information from the mass spectra, which aids in unequivocal identification.

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used. This provides good separation for a wide range of pyrazole derivatives.

  • Injector Temperature: The injector temperature is set high enough (e.g., 250 °C) to ensure rapid volatilization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. The program starts at a lower temperature to separate volatile components and then ramps up to elute less volatile compounds.

  • Ionization Mode: Electron Impact (EI) ionization is commonly used, which generates reproducible fragmentation patterns that can be compared to spectral libraries for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample (e.g., 10 mg in 10 mL Dichloromethane) Spike Spike with Internal Standard (for accurate quantification) Inject Inject 1 µL (Split mode) Separate GC Separation (DB-5ms column, Temp. program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect_MS Mass Spectrometry Detection (Scan m/z range) Ionize->Detect_MS Identify Identify Peaks (Retention Time & Mass Spectrum) Detect_MS->Identify Quantify_GC Quantify (Peak Area Ratio to IS) Identify->Quantify_GC

Caption: Workflow for GC-MS analysis of pyrazole aldehydes.

Step-by-Step Methodology:

  • Sample Preparation: An accurately weighed sample (e.g., 10 mg) is dissolved in a suitable solvent like dichloromethane (10 mL). An internal standard (IS) is added for accurate quantification.[16]

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 20:1)

    • Oven Program: Initial 80 °C for 2 min, then ramp to a higher temperature as needed.

    • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Analysis: The prepared sample is injected into the GC-MS system.

  • Identification and Quantification: Peaks are identified based on their retention times and by comparing their mass spectra with reference spectra. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Specificity Unique mass spectrum and retention timeUnambiguous identification based on fragmentation pattern
Linearity (r²) ≥ 0.99> 0.99
Range Dependent on detector sensitivityTypically in the ng/mL to µg/mL range
Accuracy (% Recovery) 80.0 - 120.0%95 - 105% (with internal standard)
Precision (%RSD) ≤ 15.0%< 10%
LOD Signal-to-Noise ratio of 3:1Low ng/mL range
LOQ Signal-to-Noise ratio of 10:1Mid-to-high ng/mL range
Robustness %RSD ≤ 15.0% for small variationsMethod is robust to minor changes in oven temperature ramp rate
UV-Vis Spectrophotometry: A Simple and Rapid Approach

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of pyrazole aldehydes in simple matrices, where interfering substances are minimal. It relies on the principle that the analyte absorbs light at a specific wavelength.

  • Solvent Selection: The solvent should be transparent in the UV region of interest and should not react with the analyte. Methanol and ethanol are common choices.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from Beer's Law.[17]

UVVis_Workflow Start Start Prep Prepare Standards & Sample in a suitable solvent (e.g., Methanol) Start->Prep Scan Determine λmax (Scan standard solution from 200-400 nm) Prep->Scan Measure Measure Absorbance (at λmax for all solutions) Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate End End Calculate->End

Caption: Workflow for UV-Vis spectrophotometric quantification.

Step-by-Step Methodology:

  • Preparation of Solutions: A stock solution of the pyrazole aldehyde is prepared in a suitable UV-transparent solvent (e.g., methanol). A series of standard solutions are prepared by dilution. The sample is also dissolved and diluted in the same solvent.

  • Determination of λmax: A standard solution is scanned in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).[18] Pyrazole itself has a λmax around 203 nm.[19][20][21]

  • Measurement: The absorbance of the blank (solvent), standard solutions, and the sample solution is measured at the determined λmax.

  • Quantification: A calibration curve is generated by plotting absorbance versus the concentration of the standard solutions. The concentration of the sample is then determined from this curve.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Specificity No interference from excipients/impurities at λmaxVerified by comparing spectra of analyte and placebo[18]
Linearity (r²) ≥ 0.998> 0.998[18]
Range e.g., 1 - 15 µg/mL1.11 - 13.33 µg/mL[18]
Accuracy (% Recovery) 98.0 - 102.0%99.4 - 103.0%[18]
Precision (%RSD) ≤ 2.0%< 2.0%[18]
LOD Based on standard deviation of the response and slope0.0157 - 0.0222 µg/mL[18]
LOQ Based on standard deviation of the response and slope0.0415 - 0.0546 µg/mL[18]
Robustness %RSD ≤ 2.0% for small variationsInsensitive to minor changes in wavelength

Common Analytical Challenges and Mitigation Strategies

  • Matrix Effects: In complex matrices, co-eluting or co-extracted components can suppress or enhance the analyte signal, particularly in MS detection.[15]

    • Mitigation: Employing effective sample cleanup techniques (e.g., solid-phase extraction), using matrix-matched calibration standards, or utilizing an isotopically labeled internal standard.

  • Analyte Stability: Pyrazole aldehydes can be susceptible to degradation via hydrolysis, oxidation, or photodegradation.[14][22]

    • Mitigation: Conduct forced degradation studies to understand degradation pathways.[12] Store samples and standards under appropriate conditions (e.g., protected from light, at low temperatures) and analyze them within a validated stability window.

  • Poor Peak Shape in HPLC: Tailing peaks can compromise resolution and integration accuracy.

    • Mitigation: Adjusting the mobile phase pH, using a high-purity silica column, or adding an ion-pairing reagent can often resolve this issue.

  • Isomer Separation: The synthesis of pyrazole aldehydes can sometimes result in isomeric products that are difficult to separate.[16]

    • Mitigation: Methodical optimization of the chromatographic conditions (e.g., column chemistry, mobile phase/temperature gradient) is crucial. High-resolution columns and techniques like GCxGC can be beneficial.

Conclusion and Recommendations

The validation of analytical methods for pyrazole aldehyde quantification is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the chosen analytical technique.

  • HPLC stands out as the most versatile and widely applicable method, especially for routine quality control in pharmaceutical settings, due to its high precision, accuracy, and ability to handle complex matrices.

  • GC-MS is the method of choice for volatile pyrazole aldehydes or when structural confirmation is paramount, offering unparalleled specificity.

  • UV-Vis Spectrophotometry , while less specific, provides a rapid, simple, and cost-effective solution for quantifying pyrazole aldehydes in pure form or in simple, well-defined matrices.

Ultimately, the objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[4] By carefully selecting and validating the appropriate method based on the principles and data presented in this guide, researchers can ensure the generation of reliable and defensible data, thereby upholding the integrity of their scientific and developmental work.

References

A Comparative Guide to the Cytotoxicity of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of novel 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] This document details established methodologies for assessing cytotoxicity and presents a comparative analysis of a series of rationally designed derivatives based on this core scaffold.

The Rationale for Comparing Pyrazole Derivatives

The this compound scaffold serves as a versatile template for synthesizing a library of compounds with potential therapeutic applications. By systematically modifying the substituents on the phenyl rings, it is possible to modulate the cytotoxic activity of these derivatives. This guide explores this structure-activity relationship (SAR) to identify compounds with enhanced potency against cancer cell lines.

Principles of Cytotoxicity Assessment: A Two-Pronged Approach

To comprehensively evaluate the cytotoxic effects of the pyrazole derivatives, two distinct and well-established assays are employed: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic health. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

The LDH Assay: An Indicator of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.

Comparative Cytotoxicity of this compound Derivatives

The following table presents representative data on the cytotoxic activity of a series of this compound derivatives against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing the potency of the derivatives.

Disclaimer: The following data is representative and intended to illustrate the comparative analysis of a compound series. The IC50 values are based on structure-activity relationship trends observed in published literature for pyrazole-based cytotoxic agents.

Compound IDR1-Substituent (at position 4 of the 3-phenyl ring)R2-Substituent (at position 4 of the 1-phenyl ring)Representative IC50 (µM) on MCF-7 cells
PZ-1 -H-H25.8
PZ-2 -Cl-H12.3
PZ-3 -OCH3-H18.5
PZ-4 -NO2-H8.7
PZ-5 -H-Cl15.1
PZ-6 -H-NO29.9
Doxorubicin (Positive Control)0.85
Structure-Activity Relationship (SAR) Insights

The representative data suggests that the nature and position of substituents on the phenyl rings significantly influence the cytotoxic activity of the this compound scaffold.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), at the R1 and R2 positions (PZ-2, PZ-4, PZ-5, and PZ-6) appears to enhance cytotoxic potency compared to the unsubstituted parent compound (PZ-1). This is a common trend observed in various classes of anticancer compounds.

  • Position of Substitution: The position of the substituent also plays a crucial role. For instance, a nitro group at the R1 position (PZ-4) shows a slightly higher hypothetical potency than at the R2 position (PZ-6).

  • Electron-Donating Groups: Conversely, the presence of an electron-donating group like methoxy (-OCH3) at the R1 position (PZ-3) appears to result in a moderate increase in cytotoxicity compared to the unsubstituted compound but is less potent than derivatives with electron-withdrawing groups.

Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Several studies have implicated pyrazole derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.[2] One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in various cancers.[3][4] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis PTEN PTEN PTEN->PIP3 Dephosphorylation Pyrazole Pyrazole Derivative (e.g., PZ-4) Pyrazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by pyrazole derivatives.

Experimental Protocols

General Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat cells with pyrazole derivatives cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment incubation 5. Incubate (e.g., 48 hours) treatment->incubation assay_procedure 6. Perform Assay (MTT or LDH) incubation->assay_procedure measurement 7. Measure Absorbance/ Luminescence assay_procedure->measurement calculation 8. Calculate % Viability/ % Cytotoxicity measurement->calculation ic50 9. Determine IC50 calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration using the values from the spontaneous and maximum release controls, and subsequently determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The illustrative data presented in this guide highlights the critical role of substituent effects on cytotoxic potency. Further investigation into the synthesis and screening of a broader library of these derivatives is warranted to identify lead compounds with superior efficacy and selectivity. Elucidating the precise molecular targets and mechanisms of action, such as their potential role as PI3K inhibitors, will be crucial for the rational design of next-generation pyrazole-based cancer therapeutics.

References

A Comparative Guide to the Efficacy of Pyrazole- vs. Triazole-Based Compounds: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Pyrazoles and Triazoles

In the landscape of medicinal and agricultural chemistry, five-membered nitrogen-containing heterocycles are foundational scaffolds. Among these, pyrazoles (containing two adjacent nitrogen atoms) and triazoles (containing three nitrogen atoms) have emerged as "privileged structures." This designation stems from their remarkable ability to interact with a wide array of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions, leading to a broad spectrum of therapeutic and practical applications.[1][2] Pyrazole-containing drugs like Celecoxib (anti-inflammatory) and Tolfenpyrad (insecticide) are well-established, as are triazole antifungals like Fluconazole and agricultural fungicides like Diniconazole.[3][4]

This guide provides an in-depth, objective comparison of the efficacy of pyrazole- and triazole-based compounds across key application areas. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols to empower researchers in their own discovery efforts. The narrative is built on the pillars of scientific expertise, trustworthiness in methodology, and authoritative grounding in peer-reviewed literature.

Section 1: The Antifungal Arena: Two Dominant Mechanisms

The battle against fungal infections, both in clinical settings and in crop protection, is a field where both pyrazole and triazole derivatives have made a significant impact, albeit through fundamentally different mechanisms of action.

Mechanism of Action: A Tale of Two Targets

Triazoles: Inhibitors of Ergosterol Biosynthesis The vast majority of clinically and agriculturally important triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7] The mechanism involves the heterocyclic nitrogen atom of the triazole ring binding to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding.[5] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which collectively compromise membrane integrity and function, ultimately leading to fungal growth inhibition (fungistatic) or cell death (fungicidal).[6][8]

Pyrazoles: Inhibitors of Fungal Respiration In contrast, the primary antifungal role of pyrazole compounds, particularly in agriculture, is as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole fungicides like Fluxapyroxad and Bixafen block the electron transport from succinate to ubiquinone.[10][11] This action effectively halts fungal respiration, depriving the cell of ATP—its primary energy currency—and leading to potent fungicidal activity.

G cluster_0 Triazole Mechanism of Action cluster_1 Pyrazole (SDHI) Mechanism of Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibited by Triazoles enzyme CYP51 (14α-demethylase) Lanosterol->enzyme Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity enzyme->Ergosterol Succinate Succinate Fumarate Fumarate Succinate->Fumarate Inhibited by Pyrazoles sdh Succinate Dehydrogenase (Complex II) Succinate->sdh Citric Acid Cycle Citric Acid Cycle Fumarate->Citric Acid Cycle sdh->Fumarate ATP Production (Respiration) ATP Production (Respiration) sdh->ATP Production (Respiration) Blocks e- transport G cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Prostaglandins (Gastric Protection) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain) COX2->PG2 Inhibitor Selective Pyrazole & Triazole Compounds (e.g., Celecoxib) Inhibitor->COX1 Weakly Inhibit Inhibitor->COX2 Inhibit G cluster_workflow General In Vitro Screening Workflow cluster_assay Biological Assay start Synthesize Pyrazole/ Triazole Derivatives stock Prepare DMSO Stock Solutions start->stock serial_dilution Perform Serial Dilutions in Assay Medium stock->serial_dilution add_cells Add Cells/Organisms (Fungi, Cancer Cells) serial_dilution->add_cells incubate Incubate (24-72h) add_cells->incubate readout Add Detection Reagent (e.g., Resazurin, MTT) incubate->readout measure Measure Signal (Fluorescence, Absorbance) readout->measure analysis Data Analysis: Calculate MIC / IC50 measure->analysis hit Identify Hit Compounds analysis->hit

References

A Comparative Guide to the Antioxidant Activity of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of pyrazole has emerged as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] A particularly compelling area of investigation is their potential as antioxidants, molecules crucial in combating the oxidative stress implicated in a myriad of pathological conditions.[1][5][6] This guide provides an in-depth comparison of the antioxidant activity of substituted pyrazole-4-carbaldehydes, offering experimental data and procedural insights for researchers and drug development professionals.

The core of this analysis revolves around the structure-activity relationships (SAR) that govern the antioxidant potential of these compounds. The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton within the pyrazole ring.[1] Furthermore, the nature and position of substituents on the aryl rings attached to the pyrazole core play a pivotal role in modulating this activity. Electron-donating groups are generally found to enhance antioxidant capacity, while electron-withdrawing groups may diminish it. This guide will delve into specific examples, supported by quantitative data from various established antioxidant assays.

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of substituted pyrazole-4-carbaldehydes is typically evaluated using a panel of in vitro assays that measure different facets of antioxidant action. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8][9] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Below is a summary of reported antioxidant activities for various substituted pyrazole derivatives, providing a comparative overview.

Compound SeriesSubstituent (R)AssayIC50 (µM) or % InhibitionReference CompoundReference IC50 (µM)Source
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes-H (4a)DPPH-Ascorbic Acid-[10]
-CH3 (4b)DPPH-Ascorbic Acid-[10]
-OCH3 (4c)DPPHPotent ActivityAscorbic Acid-[10]
-Cl (4d)DPPHSignificant ActivityAscorbic Acid-[10]
-NO2 (4e)DPPHPotent ActivityAscorbic Acid-[10]
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivativesChalcones (2a-e)DPPH, NO, SuperoxideExcellent Radical ScavengingAscorbic Acid-[1]
Pyrazolines (3a-e)DPPH, NO, SuperoxideExcellent Radical ScavengingAscorbic Acid-[1]
Phenylpyrazolines (4a-e)DPPH, NO, SuperoxideExcellent Radical ScavengingAscorbic Acid-[1]
Isoxazolines (5a-e)DPPH, NO, SuperoxideExcellent Radical ScavengingAscorbic Acid-[1]
Pyrazoline carbothioamides (6a-e)DPPH, NO, SuperoxideExcellent Radical ScavengingAscorbic Acid-[1]
Pyrazole derivatives of phenolic acidsCatechol moiety (3d)DPPHExcellent Radical Scavenging--[11]
Tetrahydrobenzo[b]pyran derivatives4-NO2 (142a)DPPH61.87% inhibition @ 1.0 mMAscorbic Acid72.00% inhibition @ 1.0 mM[12]
4-Br (142b)DPPH60.62% inhibition @ 1.0 mMAscorbic Acid72.00% inhibition @ 1.0 mM[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights into Antioxidant Action

The primary mechanism by which pyrazole derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT) from the pyrazole N-H group or from phenolic hydroxyl groups on the substituents.[1] This donation of a hydrogen atom neutralizes free radicals, thus terminating the oxidative chain reaction.

Antioxidant Mechanism Pyrazole Derivative (Pz-H) Pyrazole Derivative (Pz-H) Stable Pyrazole Radical (Pz•) Stable Pyrazole Radical (Pz•) Pyrazole Derivative (Pz-H)->Stable Pyrazole Radical (Pz•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance

Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

The stability of the resulting pyrazole radical (Pz•) is a key determinant of the antioxidant activity. Substituents that can delocalize the unpaired electron through resonance will enhance the stability of the radical and, consequently, boost the antioxidant potential of the parent molecule.

Experimental Protocols for Antioxidant Assays

To ensure reproducibility and enable accurate comparisons, standardized protocols are essential. The following are detailed, step-by-step methodologies for the most commonly employed antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.[13] The degree of discoloration indicates the scavenging potential of the test compound.[7][13]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

  • Sample Preparation: Prepare a stock solution of the test compound in methanol or another suitable solvent. From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To 2 ml of the DPPH solution, add 1 ml of the test compound solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[14][15]

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[7][16]

    • Methanol is used as a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample DPPH_Solution->Mix Sample_Dilutions Prepare Serial Dilutions of Test Compound Sample_Dilutions->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_IC50 Plot and Determine IC50 Calculate_Inhibition->Plot_IC50

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.[9]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µl of the test compound at various concentrations to 1 ml of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for 6 minutes.[9]

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[16]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[18]

  • Assay Procedure:

    • Add 100 µl of the test compound at various concentrations to 3 ml of the FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.[16]

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

Substituted pyrazole-4-carbaldehydes represent a promising class of antioxidant agents. The structure-activity relationship studies indicate that the antioxidant potential can be fine-tuned by the judicious selection of substituents on the pyrazole and adjacent aryl rings. The presence of electron-donating groups, such as methoxy and hydroxyl, generally enhances the antioxidant activity.

Future research should focus on the synthesis of novel derivatives with enhanced antioxidant properties and favorable pharmacokinetic profiles. In vivo studies are also warranted to validate the in vitro findings and to assess the therapeutic potential of these compounds in oxidative stress-related diseases. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for more potent and effective antioxidant therapies.

References

A Comparative Guide to HPLC Purity Analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of analytical methods for determining the purity of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and the scientific rationale behind its development. Furthermore, we will objectively compare this method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents.[1][2][3][4][5] The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is essential for quality control in a regulated environment.

This guide is structured to provide not just a method, but a framework for analytical strategy, grounded in the principles of scientific integrity and adherence to international regulatory standards, such as the ICH guidelines.[6][7]

Primary Method: A Validated Reversed-Phase HPLC Protocol

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a molecule like this compound, which possesses both aromatic and polar functional groups, RP-HPLC offers excellent separation capabilities.

Causality Behind Experimental Choices

The development of a stability-indicating HPLC method requires a systematic approach. The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection : A C18 column is the most common starting point in RP-HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules. For our target analyte, a modern, end-capped C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm) is selected to minimize peak tailing from the interaction of the basic nitrogen atoms in the pyrazole ring with residual silanols on the silica support.[8][9]

  • Mobile Phase Optimization : The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous component and an organic modifier is used to elute the analyte from the column.

    • Organic Modifier : Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. However, methanol can offer different selectivity and is a viable alternative.[10] A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often employed in purity analysis to ensure the elution of both polar and non-polar impurities.

    • Aqueous Phase and pH Control : The pyrazole moiety has basic properties. Controlling the pH of the mobile phase is crucial for consistent retention times and peak shapes. The use of a buffer or an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid helps to suppress the ionization of the analyte and any basic impurities, leading to sharper peaks and improved reproducibility.[8][9]

  • Detector Selection : The presence of aromatic rings (phenyl and pyrazole) in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax), enhancing sensitivity, and can also provide spectral data to assess peak purity. The λmax for similar pyrazole derivatives is often in the range of 210-260 nm.[10]

Experimental Protocol: HPLC Purity Determination

This protocol is a robust starting point for the purity analysis of this compound and should be validated according to ICH guidelines.[8][9][10]

Chromatographic Conditions:

ParameterValue
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Method Validation: A Self-Validating System

A comprehensive validation of this method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:

  • Specificity : The method's ability to unequivocally assess the analyte in the presence of potential impurities and degradation products. This is often demonstrated through forced degradation studies.

  • Linearity : The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy : The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[11][12][13][14][15] The developed HPLC method must be able to separate the main peak from all degradation product peaks.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a powerful tool, other techniques may offer advantages in specific scenarios. Here, we compare the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC vs. UPLC

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher backpressures.[16][17][18] This leads to significant improvements in three key areas: resolution, speed, and sensitivity.[19][20]

FeatureHPLCUPLCRationale & Implications
Particle Size 3-5 µm< 2 µmSmaller particles provide a greater surface area for interaction, leading to more efficient separation and sharper peaks.[20]
Operating Pressure 400-600 barUp to 1000-1500 barHigher pressure is required to pump the mobile phase through the densely packed smaller particle columns.[18][19]
Analysis Time 15-30 min1-5 minThe higher efficiency allows for faster flow rates and shorter columns, drastically reducing run times and increasing sample throughput.[17][19]
Resolution GoodExcellentNarrower peaks lead to better separation of closely eluting impurities, which is critical for accurate purity determination.[16][20]
Sensitivity GoodHigherSharper, more concentrated peaks result in a better signal-to-noise ratio, improving detection and quantification limits.[17][20]
Solvent Consumption HigherLowerShorter run times and lower flow rates significantly reduce the volume of solvent used per analysis, leading to cost savings and a greener method.[17][19]
Cost Lower initial investmentHigher initial investmentUPLC systems are more expensive, but the increased throughput and reduced solvent usage can lead to a lower cost per sample over time.[19]

When to Choose UPLC: For high-throughput screening, complex impurity profiles, or when higher sensitivity is required, UPLC is the superior choice. The transition from a developed HPLC method to a UPLC method is often straightforward, with tools available to facilitate method transfer.

HPLC vs. GC-MS

Gas Chromatography is a powerful separation technique for volatile and thermally stable compounds. For this compound, GC analysis is feasible. Coupling GC with a Mass Spectrometric (MS) detector provides not only quantitative data but also structural information for impurity identification.

FeatureHPLCGC-MSRationale & Implications
Analyte Suitability Wide range of compounds, including non-volatile and thermally labileVolatile and thermally stable compoundsThe analyte must be able to be vaporized without decomposition for GC analysis.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phaseDifferent separation mechanisms can lead to different impurity profiles.
Detection Typically UV-Vis (PDA)Mass SpectrometryMS provides mass-to-charge ratio information, allowing for the identification of unknown impurities based on their fragmentation patterns.[21]
Sensitivity Good (ng range)Excellent (pg-fg range)MS detectors are generally more sensitive than UV detectors.
Sample Preparation Dissolution in a suitable solventOften requires derivatization for polar compounds to increase volatilityDerivatization can add complexity and potential sources of error to the analysis.
Information Provided Quantitative purity, retention time, UV spectrumQuantitative purity, retention time, mass spectrum (structural information)GC-MS is superior for the identification of unknown impurities.

When to Choose GC-MS: GC-MS is an excellent complementary technique to HPLC for impurity profiling. It is particularly valuable for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC. It can also be used as a primary method if all potential impurities are amenable to GC analysis.

Visualizing the Workflow

A systematic approach is crucial for developing and validating a robust purity method. The following diagram illustrates a typical workflow.

Caption: Workflow for HPLC Method Development and Validation.

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated reversed-phase HPLC method using a C18 column and a PDA detector offers a reliable, robust, and cost-effective solution. The provided protocol serves as an excellent starting point for method development and validation.

For laboratories requiring higher throughput and enhanced sensitivity for trace impurity analysis, transitioning to a UPLC method is highly recommended. The principles of separation remain the same, but the gains in speed and resolution are substantial.

GC-MS should be considered a complementary technique, particularly for the structural elucidation of unknown volatile or semi-volatile impurities that may arise from the synthetic process.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the need for structural information. A multi-faceted approach, potentially employing more than one of these techniques, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the quality and safety of the final pharmaceutical products.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and application of novel compounds like 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are central to discovery. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Part I: Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is limited, a hazard assessment can be constructed by examining its functional groups (a pyrazole ring and an aldehyde) and data from structurally similar compounds.[1]

The aldehyde functional group suggests potential for irritation to the skin, eyes, and respiratory system.[1][2][3] The pyrazole core, a common scaffold in pharmacologically active molecules, indicates that the compound should be treated as potentially biologically active and hazardous.[4][5] Therefore, it is imperative to handle this compound as hazardous waste.

Hazard Profile: this compound (CAS: 21487-48-9)
Physical State Solid.[6]
Melting Point 57-61 °C.[6]
Known Hazards (Inferred) May cause skin, eye, and respiratory irritation.[1][3] Harmful if swallowed.
Environmental Hazards Should be prevented from entering drains or water systems due to potential harm to aquatic life.[7][8]
Regulatory Classification Must be treated as hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines.[9][10][11]

Part II: Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, all personnel must wear appropriate PPE. The selection of PPE is dictated by the potential hazards identified in Part I.

PPE Item Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust particles and accidental splashes.[6][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential irritation.[2][12]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[2][8]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[6][3][12]Avoids inhalation of airborne dust or vapors.[6]

Part III: Step-by-Step Disposal Protocol

The fundamental principle of chemical disposal is waste segregation. Never mix incompatible waste streams. This compound waste must be segregated based on its physical form and the medium it is in.

Workflow for Waste Segregation and Disposal

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Disposal start This compound Waste solid Pure Compound / Contaminated Solids (Gloves, Wipes) start->solid liquid Solutions (e.g., in organic solvent) start->liquid aqueous Aqueous Solutions start->aqueous glass Contaminated Glassware start->glass solid_cont Sealable, Labeled Solid Chemical Waste Container solid->solid_cont liquid_cont Sealable, Labeled Organic Liquid Waste Container liquid->liquid_cont aqueous_cont Sealable, Labeled Aqueous Waste Container aqueous->aqueous_cont glass_cont Puncture-Resistant Glass Waste Box glass->glass_cont storage Store in Designated Satellite Accumulation Area (SAA) solid_cont->storage liquid_cont->storage aqueous_cont->storage glass_cont->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for this compound.

Solid Waste
  • What to Collect: Unused or expired solid this compound, and any contaminated disposable labware such as gloves, weigh boats, or absorbent paper.[2][8]

  • Procedure:

    • Place all solid waste into a designated, sealable container compatible with the chemical.[7] A high-density polyethylene (HDPE) pail or drum is recommended.

    • The container must be clearly labeled as "Hazardous Waste" as soon as the first item is added.[2][4]

    • The label must include the full chemical name: "this compound" and list any other components.[7]

Organic Liquid Waste
  • What to Collect: Solutions of this compound dissolved in non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexanes).

  • Procedure:

    • Collect this waste in a designated container for flammable or organic liquid waste.[13] Ensure the container material is compatible with the solvent used.

    • Crucially, do not mix with halogenated solvent waste streams. [4]

    • Keep the container tightly sealed when not in use.[14][15] A funnel should not be left in the opening.[16]

    • Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[2][4]

Aqueous Liquid Waste
  • What to Collect: Any aqueous solutions containing this compound.

  • Procedure:

    • Collect in a designated container for aqueous hazardous waste.[2]

    • Under no circumstances should this waste be disposed of down the drain. [7][8] This is to prevent environmental contamination.

    • Label the container clearly with "Hazardous Waste" and all chemical components.

Contaminated Glassware
  • What to Collect: Empty chemical bottles, used vials, or broken glassware that contained the compound.

  • Procedure:

    • The EPA designates containers that held certain acutely hazardous chemicals as hazardous waste themselves. To render a container non-hazardous, it must be triple-rinsed.[16]

    • The first rinsate (using a suitable solvent) must be collected and disposed of as hazardous liquid waste (either organic or aqueous, depending on the rinse solvent).[15]

    • Subsequent rinses can typically be disposed of in the same manner.

    • After thorough rinsing and air-drying, deface or remove the original label.[15] The clean glassware can then be disposed of in a designated broken glass box.

Part IV: Waste Storage & Collection

Proper storage of generated waste is a critical component of laboratory safety and regulatory compliance.

  • Labeling: All waste containers must be accurately and fully labeled.[15][17] The label must include:

    • The words "Hazardous Waste".[4]

    • The full name of all chemical constituents.

    • The date when waste was first added to the container (the "accumulation start date").[4]

  • Storage Location: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area must be under the control of laboratory personnel.

  • Segregation and Containment: Keep waste containers closed and stored in secondary containment bins to prevent spills.[2][15] Incompatible waste streams must be segregated.[14][15][18] For example, store aldehyde waste away from strong bases, acids, and oxidizing agents.[2]

  • Professional Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8] Do not attempt to treat or neutralize the chemical unless you have a validated protocol approved by your EHS department.[7]

Part V: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

  • Small Spill (contained on a benchtop):

    • Alert personnel in the immediate vicinity.

    • Wearing the appropriate PPE (see Part II), contain and absorb the spill using an inert material like vermiculite, sand, or a chemical spill pillow.[2]

    • Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for disposal as solid hazardous waste.[2]

    • Clean the spill area with soap and water.

  • Large Spill (outside of a containment hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it is cleared by safety professionals.

Part VI: Regulatory Framework

All disposal procedures are governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[11] This includes regulations for waste identification, classification, generation, and disposal.[10] As a generator of hazardous waste, your laboratory is legally responsible for its proper management.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of all chemical hazards in the workplace through Safety Data Sheets (SDSs), container labels, and training programs.[14][17][19]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fulfilling their professional and ethical responsibilities to protect themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.